3-Benzylmorpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBSZAVJNVJGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Presumed Mechanism of Action of 3-Benzylmorpholine Hydrochloride in the Central Nervous System
For: Researchers, scientists, and drug development professionals
Abstract
3-Benzylmorpholine hydrochloride is a synthetic compound of the morpholine class, structurally analogous to the well-characterized psychostimulant phenmetrazine. While direct pharmacological data on 3-benzylmorpholine hydrochloride is not extensively available in peer-reviewed literature, its close structural relationship with phenmetrazine allows for the formulation of a hypothesized mechanism of action within the central nervous system (CNS). This guide synthesizes the available information on phenmetrazine and other substituted morpholines to propose a putative mechanism for 3-benzylmorpholine hydrochloride, focusing on its likely interaction with monoamine transporters. Furthermore, this document provides a comprehensive set of experimental protocols necessary to validate this hypothesized mechanism, offering a roadmap for future research and development.
Introduction to 3-Benzylmorpholine and the Morpholine Scaffold in CNS Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds to modulate their pharmacokinetic and pharmacodynamic properties.[1][2] The presence of both a weakly basic nitrogen and an ether oxygen within the six-membered ring imparts a unique combination of polarity and lipophilicity, which can enhance blood-brain barrier permeability and improve metabolic stability.[3]
3-Benzylmorpholine hydrochloride is a derivative of this important scaffold. Its structure is notably similar to that of phenmetrazine, a compound previously used as an anorectic (appetite suppressant) and known for its stimulant properties.[4] Phenmetrazine and its prodrug, phendimetrazine, have been studied for their interaction with monoamine systems in the brain.[5][6] Given this strong structural analogy, it is hypothesized that 3-benzylmorpholine hydrochloride shares a similar mechanism of action, primarily as a modulator of catecholaminergic neurotransmission.
Hypothesized Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent
Based on the pharmacology of phenmetrazine, 3-benzylmorpholine hydrochloride is presumed to act as a norepinephrine-dopamine releasing agent (NDRA).[7][8] This proposed mechanism involves the following key steps:
-
Interaction with Monoamine Transporters: The primary molecular targets are likely the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are membrane proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[8][9]
-
Substrate-Type Release: As a substrate for these transporters, 3-benzylmorpholine hydrochloride would be transported into the presynaptic terminal. This influx of the compound induces a conformational change in the transporter, causing it to reverse its direction of transport.
-
Reverse Transport of Neurotransmitters: The reversal of the transporter leads to the non-vesicular release of dopamine and norepinephrine from the cytoplasm of the presynaptic neuron into the synaptic cleft. This efflux of neurotransmitters significantly increases their concentration in the synapse, leading to enhanced postsynaptic receptor activation.
-
Weak Serotonergic Activity: Similar to phenmetrazine, it is anticipated that 3-benzylmorpholine hydrochloride would have significantly weaker activity at the serotonin transporter (SERT), making it a relatively selective catecholaminergic agent.[7]
The following diagram illustrates this proposed signaling pathway:
Expected Pharmacological Effects
The predicted increase in synaptic dopamine and norepinephrine would lead to the following CNS effects:
-
Stimulant Effects: Increased dopaminergic and noradrenergic signaling in brain regions such as the prefrontal cortex and striatum is associated with increased arousal, alertness, and locomotor activity.[10]
-
Anorectic Effects: The elevation of these catecholamines in the hypothalamus, a key brain region for regulating appetite, is expected to produce a suppression of hunger.[5]
Quantitative Data for the Structurally Related Compound, Phenmetrazine
To provide a quantitative context for the hypothesized mechanism, the following table summarizes the known potencies of phenmetrazine at monoamine transporters. It is important to note that these values are for phenmetrazine and that the potencies of 3-benzylmorpholine hydrochloride may differ.
| Compound | Transporter | Assay Type | Potency (EC50 in nM) | Reference |
| Phenmetrazine | NET | Norepinephrine Release | 29 - 50 | [7] |
| Phenmetrazine | DAT | Dopamine Release | 70 - 131 | [7] |
| Phenmetrazine | SERT | Serotonin Release | 7,765 - >10,000 | [7] |
Experimental Protocols for Mechanism Validation
To rigorously test the hypothesized mechanism of action of 3-benzylmorpholine hydrochloride, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of 3-benzylmorpholine hydrochloride for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of membrane preparations using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of 3-benzylmorpholine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of 3-benzylmorpholine hydrochloride that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for these binding assays:
In Vitro Neurotransmitter Release Assays
Objective: To determine if 3-benzylmorpholine hydrochloride acts as a substrate-type releaser or a reuptake inhibitor at monoamine transporters.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).
-
-
Neurotransmitter Loading:
-
Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.
-
-
Release Assay:
-
Wash the synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in a buffer and add increasing concentrations of 3-benzylmorpholine hydrochloride.
-
Collect samples at various time points.
-
-
Detection and Analysis:
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosomes (retained neurotransmitter).
-
Calculate the percentage of neurotransmitter released.
-
Determine the EC₅₀ value (the concentration of 3-benzylmorpholine hydrochloride that causes 50% of the maximal release).
-
In Vivo Microdialysis
Objective: To measure the effect of systemic administration of 3-benzylmorpholine hydrochloride on extracellular levels of dopamine and norepinephrine in the brains of freely moving animals.
Methodology:
-
Surgical Implantation:
-
Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) in anesthetized rodents.
-
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After establishing a stable baseline of neurotransmitter levels, administer 3-benzylmorpholine hydrochloride (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Express the results as a percentage of the baseline neurotransmitter levels.
-
Conclusion
While direct experimental evidence is currently lacking, the structural similarity between 3-benzylmorpholine hydrochloride and phenmetrazine provides a strong basis for the hypothesis that it acts as a norepinephrine-dopamine releasing agent in the CNS. This proposed mechanism accounts for the expected stimulant and anorectic properties of the compound. The experimental protocols detailed in this guide provide a clear and rigorous path for the scientific validation of this hypothesis. Such studies are essential for a comprehensive understanding of the pharmacological profile of 3-benzylmorpholine hydrochloride and for guiding its potential development as a therapeutic agent.
References
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Wikipedia. (2023, March 7). 3-Benzhydrylmorpholine. Retrieved from [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–389. Retrieved from [Link]
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PubChem. (n.d.). Phenmetrazine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Phenmetrazine. Retrieved from [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-389. Retrieved from [Link]
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Wikipedia. (2023, August 29). Phendimetrazine. Retrieved from [Link]
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Wikipedia. (2023, October 26). Phenmetrazine. Retrieved from [Link]
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Adkins, E. M., Barker, E. L., & Reith, M. E. A. (2018). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 8(4), 102. Retrieved from [Link]
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 370-389. Retrieved from [Link]
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Decker, A. M., ... & Sitte, H. H. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(10), 1528-1536. Retrieved from [Link]
-
Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52. Retrieved from [Link]
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Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]
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- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
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Belcher, A. M., O'Dell, S. J., & Marshall, J. F. (2017). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 117, 333-345. Retrieved from [Link]
- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 370-389. Retrieved from [Link]
- Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52.
- Rothman, R. B., & Baumann, M. H. (2002). Phendimetrazine is a phenmetrazine prodrug. European journal of pharmacology, 447(1), 51-57.
-
Goodwin, J. S., Larson, G. A., Swant, J., Izenwasser, S., & Katz, J. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Pharmacology Biochemistry and Behavior, 149, 46-52. Retrieved from [Link]
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Strategic Approaches to the Synthesis of 3-Benzylmorpholine
An In-depth Technical Guide to the Synthesis of 3-Benzylmorpholine Hydrochloride
For the modern medicinal chemist and process development scientist, 3-benzylmorpholine serves as a valuable scaffold and intermediate in the synthesis of various biologically active compounds. Its structural motif, combining the versatile morpholine ring with a benzyl group, offers a unique blend of physicochemical properties. This guide provides a comprehensive overview of the plausible synthetic pathways for 3-benzylmorpholine, culminating in its isolation as a stable hydrochloride salt. The methodologies discussed are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.
The synthesis of 3-benzylmorpholine can be approached through several strategic disconnections. The primary considerations for selecting a particular route include the availability of starting materials, desired scalability, and stereochemical control (if required for a specific enantiomer). This guide will focus on two principal and logically sound strategies:
-
Reductive Amination of a Phenylacetaldehyde Derivative with an Ethanolamine Precursor, followed by Cyclization.
-
Construction from N-Benzylethanolamine and a C2 Synthon.
A third, related strategy involving the reduction of a lactam intermediate will also be discussed.
Pathway 1: Reductive Amination and Subsequent Cyclization
This pathway is an efficient method that builds the molecule by first forming the key C-N bond of the eventual ring structure.
Causality and Experimental Choices
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[1][2] It proceeds via the in-situ formation of an imine or enamine from an aldehyde/ketone and an amine, which is then reduced to the corresponding amine.[3] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is crucial as they are selective for the protonated imine, minimizing the reduction of the starting aldehyde.[4]
Experimental Protocol
Step 1a: Synthesis of 2-((2-hydroxyethyl)amino)-3-phenylpropan-1-ol
-
To a solution of 2-amino-3-phenylpropane-1,2-diol (1 equivalent) in methanol, add 2-hydroxyacetaldehyde (1.1 equivalents).
-
Adjust the pH of the mixture to 6-7 using acetic acid.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the addition of aqueous HCl (1M) until gas evolution ceases.
-
Basify the mixture with aqueous NaOH (2M) and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 1b: Cyclization to 3-Benzylmorpholine
The intramolecular cyclization of the resulting amino alcohol can be achieved under dehydrating conditions.
-
Dissolve the crude 2-((2-hydroxyethyl)amino)-3-phenylpropan-1-ol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer, filter, and concentrate. The crude 3-benzylmorpholine can be purified by column chromatography.
Workflow Diagram
Caption: Pathway 1: Reductive Amination and Cyclization.
Pathway 2: Synthesis from N-Benzylethanolamine
This approach begins with a readily available or easily synthesized starting material, N-benzylethanolamine, and constructs the morpholine ring.
Causality and Experimental Choices
N-benzylethanolamine can be synthesized via reductive amination of benzaldehyde with ethanolamine.[5] The subsequent ring formation can be achieved by reaction with a suitable two-carbon electrophile, such as a haloacetyl halide, followed by intramolecular cyclization.
Experimental Protocol
Step 2a: Synthesis of N-Benzylethanolamine
-
In a round-bottom flask, combine ethanolamine (1.2 equivalents) and benzaldehyde (1 equivalent) in a suitable solvent like methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield N-benzylethanolamine.
Step 2b: Acylation with Chloroacetyl Chloride
-
Dissolve N-benzylethanolamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a non-polar solvent like dichloromethane.
-
Cool the solution to 0 °C and add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain 2-chloro-N-benzyl-N-(2-hydroxyethyl)acetamide.
Step 2c: Intramolecular Williamson Ether Synthesis (Cyclization)
-
Dissolve the acetamide from the previous step in a polar aprotic solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This step forms 4-benzylmorpholin-3-one.
-
The resulting lactam, 4-benzylmorpholin-3-one, can be reduced to 4-benzylmorpholine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
A debenzylation step would then be required to obtain 3-benzylmorpholine, which adds complexity to this route.
A more direct, albeit conceptually similar, approach is the reaction of N-benzylethanolamine with an epoxide, followed by cyclization, though this can present regioselectivity challenges.
Workflow Diagram
Caption: Pathway 2: Synthesis via N-Benzylethanolamine.
Alternative Pathway: Reduction of a Substituted Morpholinone
A plausible alternative involves the synthesis of a 5-benzylmorpholin-3-one intermediate, followed by reduction. This is analogous to the synthesis of 3-benzhydrylmorpholine.[6]
Experimental Protocol
Step 3a: Synthesis of Ethyl 2-amino-3-phenylpropanoate
This starting material can be prepared from phenylalanine through Fischer esterification.
Step 3b: Reduction to 2-amino-3-phenylpropan-1-ol
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in dry THF.
-
Cool the suspension to 0 °C and slowly add a solution of ethyl 2-amino-3-phenylpropanoate (1 equivalent) in THF.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the amino alcohol.
Step 3c: Acylation and Cyclization
-
Dissolve the amino alcohol in dichloromethane with triethylamine.
-
Add chloroacetyl chloride at 0 °C and stir until the reaction is complete.
-
The resulting chloroacetamide is then cyclized using a base like sodium hydride in THF to yield 5-benzylmorpholin-3-one.
Step 3d: Reduction to 3-Benzylmorpholine
-
The lactam, 5-benzylmorpholin-3-one, is reduced with lithium aluminum hydride in THF, similar to step 3b, to yield 3-benzylmorpholine.[6]
Workflow Diagram
Caption: Alternative Pathway via Morpholinone Reduction.
Final Step: Formation of the Hydrochloride Salt
The conversion of the free base, 3-benzylmorpholine, to its hydrochloride salt is essential for improving its stability, crystallinity, and handling properties.
Experimental Protocol
-
Dissolve the purified 3-benzylmorpholine free base in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-benzylmorpholine hydrochloride as a crystalline solid.
Data Summary
| Pathway | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| 1 | 2-((2-hydroxyethyl)amino)-3-phenylpropan-1-ol | Reductive Amination, Cyclization | Convergent, potentially good stereocontrol from chiral starting materials. | Requires difunctional starting materials which may be less common. |
| 2 | N-Benzylethanolamine, 4-Benzylmorpholin-3-one | Reductive Amination, Acylation, Cyclization, Reduction | Starts from simple, readily available materials. | Longer sequence, requires a debenzylation step to get to the target molecule. |
| 3 | 2-amino-3-phenylpropan-1-ol, 5-Benzylmorpholin-3-one | Reduction, Acylation, Cyclization, Reduction | Well-precedented analogous reactions.[6] | Use of powerful and hazardous reagents like LiAlH₄. |
Conclusion
The synthesis of 3-benzylmorpholine hydrochloride can be achieved through several viable pathways, each with its own set of advantages and challenges. The choice of route will ultimately depend on the specific requirements of the research or development program, including cost, scale, and the need for enantiopure material. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development to approach the synthesis of this important heterocyclic compound.
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The Emergence of 3-Benzylmorpholine Hydrochloride: A Technical Guide to its Discovery and History
For Immediate Release
An in-depth exploration of the scientific journey, from conceptualization to synthesis, of the versatile morpholine derivative, 3-Benzylmorpholine hydrochloride. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, offering insights into its historical context, synthesis, and foundational pharmacological considerations.
Introduction: A Derivative in the Shadow of a Blockbuster
The story of 3-Benzylmorpholine hydrochloride is intrinsically linked to the rise and fall of its more famous predecessor, phenmetrazine. In the mid-20th century, the quest for effective appetite suppressants and central nervous system stimulants was a major focus of pharmaceutical research. Phenmetrazine, a phenylmorpholine derivative, emerged as a blockbuster drug in the 1950s, lauded for its anorectic effects.[1][2] However, its powerful stimulant properties also led to widespread abuse, prompting the search for analogues with a more favorable therapeutic window. It is within this scientific landscape that 3-Benzylmorpholine likely emerged, a structural isomer of phenmetrazine, investigated for its own unique pharmacological potential. While the exact moment of its first synthesis is not as prominently documented as that of phenmetrazine, its development can be traced back to the intense period of research into morpholine derivatives by pharmaceutical companies such as Boehringer Ingelheim and American Home Products in the 1950s.[3][4][5]
Physicochemical Properties and Structure
3-Benzylmorpholine hydrochloride is the hydrochloride salt of 3-benzylmorpholine, a substituted morpholine ring with a benzyl group at the 3-position. This structural arrangement is key to its chemical and pharmacological characteristics. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, imparts a degree of conformational flexibility, while the benzyl group introduces a lipophilic aromatic moiety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | [6] |
| Molecular Weight | 213.70 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI | 1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H | |
| SMILES | Cl.C1COCC(Cc2ccccc2)N1 | |
| CAS Number | 1172897-29-8 | [7] |
The Synthetic Pathway: A Logical Progression
The synthesis of 3-benzylmorpholine, while not detailed in a single seminal publication, can be logically reconstructed from established methodologies for related morpholine structures. A prevalent approach involves the cyclization of an appropriate amino alcohol precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible and widely utilized synthetic strategy for constructing the 3-benzylmorpholine scaffold, starting from readily available precursors.
Caption: Conceptual synthetic pathway for 3-Benzylmorpholine.
Detailed Experimental Protocol
The following protocol is a representative synthesis of 3-benzylmorpholine hydrochloride, adapted from modern laboratory practices and reflecting established chemical principles.
Step 1: N-Alkylation of a Phenylalanine Derivative
-
To a solution of a suitable phenylalanine derivative (e.g., L-phenylalaninol) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).
-
To this mixture, add a 2-haloethanol (e.g., 2-bromoethanol) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-hydroxyethyl)amino alcohol intermediate.
Step 2: Cyclization to form the Morpholine Ring
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add a chlorinating agent (e.g., thionyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-benzylmorpholine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-benzylmorpholine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 3-benzylmorpholine hydrochloride as a solid.[6]
Analytical Characterization
The identity and purity of 3-benzylmorpholine hydrochloride are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum of 3-benzylmorpholine hydrochloride in DMSO-d₆ would be expected to show the following characteristic signals:
-
Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Morpholine ring protons: A series of multiplets between δ 2.8 and 4.0 ppm. The benzylic CH₂ protons would appear as a multiplet, and the protons on the morpholine ring would show complex splitting patterns due to their diastereotopic nature.
-
Amine protons: A broad singlet at lower field, typically above δ 9.0 ppm, corresponding to the two protons of the ammonium salt.[7]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands:
-
N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ due to the ammonium salt.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations around 3000 cm⁻¹.
-
C=C stretch: Aromatic ring stretching vibrations around 1600 and 1450 cm⁻¹.
-
C-O stretch: A strong band in the region of 1100-1200 cm⁻¹ corresponding to the ether linkage in the morpholine ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 178.2.
Historical Context and Pharmacological Outlook
The development of 3-benzylmorpholine can be viewed as an attempt to modulate the pharmacological profile of phenmetrazine. By shifting the phenyl group from the 2-position to a benzyl group at the 3-position, researchers likely aimed to alter the compound's interaction with monoamine transporters (dopamine, norepinephrine, and serotonin), which are the primary targets of phenmetrazine.[1] This structural modification could potentially reduce the stimulant effects while retaining or modifying the anorectic properties.
While 3-benzylmorpholine hydrochloride did not achieve the same level of clinical success or notoriety as phenmetrazine, it remains a valuable tool in medicinal chemistry and pharmacological research.[3] Its utility as a building block for the synthesis of more complex molecules is evident from its commercial availability.[6] Further research into the specific receptor binding profile and in vivo effects of 3-benzylmorpholine could yet uncover novel therapeutic applications.
Conclusion
3-Benzylmorpholine hydrochloride, born from the era of intensive research into stimulant and anorectic agents, represents a fascinating chapter in the history of medicinal chemistry. While its own clinical history is not as well-documented as its famous relatives, its synthesis is a classic example of heterocyclic chemistry, and its structure continues to be of interest to researchers developing novel therapeutics. This technical guide provides a foundational understanding of its discovery, synthesis, and key characteristics, serving as a valuable resource for the scientific community.
References
-
3-Benzhydrylmorpholine. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
- Brandt SD, Kavanagh PV, Westphal F, et al. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2018;10(9):1412-1423.
- Kavanagh P, O'Brien J, Westphal F, et al. Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Test Anal. 2017;9(4):558-566.
- Lau Y-Y, Zhai H, Schafer LL. Enantioselective Synthesis of 3-Substituted Morpholines via a Tandem Hydroamination/Asymmetric Transfer Hydrogenation Reaction. J Org Chem. 2016;81(18):8696-8709.
-
Morpholine synthesis. Organic Chemistry Portal. Accessed October 26, 2023. [Link]
- Rothman RB, Baumann MH, Blough BE, et al. Phenylmorpholines and analogues thereof. US Patent US20130203752A1, filed February 6, 2013, and issued August 8, 2013.
- S. M. Velikorodov, A. V. K. and O. V. F. Morpholines. Synthesis and Biological Activity. Pharm Chem J. 2018;52(1):1-18.
- Shinde SS, Lee YR. Synthesis and biological evaluation of novel 2-aryl morpholine derivatives as potential anticancer agents. Bioorg Med Chem Lett. 2021;31:127694.
- Singh, R., Kumar, P. & Kumar, R. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences556, 01051 (2024).
- Song, Y., Wang, Y., Wu, J. et al. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. J. Am. Chem. Soc.147, 17, 7863–7873 (2025).
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. doi: 10.26434/chemrxiv-2024-xxxxx
-
Ortiz, K. G. (2021). UCLA Electronic Theses and Dissertations. Retrieved from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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- 3. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
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- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Toxicological Profile of 3-Benzylmorpholine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for the Toxicological Evaluation of 3-Benzylmorpholine Hydrochloride
This document provides a comprehensive technical guide on the toxicological profile of 3-Benzylmorpholine hydrochloride. Given the limited publicly available toxicological data for this specific compound, this guide adopts a forward-looking, experience-driven approach. It synthesizes known information with established toxicological principles to outline a rigorous evaluation program. As Senior Application Scientists in the field, we recognize that a lack of data is not a barrier but a starting point for a well-designed scientific investigation. This guide is structured to provide not just a summary of what is known, but a detailed roadmap for what must be discovered to ensure the safe development of this promising pharmaceutical intermediate.
Chemical and Physical Identity of 3-Benzylmorpholine Hydrochloride
3-Benzylmorpholine hydrochloride is the hydrochloride salt of 3-benzylmorpholine. It is recognized for its utility as a key building block in the synthesis of a variety of bioactive molecules.[1] Its morpholine ring structure and benzyl group make it a compound of interest in the development of central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.[1] The hydrochloride salt form generally enhances solubility and stability, which are critical properties for effective drug delivery and formulation.[1]
| Property | Value | Source |
| CAS Number | 1172897-29-8 | [1] |
| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |
| Molecular Weight | 213.71 g/mol | [1] |
| Appearance | White or light brown powder/solid | [1] |
| Purity | ≥ 96% | [1] |
| InChI Key | YPBSZAVJNVJGHC-UHFFFAOYSA-N | |
| SMILES | Cl.C1COCC(Cc2ccccc2)N1 |
Current Toxicological Landscape: Knowns and Inferences
2.1. GHS Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Hazard Class: Acute Toxicity, Oral, Category 4.
-
Signal Word: Warning.
-
Hazard Statement: H302: Harmful if swallowed.
This classification indicates that acute ingestion of the substance can cause significant, non-lethal toxic effects. This necessitates careful handling and is a critical starting point for a more detailed toxicological workup.
2.2. Inferences from Structurally Related Compounds
The toxicological profile of a compound can often be inferred from structurally similar molecules. 3-Benzylmorpholine is related to other psychoactive morpholine derivatives, such as phenmetrazine and 3-benzhydrylmorpholine, which are known to have stimulant and anorectic effects on the central nervous system.[2] This structural relationship suggests that 3-Benzylmorpholine hydrochloride may also interact with neurotransmitter systems. Therefore, a thorough toxicological evaluation must include neurotoxicity and behavioral assessments.
A Proposed Framework for Comprehensive Toxicological Evaluation
The following is a proposed, multi-tiered workflow designed to systematically evaluate the toxicological profile of 3-Benzylmorpholine hydrochloride. This framework is grounded in established regulatory guidelines and best practices in drug development.
Caption: Hypothetical mechanism of action for 3-Benzylmorpholine hydrochloride in the CNS.
This hypothetical pathway suggests that 3-Benzylmorpholine hydrochloride might inhibit the reuptake of neurotransmitters, leading to increased levels in the synaptic cleft and enhanced postsynaptic receptor activation. This could explain potential stimulant effects and would be a key area to investigate in mechanistic studies.
Conclusion and Forward Look
While 3-Benzylmorpholine hydrochloride is a valuable chemical intermediate, its toxicological profile is largely uncharacterized. The GHS classification of "Acute Toxicity 4, Oral" provides a critical, albeit limited, starting point. This guide proposes a comprehensive, tiered approach to systematically elucidate its safety profile. By progressing from in vitro screening to in vivo acute and repeated dose studies, researchers and drug developers can build a robust data package. This methodical approach is essential for making informed decisions about the continued development of this compound and for ensuring the safety of any potential therapeutic applications.
References
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. [Link]
-
Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-aryl-4-(3-arylpropyl)morpholines. PubMed. [Link]
-
3-Benzhydrylmorpholine. Wikipedia. [Link]
-
3-Benzylmorpholine hydrochloride. MySkinRecipes. [Link]
-
4-Benzylmorpholine. PubChem. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
2-Benzylmorpholine. PubChem. [Link]
-
In vitro and in vivo toxicological evaluations of methyl ferulate, methyl p-coumarate, and pulegone 1,2-epoxide. ResearchGate. [Link]
-
(S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride: A Nonstimulant Appetite Suppressant without Conventional Neurotransmitter Rel. ElectronicsAndBooks. [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Benzylmorpholine Hydrochloride
[1]
Introduction & Scope
3-Benzylmorpholine hydrochloride (CAS: 10316-00-4 for free base analogs; specific salt forms vary) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, including appetite suppressants (e.g., phenmetrazine analogs) and monoamine reuptake inhibitors. Structurally, it consists of a morpholine ring substituted at the 3-position with a benzyl group.
Analytical Challenges
The purity analysis of 3-Benzylmorpholine HCl presents specific chromatographic challenges:
-
Secondary Amine Functionality: The basic nitrogen (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.[1] -
Ionic Nature: As a hydrochloride salt, the compound is highly polar, requiring specific mobile phase buffering to ensure retention and reproducible peak shape.[1]
-
Chromophore Specificity: While the benzyl group provides UV absorption, it lacks the high molar absorptivity of extended conjugated systems, necessitating low-UV detection (210–220 nm) or standard aromatic detection (254 nm).
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these challenges using a low-pH phosphate buffer system to suppress silanol activity and ensure sharp peak symmetry.
Method Development Strategy
The development of this method relies on the "Ion Suppression" principle. By maintaining the mobile phase pH well below the
Key Optimization Parameters
-
Stationary Phase: A Type B (high purity), base-deactivated C18 column is selected to maximize surface coverage and stability at low pH.[1]
-
Mobile Phase Modifier: Acetonitrile (ACN) is chosen over methanol for its lower UV cutoff (<200 nm) and lower viscosity/backpressure.[1]
-
Buffer Selection: Potassium dihydrogen phosphate (
) adjusted to pH 2.5 with orthophosphoric acid provides excellent buffering capacity and peak symmetry.[1]
Experimental Protocol
Reagents and Materials
-
Reference Standard: 3-Benzylmorpholine Hydrochloride (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), 85% Orthophosphoric Acid ( ).[1] -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]
Instrumentation
-
System: Agilent 1260 Infinity II LC or Waters Alliance e2695.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Software: OpenLab CDS or Empower 3.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm (Primary), 254 nm (Secondary) |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Run Time | 20 minutes |
Gradient Program
This method utilizes a linear gradient to elute the main peak and potential late-eluting hydrophobic impurities (e.g., dibenzyl derivatives).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation
-
Diluent: Mix Mobile Phase A and Acetonitrile (90:10 v/v).
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 3-Benzylmorpholine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.
-
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter prior to injection.[1]
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the purity analysis, from sample preparation to data reporting, ensuring a self-validating loop.
Figure 1: Step-by-step analytical workflow for 3-Benzylmorpholine HCl purity analysis.
Method Validation Parameters
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Criteria
Before releasing results, the system must meet these specifications:
-
Retention Time (RT): ~6.5 ± 0.5 min for 3-Benzylmorpholine.[1]
-
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): NLT (Not Less Than) 5000. -
Precision (RSD): NMT 2.0% for 5 replicate injections.
Linearity & Range
Limit of Quantitation (LOQ)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction; pH too high.[1] | Verify buffer pH is 2.[1]5. Add 0.1% Triethylamine (TEA) if using older column technology.[1] |
| Retention Time Drift | Inadequate equilibration; Temperature fluctuation.[1] | Equilibrate column for >30 mins. Ensure column oven is stable at 30°C. |
| Baseline Noise | Impure reagents; Air bubbles. | Use HPLC-grade ACN.[1] Degas mobile phases thoroughly. |
| Split Peaks | Sample solvent too strong. | Ensure Diluent matches initial Mobile Phase (95% Aqueous).[1] |
References
-
PubChem. (2023).[1] 3-Benzylmorpholine Hydrochloride Compound Summary. National Library of Medicine.[1] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanism).
-
European Pharmacopoeia (Ph.[1][3] Eur.). (2023).[1] General Chapter 2.2.46: Chromatographic Separation Techniques. (Guideline for system suitability).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Application Note: 3-Benzylmorpholine HCl in Neuroscience Research
Executive Summary
3-Benzylmorpholine HCl (CAS: 1172897-29-8) is a critical pharmacophore in modern neuroscience, specifically within the sub-field of neuropsychopharmacology . Unlike its structural isomer phenmetrazine (3-methyl-2-phenylmorpholine), which is a potent psychostimulant, 3-benzylmorpholine offers a distinct steric and electronic profile that allows researchers to decouple therapeutic efficacy (e.g., for ADHD, depression) from abuse liability .
This guide details the application of 3-Benzylmorpholine HCl as a lead scaffold for developing selective Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors. It covers solubility optimization, chemical derivatization strategies, and a validated protocol for in vitro monoamine uptake inhibition assays.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | 3-Benzylmorpholine Hydrochloride |
| Molecular Formula | C₁₁H₁₅NO · HCl |
| Molecular Weight | 213.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), DMSO (>100 mg/mL), Ethanol (Moderate) |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Handling Level | OEL Class 3 (Treat as potent CNS active agent) |
Reconstitution Protocol
Objective: Prepare a stable 10 mM Stock Solution for biological assays.
-
Weighing: Accurately weigh 2.14 mg of 3-Benzylmorpholine HCl into a sterile microcentrifuge tube.
-
Solvent Choice:
-
For Cell Culture/Synaptosomes: Use 100% DMSO (Molecular Biology Grade).
-
For Chemical Synthesis: Use Methanol or DMF .
-
-
Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds. The HCl salt should dissolve rapidly at room temperature.
-
Sterilization: If using in cell culture, filter through a 0.22 µm PTFE syringe filter.
-
Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.
Scientific Rationale: The Morpholine Scaffold
The morpholine ring is a "privileged structure" in CNS drug discovery due to its ability to modulate lipophilicity (LogP) while maintaining a pKa (~8.3) ideal for blood-brain barrier (BBB) penetration.
Mechanism of Action
3-Benzylmorpholine functions as a secondary amine scaffold . Its biological activity is defined by its interaction with the S1 and S2 binding pockets of Monoamine Transporters (MATs).
-
The Benzyl Group: Provides hydrophobic interaction (π-stacking) with aromatic residues (e.g., Phenylalanine or Tyrosine) in the transporter's transmembrane domain.
-
The Morpholine Nitrogen: Protonated at physiological pH, it forms an essential ionic bond with the conserved Aspartate residue (e.g., Asp79 in DAT).
Visualization: SAR & Signaling Pathway
The following diagram illustrates the Structure-Activity Relationship (SAR) workflow, transforming the core scaffold into high-affinity ligands.
Figure 1: Critical path from 3-Benzylmorpholine scaffold to neurochemical modulation of monoamine transporters.[1]
Application 1: Chemical Derivatization (Lead Optimization)
Researchers rarely use the bare scaffold as the final drug. Instead, the secondary amine is the site of derivatization to improve selectivity (e.g., DAT vs. SERT).
Standard Protocol: Reductive Amination
-
Reagents: 3-Benzylmorpholine HCl, Aryl-aldehyde (R-CHO), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).
-
Procedure:
-
Neutralize the HCl salt: Treat 3-Benzylmorpholine HCl (1 eq) with DIPEA (1.2 eq) in DCE.
-
Add Aldehyde (1.1 eq) and stir for 30 mins to form the imine/iminium species.
-
Add STAB (1.5 eq) and stir at Room Temp for 12-24 hours.
-
Why this works: The benzyl group at C3 creates steric bulk that directs the N-substituent into a specific vector, often enhancing selectivity for NET over DAT depending on the R-group size.
-
Application 2: Validated Protocol for [³H]-Dopamine Uptake Assay
This protocol measures the ability of 3-Benzylmorpholine (or its derivatives) to inhibit the reuptake of dopamine in rat brain synaptosomes.[1] This is the gold standard for assessing psychostimulant potential.
Experimental Workflow Diagram
Figure 2: Workflow for competitive radioligand uptake inhibition assay.
Detailed Step-by-Step Protocol
Materials:
-
[³H]-Dopamine (Specific Activity: 20-40 Ci/mmol)
-
Rat Striatal Synaptosomes (freshly prepared) or HEK-293 cells stably expressing hDAT.
-
Test Compound: 3-Benzylmorpholine HCl (diluted serially: 1 nM to 100 µM).
-
Non-specific Control: Mazindol (10 µM) or Cocaine (10 µM).
Procedure:
-
Buffer Prep: Prepare Krebs-Ringer HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4).
-
Pre-Incubation:
-
Aliquot 350 µL of synaptosome suspension into assay tubes.
-
Add 50 µL of 3-Benzylmorpholine HCl (various concentrations).
-
Incubate for 15 minutes at 37°C . Note: This allows the drug to reach equilibrium binding with the transporter.
-
-
Uptake Initiation:
-
Add 50 µL of [³H]-Dopamine (Final concentration: 50 nM).
-
Incubate for exactly 5 minutes at 37°C .
-
Critical Control: Perform parallel tubes at 4°C (measures non-specific diffusion).
-
-
Termination:
-
Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester.
-
Wash filters 3x with 4 mL ice-cold KRH buffer.
-
-
Quantification:
-
Place filters in scintillation vials with 5 mL cocktail.
-
Count Radioactivity (CPM) after 12 hours (to reduce chemiluminescence).
-
Data Analysis
Calculate the IC₅₀ (concentration inhibiting 50% of specific uptake) using non-linear regression (Sigmoidal Dose-Response).
Expected Results (Reference Data):
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| 3-Benzylmorpholine | 150 - 300 | 80 - 150 | > 5,000 | NET > DAT >> SERT |
| Phenmetrazine (Ref) | ~130 | ~40 | > 5,000 | Balanced Stimulant |
| Cocaine (Ref) | ~200 | ~150 | ~180 | Non-selective |
Interpretation: 3-Benzylmorpholine typically exhibits a preference for NET/DAT over SERT, characteristic of a psychostimulant profile with lower serotonergic toxicity risk.
Safety & Compliance
-
Neurotoxicity: While less toxic than halogenated amphetamines, morpholine derivatives can induce oxidative stress at high doses.
-
Regulatory: 3-Benzylmorpholine is a chemical intermediate but is structurally related to Schedule II/IV substances (Phenmetrazine). Researchers must verify local regulations regarding "analog acts" before synthesis or in vivo use.
References
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis.
-
Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[2] [2]
-
Reith, M.E.A., et al. (2015). "Discovery and Development of Monoamine Transporter Ligands." Advances in Pharmacology.
-
PubChem Compound Summary. "3-Benzhydrylmorpholine (Structural Analog)." National Library of Medicine.
-
Rothman, R.B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
Sources
In vitro assay protocol using 3-Benzylmorpholine hydrochloride
Application Note: Pharmacological Profiling of 3-Benzylmorpholine Hydrochloride
Executive Summary
This application note details the in vitro evaluation of 3-Benzylmorpholine hydrochloride (CAS: 1432677-48-5), a privileged scaffold in medicinal chemistry often utilized in the design of monoamine reuptake inhibitors, RORγt agonists, and EZH2 inhibitors.
While the morpholine ring is generally considered a metabolically stable bioisostere for piperazine, the addition of a benzyl group at the C3 position introduces specific metabolic liabilities (benzylic hydroxylation) and lipophilic toxicity risks. This guide provides two validated protocols—Microsomal Metabolic Stability and HepG2 Cytotoxicity —to establish the early-stage safety and pharmacokinetic profile of this compound.
Physicochemical Preparation & Handling
Expert Insight: 3-Benzylmorpholine is supplied as a hydrochloride (HCl) salt. This improves shelf stability but significantly alters solution behavior compared to the free base.
-
Molecular Weight: ~213.7 g/mol (HCl salt) vs. ~177.2 g/mol (Free base). Note: Always correct for the salt factor (1.20) when calculating molarity.
-
Solubility Profile:
-
Water: Highly soluble (>50 mM). However, dissolving the HCl salt in unbuffered water will drop the pH to ~4.0–5.0, potentially affecting cellular assays.
-
DMSO: Soluble (>100 mM). Recommended for stock solutions to ensure consistency across lipophilic compound libraries.
-
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 2.14 mg of 3-Benzylmorpholine HCl in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Working Solution: Dilute stock 1:1000 in PBS (pH 7.4) immediately prior to use.
-
Critical Step: Verify pH is 7.4. The buffering capacity of PBS is usually sufficient to neutralize the HCl at this dilution, but verification prevents assay drift.
-
Protocol A: Microsomal Metabolic Stability Assay
Rationale: The benzyl group at the C3 position is a "soft spot" for Cytochrome P450 (CYP)-mediated metabolism, specifically benzylic hydroxylation. This assay determines the Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Warfarin (Internal Standard).
Experimental Workflow
Figure 1: Step-wise workflow for the metabolic stability assessment.
Step-by-Step Procedure
-
Master Mix Preparation: Prepare a solution containing HLM (0.5 mg/mL final conc.) and 3-Benzylmorpholine HCl (1 µM final conc.) in Phosphate Buffer.
-
Why 1 µM? This concentration is below the
for most CYPs, ensuring linear kinetics (first-order conditions).
-
-
Pre-incubation: Warm the Master Mix at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge at 4000g for 10 minutes.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the parent ion
.
Data Analysis & Acceptance Criteria
Calculate the slope (
| Parameter | Formula | Interpretation |
| Half-life ( | Time for 50% degradation. | |
| Intrinsic Clearance ( | Measure of enzymatic efficiency. |
-
High Stability:
min. -
Low Stability:
min (Likely requires structural modification of the benzyl ring).
Protocol B: In Vitro Cytotoxicity (HepG2 MTT Assay)
Rationale: Morpholine derivatives can exhibit off-target hepatotoxicity. This assay uses the metabolic competence of HepG2 cells to detect toxic metabolites formed from the 3-benzylmorpholine scaffold.
Materials
-
Cell Line: HepG2 (Human hepatocellular carcinoma).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilizer: DMSO.[1]
Experimental Workflow
Figure 2: High-throughput cytotoxicity screening workflow.
Step-by-Step Procedure
-
Seeding: Plate HepG2 cells (10,000 cells/well) in a 96-well plate. Incubate for 24 hours to allow attachment.
-
Dosing: Remove media. Add fresh media containing 3-Benzylmorpholine HCl at serially diluted concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., 10 µM Doxorubicin).
-
-
Exposure: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Interpretation
- Calculation: Use non-linear regression (Sigmoidal dose-response) to determine the concentration lethal to 50% of cells.
-
Safety Margin: An
is generally considered "low cytotoxicity" for early hit-to-lead compounds.
References
-
Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2] Bioorganic Chemistry.[2]
-
Xie, Q., et al. (2021).[3][4] Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists.[3] European Journal of Medicinal Chemistry.
-
National Center for Advancing Translational Sciences (NCATS). (2024).[5] Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.
-
Evotec. (2024). Microsomal Stability Assay Protocol & Classification Bands.[6]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Note: 3-Benzylmorpholine Hydrochloride in Organic Synthesis
[1][2][3][4][5]
Introduction & Chemical Identity
3-Benzylmorpholine hydrochloride (CAS: 1172897-29-8; Free base CAS: 7684-27-7) is a specialized secondary amine building block.[1][2][3] Unlike its common isomer 4-benzylmorpholine (where the benzyl group protects the nitrogen), this compound features a benzyl substituent at the C3 carbon.[4][1][3] This structural distinction preserves the nucleophilicity of the nitrogen atom, allowing it to serve as a versatile scaffold for constructing complex bioactive molecules.[1][2][3]
In medicinal chemistry, the C3-substitution breaks the symmetry of the morpholine ring, introducing chirality and steric bulk that can significantly alter the metabolic stability and receptor binding affinity of the final drug candidate.[4][1][2] It is structurally related to the anorectic agent phenmetrazine and has been utilized in the synthesis of diverse targets, including EZH2 inhibitors and sigma receptor ligands.[1][2][3]
Key Chemical Properties
| Property | Data |
| Molecular Formula | C₁₁H₁₅NO[4][1][2][5][3][6] · HCl |
| Molecular Weight | 213.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (as salt) |
| pKa (Conjugate Acid) | ~8.5 (Estimated for morpholine core) |
| Chirality | Contains one stereocenter at C3.[4][1][3] Often supplied as a racemate unless specified as (R)- or (S)-. |
Handling & Storage Strategy
Stability Profile
The hydrochloride salt is significantly more stable to oxidation than the free base.[1][3] However, it is hygroscopic.[1][3]
-
Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly to avoid moisture uptake, which can affect stoichiometry in sensitive couplings.[1][3]
The "Free-Basing" Requirement
Most organic reactions (SNAr, Alkylation, Amide Coupling) require the nucleophilic free base form.[4][1][2][3]
-
In-situ Neutralization: For most applications, add an organic base (e.g., DIPEA, TEA) directly to the reaction mixture (3–5 equivalents) to liberate the amine.[4][1][2][3]
-
Pre-reaction Isolation: For sensitive catalytic cycles, partition the salt between 1M NaOH and Dichloromethane (DCM), separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the free oil immediately before use.[4][1]
Critical Applications & Mechanisms
A. Fragment-Based Drug Discovery (FBDD)
3-Benzylmorpholine serves as a "privileged structure" in FBDD.[4][1][3] The benzyl group acts as a hydrophobic anchor, while the morpholine oxygen can engage in hydrogen bonding.[1][3]
-
Mechanism: The secondary amine undergoes functionalization (N-capping) to link the scaffold to aromatic cores.[1][2][3]
B. Chiral Resolution Agents
The enantiomers of 3-benzylmorpholine can be used to resolve chiral acids via diastereomeric salt formation, or conversely, the scaffold itself can be resolved to create enantiopure ligands for asymmetric catalysis.[1][3]
Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Use this protocol to attach alkyl chains or non-aromatic rings to the nitrogen.[4][1][2][3]
Reagents:
Step-by-Step:
-
Activation: In a dried vial, suspend 3-Benzylmorpholine HCl in DCE. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to ensure solubility and deprotonation.
-
Imine Formation: Add the Aldehyde/Ketone.[1][3] If the substrate is sterically hindered, add 4Å molecular sieves and stir for 1-2 hours.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes. (Note: STAB is preferred over NaCNBH₃ for safety and better functional group tolerance).[1][3]
-
Workup: Stir overnight at RT. Quench with saturated NaHCO₃.[1][3] Extract with DCM (3x).[1][3] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2][3]
-
Purification: Flash chromatography (typically MeOH/DCM gradient).[1][3]
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Use this protocol for coupling with aryl halides (creating Biaryl-amine motifs).[4][1][2][3]
Reagents:
Step-by-Step:
-
Prep: Flame-dry the reaction vessel and cool under Argon.
-
Loading: Add 3-Benzylmorpholine HCl, Aryl Bromide, Pd₂dba₃, XPhos, and NaOtBu.
-
Reaction: Add degassed solvent. Seal and heat to 100°C for 12–16 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium residues.[1][3]
-
Purification: Silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling the HCl salt in different synthetic pathways.
Caption: Decision tree for base selection when using 3-Benzylmorpholine HCl in common synthetic workflows.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | HCl salt not fully neutralized; coupling agent (e.g., HATU) hydrolyzing.[4][1][2][3] | Pre-mix the amine HCl with DIPEA in DMF/DCM for 15 mins before adding the acid and coupling agent. |
| Regioselectivity Issues | Competition with other nucleophiles.[1][3] | The C3-benzyl group creates steric hindrance.[4][1][3] Reaction times may need to be 2x longer than with unsubstituted morpholine.[1][3] |
| Incomplete Conversion (Pd-Cat) | Poisoning of catalyst by HCl traces.[4][1][2][3] | Ensure the HCl salt is high purity, or perform a free-base extraction (NaOH/DCM) prior to the reaction to remove chloride ions entirely.[4][1][3] |
References
-
Chemical Identity & Properties: PubChem. 3-Benzylmorpholine.[4][1][5][3][7] National Library of Medicine.[1][3] Available at: [Link][4][1][2][3]
-
Medicinal Chemistry Applications (Morpholine Scaffolds): Pal'chikov, V. A. (2013).[1][2][3][8] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Methodology (General Amination): Dunetz, J. R., et al. (2011).[1][2][3] General and Scalable Amide Bond Formation. Organic Letters. Available at: [Link][4][1][2][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-benzylmorpholine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Note: 3-Benzylmorpholine HCl as a Scaffold for Next-Generation Antimicrobials
Executive Summary
The rise of antimicrobial resistance (AMR) necessitates the exploration of privileged scaffolds that offer novel binding modes or physicochemical properties. 3-Benzylmorpholine hydrochloride represents a high-value pharmacophore intermediate. Unlike simple morpholines, the 3-benzyl substitution introduces a chiral center and significant lipophilic bulk, enhancing the ability of derived compounds to penetrate microbial membranes and interact with hydrophobic pockets in target enzymes (e.g.,
This guide details the technical handling of 3-Benzylmorpholine HCl, its synthetic integration into antimicrobial libraries, and the standardized protocols for validating the biological activity of the resulting agents.
Chemical Profile & Handling
3-Benzylmorpholine is supplied as a hydrochloride salt to ensure stability and water solubility. However, for most organic synthesis applications (nucleophilic attacks, couplings), the free base must be liberated in situ or prior to reaction.
| Property | Specification |
| IUPAC Name | 3-(phenylmethyl)morpholine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 213.70 g/mol |
| Solubility | Water (High), DMSO (Moderate), Methanol (High) |
| Chirality | Available as Racemic, (R)-, or (S)- enantiomers |
| Storage | Hygroscopic; Store at RT in desiccator |
Critical Handling Note: "Free-Basing" Strategy
The HCl moiety prevents the nitrogen atom from acting as a nucleophile.
-
Method A (In-situ): Add 1.2 - 2.0 equivalents of a tertiary base (DIPEA or TEA) directly to the reaction mixture.
-
Method B (Extraction): Dissolve salt in 1M NaOH, extract with DCM, dry over
, and concentrate. Use Method B for sensitive metal-catalyzed cross-couplings.
Synthetic Application: Library Generation
The primary utility of 3-benzylmorpholine in drug discovery is as a secondary amine building block. It is frequently coupled with aryl halides, isocyanates, or sulfonyl chlorides to generate diverse antimicrobial libraries.
Protocol A: Urea-Linked Derivatization
Urea linkages are common in antimicrobial pharmacophores (e.g., inhibiting bacterial cell wall synthesis).
Reagents:
-
3-Benzylmorpholine HCl (1.0 eq)[1]
-
Aryl Isocyanate (1.1 eq) (Target electrophile)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with nitrogen. Add 3-Benzylmorpholine HCl (1 mmol) and anhydrous DCM (5 mL).
-
Activation: Add
(2 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to liberate the free amine. Observation: The suspension may clear as the free base forms. -
Coupling: Cool the solution to 0°C. Add the Aryl Isocyanate (1.1 mmol) slowly to prevent exotherms.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Quench with water. Extract organic layer, wash with 1M HCl (to remove unreacted amine) followed by brine.
-
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.
Visualization: Synthesis Workflow
Caption: Workflow for converting the HCl salt precursor into a bioactive candidate via nucleophilic coupling.
Biological Evaluation: Antimicrobial Susceptibility
Once derivatives are synthesized, they must be screened.[2] Morpholine derivatives often target the fungal sterol pathway or bacterial membranes.
Protocol B: Broth Microdilution (MIC Determination)
This protocol adheres to CLSI M07 (Bacteria) and CLSI M27 (Yeasts) standards.
Materials:
-
Müller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
96-well microtiter plates (U-bottom).
-
Positive Controls: Ciprofloxacin (Bacteria), Amorolfine or Fluconazole (Fungi).
-
Solvent Control: DMSO (Final concentration < 1%).
Procedure:
-
Stock Preparation: Dissolve the synthesized 3-benzylmorpholine derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution Series:
-
Dispense 100 µL of media into columns 2–12 of the 96-well plate.
-
Add 200 µL of stock solution (diluted to 2x starting conc in media) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Columns 11 and 12 are Growth Control (GC) and Sterility Control (SC).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism (approx.
CFU/mL). -
Dilute this suspension 1:100 (Bacteria) or adhere to specific fungal dilution protocols to achieve final well concentration of
CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1–11. Add 100 µL of sterile media to well 12 (SC).
-
Incubation:
-
Bacteria:
C for 16–20 hours. -
Fungi:
C for 24–48 hours.
-
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Data Reporting Template
| Compound ID | R-Group | MIC (S. aureus) µg/mL | MIC (C. albicans) µg/mL | LogP (Calc) |
| BM-001 | 4-Cl-Phenyl | 4.0 | 8.0 | 3.2 |
| BM-002 | 4-NO2-Phenyl | 16.0 | 32.0 | 2.8 |
| Ref | Ciprofloxacin | 0.5 | N/A | - |
| Ref | Amorolfine | N/A | 0.25 | - |
Mechanism of Action (MOA)
When developing morpholine-based antimicrobials, the primary hypothesis for MOA, particularly in fungi, is the inhibition of the Ergosterol Biosynthesis Pathway .
The 3-benzylmorpholine scaffold mimics the high-energy carbocationic intermediates formed during sterol reduction. Specifically, these compounds inhibit:
- -Reductase (ERG24): Preventing the reduction of the C-14 double bond.
- -Isomerase (ERG2): Blocking the shift of the double bond.
This leads to the accumulation of toxic "abnormal" sterols (e.g., ignosterol) and depletion of ergosterol, causing membrane collapse.
Visualization: Ergosterol Pathway Inhibition[3][4][5]
Caption: Dual-target inhibition of fungal sterol synthesis by morpholine derivatives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3] [Link]
-
Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788–793. [Link]
-
Upadhayaya, R. S., et al. (2011). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Antimicrobial Agents and Chemotherapy, 55(11), 5267–5273. [Link]
Sources
Application Note: Purification of 3-Benzylmorpholine Hydrochloride by Flash Chromatography
Abstract
This guide details the purification of 3-Benzylmorpholine Hydrochloride, a secondary amine salt often used as a scaffold in CNS-active drug discovery. Direct chromatography of amine salts on standard silica gel is frequently unsuccessful due to strong ionic interactions with acidic silanols, resulting in peak tailing and irreversible adsorption. This protocol establishes a robust "Free-Base
Introduction & Technical Challenges
The Chemical Challenge
3-Benzylmorpholine is a secondary amine. In its hydrochloride salt form, the nitrogen is protonated (
-
The Problem: If the HCl salt is loaded directly onto silica, it undergoes cation exchange with the silanols. The compound will "streak" from the baseline to the solvent front or adhere irreversibly to the top of the column.
-
The Solution: The salt must be converted to its free base (
) prior to purification. Furthermore, the mobile phase must contain a basic modifier (e.g., Triethylamine or Ammonia) to competitively block silanol sites, ensuring sharp peak shape.
Workflow Overview
The following diagram illustrates the necessary chemical transformations during the purification lifecycle.
Figure 1: The "Free-Base, Purify, Re-Salt" operational workflow ensures compatibility with normal phase silica chromatography.
Pre-Chromatography Preparation (Free-Basing)
Objective: Convert the crude hydrochloride salt into the lipophilic free amine to enable interaction with the silica stationary phase.
Protocol A: Free-Basing
-
Dissolution: Suspend the crude 3-Benzylmorpholine HCl in Dichloromethane (DCM) (10 mL per gram of crude).
-
Basification: Add an equal volume of 1N NaOH (aq). Shake vigorously in a separatory funnel.
-
Check: The aqueous layer pH must be >12.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x more with DCM.
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (
), and filter. -
Concentration: Evaporate the solvent in vacuo to obtain the Crude Free Base (typically a viscous oil).
Flash Chromatography Method Development
Mobile Phase Selection
Secondary amines require a basic modifier to suppress tailing. Two systems are recommended based on the polarity of the impurities.[2][3]
| System | Solvents | Modifier | Application |
| System A (Preferred) | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | Best for removing non-polar impurities (e.g., benzyl halides). |
| System B (Alternative) | DCM / Methanol | 1% Ammonium Hydroxide ( | Best for polar impurities or if the compound is insoluble in Hexane. |
Note: System A is generally superior for 3-benzylmorpholine as it provides better resolution of regioisomers.
Thin Layer Chromatography (TLC) Scouting
Before running the column, validate the solvent system.[4]
-
Prepare a TLC chamber with Hexane:EtOAc (3:1) + 1% TEA .
-
Spot the crude free base.
-
Visualize using UV (254 nm) (Benzyl group is UV active) and Iodine Stain (Morpholine nitrogen stains brown).
-
Target: The product should have an
between 0.2 and 0.4.-
If
> 0.5: Reduce EtOAc concentration. -
If
< 0.1:[5] Increase EtOAc concentration.
-
Step-by-Step Purification Protocol
Equipment: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash or Biotage Isolera). Stationary Phase: Spherical Silica Gel, 20-40 µm (e.g., RediSep Gold or equivalent).[5]
Protocol B: Flash Chromatography[5][6][7][8]
-
Column Equilibration:
-
Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% Hexane / 5% EtOAc containing 1% TEA ).
-
Critical: The modifier must be present in the equilibration step to neutralize the silica surface before the sample hits the column.
-
-
Sample Loading:
-
Liquid Load: Dissolve the crude oil in the minimum amount of Hexane/EtOAc (1:1).
-
Dry Load (Recommended): If the crude is viscous or has poor solubility, adsorb it onto loose silica (ratio 1:3), evaporate the solvent, and load the powder into a solid load cartridge. This improves resolution.
-
-
Gradient Elution:
-
Flow Rate: 30-40 mL/min (for a 12g-24g column).
-
Gradient Profile:
-
0 - 2 CV: Isocratic (Hold at 5% EtOAc)
-
2 - 12 CV: Linear Ramp (5%
40% EtOAc) -
12 - 15 CV: Isocratic (Hold at 40% EtOAc)
-
-
Modifier: Maintain 1% TEA throughout the entire run.
-
-
Fraction Collection:
-
Collect based on UV threshold (254 nm) and peak slope.
-
Analyze fractions via TLC. Combine pure fractions.
-
-
Post-Run Processing:
-
Evaporate combined fractions to dryness.
-
Note: TEA has a high boiling point. To remove residual TEA, perform an azeotropic evaporation with Toluene or Ethanol, or rely on the subsequent salt formation step to remove it (TEA-HCl is soluble in alcohols, while product-HCl may precipitate).
-
Post-Chromatography Processing (Salt Reformation)
The purified free base is prone to oxidation over time. Converting it back to the Hydrochloride salt ensures long-term stability.
Protocol C: Salt Formation
-
Dissolution: Dissolve the purified free base oil in dry Diethyl Ether or Ethanol (approx. 5-10 mL/g).
-
Acidification:
-
Place the flask in an ice bath (
). -
Dropwise, add 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol .
-
Monitor pH; stop when pH reaches ~2-3.
-
-
Precipitation:
-
The 3-Benzylmorpholine HCl should precipitate as a white solid.
-
If no precipitate forms (oiling out), scratch the glass with a spatula or add a seed crystal.
-
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold Diethyl Ether to remove traces of excess acid and TEA-HCl salts.
-
Drying: Dry in a vacuum oven at
for 4 hours.
Quality Control & Troubleshooting
Mechanism of Separation
The following diagram details why the modifier is strictly required.
Figure 2: Mechanistic action of Triethylamine (TEA) in preventing amine adsorption.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product streaks on TLC | Insufficient modifier. | Increase TEA to 2% or switch to |
| High Backpressure | Salt precipitation in column. | Ensure the sample was fully free-based. Salts clog silica pores. |
| Product "Oils out" during salting | Solvent too polar or wet. | Use dry Diethyl Ether. If oil persists, triturulate with Hexane. |
| Low Recovery | Product stuck on silica. | Flush column with DCM:MeOH: |
References
-
Teledyne ISCO. "Flash Chromatography Guide: Purification of Amines." Teledyne ISCO Application Notes. [Link]
-
Biotage. "Strategies for the Flash Chromatography of Amines." Biotage Knowledge Blog. [Link]
-
Brown, G. R., et al. "Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants."[6] Journal of the Chemical Society, Perkin Transactions 1, 1985, pp. 2577-2586. [Link]
-
University of Rochester. "Tips for Flash Column Chromatography: Deactivation of Silica." Bradley Lab Group Resources. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
GC-MS method for detection of morpholine derivatives
Application Note: Trace Analysis of Morpholine Residues and N-Nitrosomorpholine (NMOR) in Pharmaceutical Matrices via GC-MS
Executive Summary
This application note details a robust analytical framework for the detection and quantification of Morpholine (a common process solvent and secondary amine) and its genotoxic derivative N-Nitrosomorpholine (NMOR) in Active Pharmaceutical Ingredients (APIs).
While direct injection of morpholine is possible, it often suffers from peak tailing and poor sensitivity due to the compound's polarity and basicity. This guide presents a Dual-Stream Protocol :
-
Stream A (Morpholine Quantitation): A derivatization workflow using Pentafluoropropionic Anhydride (PFPA) to convert morpholine into a volatile, stable amide, achieving detection limits in the low ppb range.
-
Stream B (NMOR Screening): A direct liquid injection GC-MS/MS method aligned with FDA/EMA regulatory standards for nitrosamine impurities.
Introduction & Regulatory Context
Morpholine is widely used in organic synthesis as a base or solvent. However, its presence in final drug products is strictly regulated for two reasons:[1]
-
Process Residue: As a Class 2 solvent (ICH Q3C), it must be controlled.
-
Nitrosamine Precursor: Morpholine is a secondary amine.[2][3][4] In the presence of nitrosating agents (nitrites, trace NOxs), it readily forms N-Nitrosomorpholine (NMOR) , a potent carcinogen included in the "Cohort of Concern" (ICH M7).
The Analytical Challenge: Morpholine is highly polar and water-soluble, making extraction from aqueous matrices difficult. Furthermore, its basic nitrogen interacts with active silanol sites in GC columns, causing severe peak tailing. This protocol overcomes these issues through chemical derivatization (acylation) and isotope dilution mass spectrometry .
Methodological Strategy
Why Acylation over Nitrosation?
Historically, morpholine was analyzed by converting it to NMOR using sodium nitrite in acid.
-
Critique: This method generates a regulated carcinogen (NMOR) in the laboratory, posing safety risks and potentially confounding results if the sample already contains NMOR.
-
Solution:Acylation with PFPA (Pentafluoropropionic anhydride) is safer. It targets the secondary amine to form N-pentafluoropropionyl-morpholine, which is chemically stable, highly volatile, and offers excellent Electron Impact (EI) fragmentation for MS sensitivity.
Decision Logic Diagram
Figure 1: Decision tree for selecting the appropriate workflow based on the target morpholine derivative.
Experimental Protocols
Stream A: Morpholine Quantification (PFPA Derivatization)
Reagents:
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[5]
-
Catalyst/Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Internal Standard (IS): Morpholine-d8 (10 µg/mL in Ethyl Acetate).
-
Solvent: Ethyl Acetate (HPLC Grade).
Sample Preparation:
-
Weighing: Weigh 100 mg of API into a 10 mL centrifuge tube.
-
Dissolution: Add 2.0 mL of 0.1 M HCl (to protonate and extract morpholine). Vortex for 5 mins.
-
Basification: Add 0.5 mL of 1.0 M NaOH (pH > 10 is critical to release the free base).
-
Extraction: Add 2.0 mL Ethyl Acetate containing the IS (Morpholine-d8). Shake vigorously for 10 mins. Centrifuge at 4000 rpm for 5 mins.
-
Derivatization:
-
Transfer 500 µL of the upper organic layer to a GC vial.
-
Add 50 µL TEA (Base) and 50 µL PFPA .
-
Cap and incubate at 60°C for 30 minutes .
-
Note: The reaction releases acid; the base (TEA) neutralizes it to drive the reaction forward.
-
-
Neutralization (Optional but recommended): Wash with 500 µL 5% NaHCO3 to remove excess acid, protecting the GC column. Inject the organic phase.
GC-MS Parameters (Stream A):
| Parameter | Setting |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) |
| Inlet | Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min) |
| MS Source/Quad | 230°C / 150°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
| SIM Ions | Target: m/z 233 (M+), 119 (Base Peak). IS (d8): m/z 241, 127. |
Stream B: N-Nitrosomorpholine (NMOR) Screening
This protocol aligns with FDA Method 3 for nitrosamines, utilizing direct injection.
Sample Preparation:
-
Extraction: Dissolve/extract API in Dichloromethane (DCM) or Methanol.
-
Filtration: Filter through 0.22 µm PTFE filter.
-
IS Addition: Add NMOR-d4 or Morpholine-d8 as internal standard.
GC-MS/MS Parameters (Stream B):
| Parameter | Setting |
| Column | VF-WAXms or DB-624 (Polar/Mid-polar is required for NMOR separation) |
| Inlet | Split/Splitless (Pulsed Splitless recommended for trace levels), 240°C |
| Detection | Triple Quadrupole (MS/MS) in MRM Mode |
| Transitions | NMOR: 116 → 86 (Quant), 116 → 56 (Qual) @ 10-15 eV |
Data Analysis & Interpretation
Fragmentation Mechanism (PFPA Derivative)
Understanding the MS spectrum is vital for confirmation. The PFPA derivative (N-pentafluoropropionyl-morpholine, MW 233) follows a specific fragmentation pathway.
Figure 2: Simplified fragmentation pathway for N-PFP-Morpholine in EI source.
Quantitative Calculation
Use the internal standard method to correct for extraction efficiency and injection variability.
Validation Criteria (ICH Q2(R1))
To ensure the method is "field-proven," the following criteria must be met during validation:
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interfering peaks at RT of Morpholine/NMOR | Verify with blank matrix injection. |
| Linearity | Range: 10 ppb to 1000 ppb.[6] | |
| Recovery | 80% - 120% | Spiked at 3 levels (LOQ, Mid, High). |
| Precision | RSD < 10% | n=6 replicates. |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Typical LOQ for PFPA method: ~5-10 ppb. |
Troubleshooting Guide
-
Issue: Peak Tailing (Morpholine)
-
Cause: Incomplete derivatization or active sites in the inlet liner.
-
Fix: Ensure excess PFPA/Base is used. Use Ultra-Inert liners with glass wool.
-
-
Issue: Carryover
-
Cause: Morpholine is "sticky."
-
Fix: Use a solvent wash of Methanol followed by DCM. Bake out the column at 300°C for 5 mins between runs.
-
-
Issue: Low Sensitivity for NMOR
-
Cause: Thermal degradation in the injector.
-
Fix: Lower inlet temperature to 220°C-230°C. Use a MMI (Multimode Inlet) with cold splitless injection if available.
-
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. Link
-
Sohya, Y., et al. "Determination of morpholine in food by gas chromatography-mass spectrometry with derivatization."[4] Food Additives & Contaminants, 2018.[2] (Methodology basis for acylation).
-
Restek Corporation. "Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS." Application Note, 2021. Link
-
Agilent Technologies. "GC/MS/MS Analysis of Nitrosamine Impurities in Drug Products." Application Note 5994-1628EN, 2020. Link
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
Formulating 3-Benzylmorpholine Hydrochloride for In Vivo Efficacy and Safety Studies: An Application Guide
Introduction: Navigating the Preclinical Formulation of a Novel CNS Agent
3-Benzylmorpholine hydrochloride is a synthetic derivative of the morpholine class of compounds, identified as a potential therapeutic agent targeting the central nervous system (CNS).[1] Its structural similarity to compounds known to interact with neurotransmitter systems suggests its potential in neuroscience research, possibly in the development of analgesics or treatments for mood and cognitive disorders.[1] As with many novel small molecules, the successful preclinical evaluation of 3-Benzylmorpholine hydrochloride hinges on the development of a robust and reproducible formulation that ensures accurate dosing and optimal bioavailability in in vivo models.
This comprehensive guide provides a detailed framework for the formulation of 3-Benzylmorpholine hydrochloride for in vivo research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making throughout the formulation development process. We will delve into the critical aspects of solubility, stability, vehicle selection, and quality control, providing a self-validating system for your preclinical studies.
Physicochemical Properties and Preformulation Considerations
A thorough understanding of the physicochemical properties of 3-Benzylmorpholine hydrochloride is the foundation for a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |
| Molecular Weight | 213.71 g/mol | [1] |
| Appearance | White or light brown powder | [1] |
| Purity | ≥ 96% | [1] |
| Storage | 0 - 8 °C | [1] |
The hydrochloride salt form of 3-Benzylmorpholine is intentionally designed to enhance its aqueous solubility and stability, which is a critical advantage for formulation development.[1] However, the lack of publicly available, quantitative solubility data necessitates an empirical approach to vehicle selection and optimization.
Vehicle Selection for In Vivo Administration: A Step-by-Step Approach
The choice of vehicle is paramount and depends on the intended route of administration, the required dose, and the toxicological profile of the excipients. For early-stage in vivo studies, simple aqueous-based vehicles are preferred for their physiological compatibility.
Recommended Vehicles for Initial Screening:
-
Sterile Water for Injection (WFI): The simplest vehicle, suitable for highly soluble compounds.
-
0.9% Sodium Chloride Injection (Saline): A physiologically isotonic vehicle, ideal for parenteral routes to minimize injection site irritation.
-
Phosphate-Buffered Saline (PBS) pH 7.4: Mimics physiological pH and osmolarity, providing a stable environment for many compounds.
Solubility Determination Protocol:
A tiered approach to solubility testing is recommended to conserve the active pharmaceutical ingredient (API).
-
Initial Assessment (Small Scale):
-
Accurately weigh 1-2 mg of 3-Benzylmorpholine hydrochloride into a small glass vial.
-
Add the selected vehicle (e.g., 0.9% Saline) in small, precise increments (e.g., 100 µL).
-
After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
-
Continue adding the vehicle until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
-
Saturated Solubility (Shake-Flask Method):
-
Prepare a supersaturated solution by adding an excess of 3-Benzylmorpholine hydrochloride to a known volume of the vehicle in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 5).
-
Formulation Protocols for Common In Vivo Routes of Administration
The following protocols provide a starting point for preparing dosing solutions for oral gavage and intraperitoneal injection, two common routes in rodent studies.
Protocol 1: Oral Gavage Formulation
Oral gavage is a precise method for administering a defined dose directly into the stomach.
Objective: To prepare a clear, aqueous solution of 3-Benzylmorpholine hydrochloride for oral administration in rodents.
Materials:
-
3-Benzylmorpholine hydrochloride powder
-
Vehicle (e.g., Sterile Water for Injection or 0.9% Saline)
-
Sterile glassware (beakers, graduated cylinders)
-
Calibrated magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate Required Quantities: Based on the desired dose (mg/kg), dosing volume (typically 5-10 mL/kg for rodents), and the number of animals, calculate the total mass of 3-Benzylmorpholine hydrochloride and the total volume of the vehicle needed.
-
Vehicle Preparation: Dispense approximately 80% of the final required volume of the chosen vehicle into a sterile beaker equipped with a magnetic stir bar.
-
Dissolution: While stirring, slowly add the pre-weighed 3-Benzylmorpholine hydrochloride powder to the vehicle.
-
Ensure Complete Dissolution: Continue stirring until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be employed to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment and administration.
-
pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust to a physiologically acceptable range (typically pH 5-8) using dilute, sterile solutions of HCl or NaOH. This can be critical for stability and gastrointestinal tolerance.
-
Final Volume Adjustment: Transfer the solution to a graduated cylinder and add the vehicle to reach the final desired volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared formulation at 2-8°C, protected from light, until use. Conduct stability studies (see Section 4) to determine the appropriate storage duration.
Protocol 2: Intraperitoneal (IP) Injection Formulation
IP injection is a common parenteral route for systemic drug delivery in rodents.
Objective: To prepare a sterile, isotonic, and physiologically compatible solution of 3-Benzylmorpholine hydrochloride for intraperitoneal administration.
Materials:
-
3-Benzylmorpholine hydrochloride powder
-
Sterile 0.9% Sodium Chloride Injection (Saline)
-
Sterile glassware
-
Calibrated magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filters
Procedure:
-
Aseptic Technique: All steps should be performed in a laminar flow hood to ensure sterility.
-
Calculations: Determine the required amount of compound and vehicle as described in the oral gavage protocol. Dosing volumes for IP injection are typically 5-10 mL/kg for rodents.
-
Dissolution: In a sterile beaker with a sterile magnetic stir bar, add approximately 80% of the final volume of sterile saline. Slowly add the 3-Benzylmorpholine hydrochloride powder while stirring.
-
Complete Dissolution: Stir until a clear solution is obtained.
-
Final Volume and Filtration: Adjust to the final volume with sterile saline and filter through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store at 2-8°C, protected from light. The stability of the parenteral formulation should be rigorously determined.
Solution Stability: Ensuring Dose Accuracy Over Time
The stability of the prepared formulation is critical for the integrity of in vivo studies. A stability-indicating analytical method is essential to confirm that the concentration of 3-Benzylmorpholine hydrochloride remains within acceptable limits (typically 90-110% of the initial concentration) over the intended storage and use period.
Experimental Workflow for a Preliminary Stability Study:
Caption: Workflow for a preliminary solution stability assessment.
Quality Control: A Validated Analytical Method
A validated analytical method is non-negotiable for ensuring the accuracy of formulation concentration and stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose. While a specific validated method for 3-Benzylmorpholine hydrochloride is not publicly available, a robust method can be developed based on its chemical properties and methods for similar compounds.
Hypothetical HPLC Method for Development:
| Parameter | Suggested Starting Conditions | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Suitable for a wide range of small molecules with moderate polarity. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) | A common mobile phase for basic compounds, providing good peak shape. |
| Elution | Isocratic or Gradient | Start with isocratic (e.g., 40:60 Acetonitrile:Buffer) and optimize to achieve a retention time of 3-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | Scan for UV maxima (e.g., 210-280 nm); likely around 254 nm due to the benzyl group. | The benzyl group provides a chromophore for UV detection. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation:
The developed method must be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to resolve the analyte from potential degradation products and excipients.
-
Linearity: A linear relationship between concentration and detector response over the expected concentration range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Mechanism of Action: A Putative Dopamine and Norepinephrine Reuptake Inhibitor
3-Benzylmorpholine is structurally related to phenmetrazine, a compound known to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[2] This suggests that 3-Benzylmorpholine hydrochloride may exert its CNS effects through a similar mechanism, by modulating the levels of these key neurotransmitters in the synaptic cleft.
Proposed Signaling Pathway:
Caption: Proposed mechanism of action for 3-Benzylmorpholine hydrochloride.
By inhibiting the reuptake of dopamine and norepinephrine, 3-Benzylmorpholine hydrochloride would increase their concentration in the synapse, leading to enhanced signaling at postsynaptic receptors. This modulation of monoaminergic systems is a common mechanism for CNS stimulants and antidepressants.
Conclusion and Best Practices
The successful in vivo evaluation of 3-Benzylmorpholine hydrochloride is critically dependent on a well-characterized and stable formulation. While specific data for this compound is limited, a systematic approach based on its physicochemical properties as a hydrochloride salt and its relationship to other CNS stimulants provides a robust starting point.
Key Takeaways for Researchers:
-
Empirical Testing is Essential: Due to the lack of published data, hands-on determination of solubility and stability is crucial.
-
Start Simple: Begin with simple, physiologically compatible aqueous vehicles before moving to more complex formulations.
-
Validation is Key: A validated, stability-indicating analytical method is the cornerstone of reliable and reproducible in vivo studies.
-
Document Everything: Meticulous record-keeping of all formulation parameters and stability data is essential for data integrity and regulatory compliance.
By following the principles and protocols outlined in this guide, researchers can develop a formulation for 3-Benzylmorpholine hydrochloride that is both scientifically sound and fit for purpose in preclinical in vivo studies, paving the way for a thorough and accurate assessment of its therapeutic potential.
References
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Wikipedia. (2024). 3-Benzhydrylmorpholine. [Link]
Sources
Application Notes & Protocols: Polymer Science in Advanced Materials
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The field of polymer science has become a cornerstone in the development of advanced materials, driving innovations across biomedicine, aerospace, and sustainable technologies. The ability to precisely tailor the chemical structure and physical properties of polymers allows for the creation of materials with unprecedented functionality. This guide provides an in-depth exploration of two transformative applications: stimuli-responsive polymers for targeted drug delivery and biodegradable polymers for tissue engineering. By explaining the fundamental principles and providing validated, step-by-step protocols, this document serves as a practical resource for professionals seeking to leverage polymer science for next-generation material design.
Section 1: Stimuli-Responsive Polymers for Targeted Drug Delivery
Scientific Principle & Rationale
Stimuli-responsive polymers, often termed "smart" polymers, are macromolecules that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment.[1][2] These triggers can be internal physiological cues or externally applied signals.[3] Common stimuli include pH, temperature, light, and specific enzymes.[1][3] This responsiveness is the key to their efficacy in targeted drug delivery.
The core principle is to design a polymer-based carrier that remains stable and inert in general circulation but undergoes a conformational change at the target site, triggering the release of its therapeutic payload. For example, the microenvironment of a solid tumor is known to be more acidic (pH ~6.5-7.2) than healthy tissue (pH ~7.4).[4] A pH-responsive polymer can be engineered to be stable at physiological pH but to swell or degrade in the acidic tumor environment, releasing an encapsulated anticancer drug precisely where it is needed.[4] This targeted approach enhances therapeutic efficacy while minimizing the systemic side effects associated with conventional chemotherapy.[3][5]
Polymers with ionizable moieties, such as amines or carboxylic acids, are commonly used to achieve pH-responsiveness.[6] At different pH values, these groups become protonated or deprotonated, altering the polymer's solubility and conformation.[6] This transition from a collapsed, drug-entrapping state to a swollen, drug-releasing state forms the basis of the controlled release mechanism. Advanced synthesis techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide precise control over the polymer's molecular weight and structure, which is crucial for tuning its responsive behavior.[6][7]
Experimental Workflow: pH-Responsive Nanoparticle Synthesis
The following diagram illustrates the general workflow for synthesizing and characterizing pH-responsive nanoparticles for drug delivery applications.
Caption: Workflow for pH-responsive drug delivery nanoparticle development.
Protocol: Synthesis of pH-Responsive Polymeric Nanoparticles
This protocol details the synthesis of nanoparticles composed of a copolymer with pH-responsive and hydrophilic blocks, followed by drug encapsulation.
Materials:
-
Monomers (e.g., dimethylaminoethyl methacrylate (DMAEMA) for pH-response, and poly(ethylene glycol) methyl ether methacrylate (PEGMA) for hydrophilicity)
-
Initiator (e.g., ethyl α-bromoisobutyrate for ATRP)
-
Catalyst/Ligand system (e.g., CuBr/PMDETA for ATRP)
-
Solvent (e.g., Anisole)
-
Drug for encapsulation (e.g., Doxorubicin)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water, Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5
Procedure:
-
Polymer Synthesis (ATRP):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve PEGMA and DMAEMA monomers in anisole.
-
Add the initiator (ethyl α-bromoisobutyrate) and the ligand (PMDETA).
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen, a known inhibitor of radical polymerization.
-
Add the catalyst (CuBr) under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 70°C and stir for the prescribed time (e.g., 6-12 hours) to achieve the desired molecular weight.
-
Terminate the reaction by exposing the mixture to air and cooling to room temperature.
-
-
Purification:
-
Dilute the polymer solution with a suitable solvent (e.g., THF).
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold hexane and recover the polymer by filtration.
-
Dry the purified polymer under vacuum overnight.
-
-
Nanoparticle Formulation and Drug Loading (Nanoprecipitation):
-
Dissolve the purified copolymer and the drug (e.g., Doxorubicin) in a water-miscible organic solvent (e.g., DMSO).
-
Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., deionized water). The sudden change in solvent polarity causes the hydrophobic parts of the polymer to collapse, forming nanoparticles and entrapping the drug.
-
Stir the resulting nanoparticle suspension for 24 hours to allow the organic solvent to evaporate.
-
-
Final Purification:
-
Transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove the free, unencapsulated drug and any remaining solvent.
-
Collect the purified nanoparticle suspension and store at 4°C.
-
Data Presentation: Nanoparticle Characterization
The successful synthesis of drug-loaded nanoparticles must be validated through rigorous characterization.[8] Key parameters include particle size, surface charge (zeta potential), and drug loading efficiency.[5][8]
| Parameter | Method | Typical Value (pH 7.4) | Typical Value (pH 5.5) | Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100-200 nm | 250-400 nm (Swollen) | Size influences circulation time and cellular uptake.[9] Swelling at lower pH indicates responsiveness. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Variable | A low PDI indicates a monodisperse and uniform batch of nanoparticles. |
| Zeta Potential | Dynamic Light Scattering (DLS) | -5 to +5 mV | +15 to +30 mV | Surface charge affects stability and interaction with cell membranes. A shift to positive at low pH is due to protonation of amine groups. |
| Drug Loading Content (DLC %) | UV-Vis Spectroscopy | 5-15% | N/A | (Weight of drug / Weight of nanoparticles) x 100. Measures the amount of drug carried. |
| Encapsulation Efficiency (EE %) | UV-Vis Spectroscopy | > 80% | N/A | (Weight of loaded drug / Initial weight of drug) x 100. Indicates the efficiency of the loading process. |
Section 2: Biodegradable Polymers for Tissue Engineering Scaffolds
Scientific Principle & Rationale
Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a supportive scaffold.[10] The scaffold is a critical component, serving as a temporary, three-dimensional template that mimics the native extracellular matrix (ECM).[11][12] It provides mechanical support and guides cell adhesion, proliferation, and differentiation.[10]
Biodegradable polymers are the dominant materials for scaffolding because they gradually degrade as new tissue forms, eventually being replaced by the patient's own tissue.[11][13] This eliminates the need for a second surgery to remove the implant.[13] The ideal scaffold should be biocompatible, possess interconnected porosity for nutrient transport, have mechanical properties matching the host tissue, and degrade at a rate that corresponds to the rate of new tissue formation.[13]
Synthetic biodegradable polymers, such as aliphatic polyesters, are widely used due to their tunable properties and well-defined structures.[14][15] Polylactide (PLA), polyglycolide (PGA), polycaprolactone (PCL), and their copolymer poly(lactic-co-glycolic acid) (PLGA) are among the most common.[14][15] These polymers are approved by the U.S. Food and Drug Administration (FDA) for various clinical applications.[14] Their degradation occurs via hydrolysis of the ester backbone, and the degradation rate can be precisely controlled by altering the polymer's molecular weight, crystallinity, and the ratio of co-monomers (in the case of PLGA).[14]
Scaffold Fabrication Logic: Electrospinning
The architecture of a scaffold significantly influences cellular behavior. Electrospinning is a widely used technique to produce nanofibrous scaffolds that closely resemble the structure of the natural ECM.[16][17] This method uses a high-voltage electric field to draw a charged polymer solution into a fine jet, which solidifies into nanofibers as the solvent evaporates.[16]
Caption: Logical flow of the electrospinning process for scaffold fabrication.
Protocol: Fabrication of a Nanofibrous PCL Scaffold via Electrospinning
This protocol describes the fabrication of a polycaprolactone (PCL) scaffold, a common material for bone and cartilage tissue engineering.[12]
Materials:
-
Polycaprolactone (PCL), Mw 80,000 g/mol
-
Solvents: Chloroform, Methanol (ACS grade)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Aluminum foil
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 12% (w/v) PCL solution by dissolving PCL pellets in a 3:1 mixture of chloroform and methanol.
-
Causality: This solvent ratio is chosen to achieve appropriate viscosity and volatility. Chloroform is a good solvent for PCL, while methanol increases the solution's conductivity and evaporation rate, leading to finer fibers.
-
Stir the solution on a magnetic stirrer for at least 12 hours at room temperature to ensure complete dissolution and homogeneity.
-
-
Apparatus Setup:
-
Load the polymer solution into a 10 mL plastic syringe fitted with a 22-gauge blunt-tip needle (spinneret).
-
Mount the syringe on the syringe pump.
-
Wrap the grounded collector (e.g., a rotating mandrel) with aluminum foil for easy removal of the scaffold.
-
Position the tip of the spinneret 15 cm from the collector. This distance is critical for allowing sufficient time for solvent evaporation before the fibers reach the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a flow rate of 1.0 mL/hour. A steady flow rate ensures uniform fiber deposition.
-
Apply a positive voltage of 20 kV to the spinneret. The high voltage creates a charged jet of polymer solution.[16]
-
Ensure the collector is grounded to create the necessary electric field.
-
Initiate the process. A "Taylor cone" should form at the needle tip, from which the polymer jet is ejected.[16]
-
Continue the process for the desired duration (e.g., 4-8 hours) to achieve the required scaffold thickness.
-
-
Post-Processing:
-
Turn off the high-voltage supply and syringe pump.
-
Carefully remove the aluminum foil with the deposited nanofiber mat from the collector.
-
Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent. Residual solvents can be cytotoxic.
-
Sterilize the scaffold (e.g., using ethylene oxide or 70% ethanol washes followed by UV exposure) before cell culture experiments.
-
Data Presentation: Comparative Properties of Biodegradable Polymers
The choice of polymer is dictated by the specific requirements of the tissue being engineered. Different polymers offer a range of mechanical properties and degradation rates.[15]
| Polymer | Young's Modulus (MPa) | Elongation at Break (%) | Degradation Time (Months) | Key Characteristics & Common Applications |
| PGA (Polyglycolide) | 5000 - 7000 | 1 - 5 | 6 - 12 | High crystallinity, rapid degradation; used in sutures and short-term scaffolds.[14] |
| PLA (Polylactide) | 1200 - 3000 | 2 - 10 | > 24 | More hydrophobic and degrades slower than PGA; used for load-bearing applications like bone screws.[18] |
| PCL (Polycaprolactone) | 250 - 450 | > 100 | > 36 | High flexibility and very slow degradation; suitable for long-term applications like cartilage and cardiovascular tissue engineering.[15] |
| PLGA (50:50) | 1000 - 2000 | 2 - 10 | 2 - 4 | Amorphous copolymer with a degradation rate tunable by the LA:GA ratio; widely used for both drug delivery and tissue scaffolding.[15] |
Conclusion
The strategic application of polymer science continues to push the boundaries of what is possible in advanced materials. For drug delivery, stimuli-responsive polymers offer a pathway to therapies that are both more potent and less toxic. In regenerative medicine, biodegradable polymer scaffolds provide a framework for the body to heal itself in ways previously unimaginable. The protocols and principles outlined in this guide represent validated starting points for researchers and developers. Mastery of these techniques in polymer synthesis, fabrication, and characterization is essential for translating the immense potential of polymer science into tangible solutions for critical challenges in medicine and beyond.
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A. D. D. C. Samarajeewa, M. M. M. G. P. G. Mantilaka, and L. C. T. T. Fernando. "Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application". MDPI. Accessed February 7, 2026. [Link].
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A. D. D. C. Samarajeewa, M. M. M. G. P. G. Mantilaka, and L. C. T. T. Fernando. "Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application". PubMed. Accessed February 7, 2026. [Link].
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A. D. D. C. Samarajeewa, M. M. M. G. P. G. Mantilaka, and L. C. T. T. Fernando. "Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application". MDPI. Accessed February 7, 2026. [Link].
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K. Aishwarya, et al. "Biodegradable Polymer Biomaterials for Tissue Engineering Applications: A Critical Review". E3S Web of Conferences. Accessed February 7, 2026. [Link].
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A. C. Anselmo and S. Mitragotri. "Stimuli-Responsive Drug Release from Smart Polymers". PMC - NIH. Accessed February 7, 2026. [Link].
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N. Abbasi, et al. "Biodegradable and biocompatible polymers for tissue engineering application: a review". PubMed. Accessed February 7, 2026. [Link].
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A. L. S. Aires, et al. "pH-Responsive Polymer Nanoparticles for Drug Delivery". PubMed. Accessed February 7, 2026. [Link].
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K. Kumar and N. K. Verma. "POLYMER AND APPLICATIONS:A REVIEW". ResearchGate. Accessed February 7, 2026. [Link].
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E. Hartley, H. Moon, and A. I. S. Neves. "View of Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review". Reinvention: an International Journal of Undergraduate Research. Accessed February 7, 2026. [Link].
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K. Srilatha and G. Sailaja. "Polymer chemistry in the 21st century: Smart materials and their applications". The Pharma Innovation. Accessed February 7, 2026. [Link].
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Y. Liu and J. L. Wang. "Synthetic biodegradable functional polymers for tissue engineering: a brief review". PMC. Accessed February 7, 2026. [Link].
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A. K. Shukla, et al. "Biodegradable Materials for Tissue Engineering: Development, Classification and Current Applications". MDPI. Accessed February 7, 2026. [Link].
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S. K. Sahoo, et al. "Smart and Biodegradable Polymers in Tissue Engineering and Interventional Devices: A Brief Review". MDPI. Accessed February 7, 2026. [Link].
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N. Abbasi, et al. "Biodegradable and biocompatible polymers for tissue engineering application: a review". Taylor & Francis Online. Accessed February 7, 2026. [Link].
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S. Beg, et al. "Characterisation of polymeric nanoparticles for drug delivery". Nanoscale (RSC Publishing). Accessed February 7, 2026. [Link].
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S. Gupta, et al. "Direct synthesis of pH-responsive polymer nanoparticles based on living radical polymerization and traditional radical polymerization". Soft Matter (RSC Publishing). Accessed February 7, 2026. [Link].
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Z. A. D. D. Toa, et al. "Intrinsically Self-Healing Polymers: From Mechanistic Insight to Current Challenges | Chemical Reviews". ACS Publications. Accessed February 7, 2026. [Link].
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S. Singh, et al. "Overview of Electrospinning for Tissue Engineering Applications". PMC - NIH. Accessed February 7, 2026. [Link].
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M. A. Sayeed, et al. "Recent Advances in Polymer Science and Fabrication Processes for Enhanced Microfluidic Applications: An Overview". MDPI. Accessed February 7, 2026. [Link].
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P. Chytil, et al. "Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery". ACS Publications. Accessed February 7, 2026. [Link].
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A. Augustine, R. Augustine, and E. B. Denkbas. "Electrospun Scaffolds for Tissue Engineering: A Review". MDPI. Accessed February 7, 2026. [Link].
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E. J. Siochi. "Polymers and Composites for Aerospace Applications". NASA. Accessed February 7, 2026. [Link].
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R. Khatun, et al. "Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers". SciRP.org. Accessed February 7, 2026. [Link].
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S. Singh, et al. "Overview of Electrospinning for Tissue Engineering Applications". ResearchGate. Accessed February 7, 2026. [Link].
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X. Liu, et al. "Recent Development of pH-Responsive Polymers for Cancer Nanomedicine". MDPI. Accessed February 7, 2026. [Link].
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R. Sharma. "Polymer Nanocomposites: Cutting-Edge Material For The Aviation Sector". STM Journals. Accessed February 7, 2026. [Link].
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R. Sharma. "Polymer Composites in Aviation Sector". Slideshare. Accessed February 7, 2026. [Link].
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Troubleshooting & Optimization
Technical Support Center: 3-Benzylmorpholine Hydrochloride Purification
Ticket ID: #BM-HCl-PUR-001 Subject: Impurity Removal & Troubleshooting Guide for 3-Benzylmorpholine HCl Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary & Chemical Context
This guide addresses the purification of 3-Benzylmorpholine hydrochloride (CAS: 7684-27-7).[2][3] As a secondary amine salt derived from phenylalanine precursors or lactam reduction, this compound presents unique purification challenges due to its amphiphilic nature (lipophilic benzyl group + hydrophilic morpholine/HCl core).[2]
Common Impurity Profile:
-
Precursors: Unreacted benzyl halides, phenylalanine esters, or amino-alcohol intermediates.[1][2]
-
Byproducts: Regioisomers (2-benzylmorpholine), oxidation products (lactams), and ring-opening hydrolysis products.[1][2]
-
Inorganics: Residual Lewis acids (boron/aluminum salts from reduction) or neutralization salts.[2]
Diagnostic Decision Matrix
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for selecting the appropriate purification module.[1][2]
Module A: Recrystallization (The First Line of Defense)
Issue: The product is oiling out or retains a sticky consistency. Root Cause: 3-Benzylmorpholine HCl is hygroscopic.[1][2] Presence of trace water or excess alcohol prevents crystal lattice formation.[2]
Solvent Selection Strategy
The benzyl group adds significant lipophilicity, making water a poor choice for recrystallization (unlike simple morpholine HCl).
| Solvent System | Role | Suitability | Notes |
| Isopropanol (IPA) | Primary Solvent | High | Best balance of polarity.[1][2] Dissolves salt at reflux; crystallizes at RT.[2] |
| Ethanol/Ether | Solvent/Anti-solvent | Medium | Good for yield, but ether traps moisture easily.[2] |
| Ethyl Acetate (EtOAc) | Anti-solvent | High | Excellent for forcing precipitation without oiling out.[2] |
| Water | Solvent | Low | Avoid.[2][4] Causes oiling and difficult drying.[2] |
Protocol A: The IPA/EtOAc Displacement
-
Dissolution: Suspend the crude solid in minimal Isopropanol (IPA) . Heat to reflux (approx. 82°C) until fully dissolved.[2]
-
Tip: If undissolved solids remain after 10 volumes of solvent, filter hot (remove inorganic salts).[2]
-
-
Nucleation: Remove from heat. While still warm (approx. 50°C), add Ethyl Acetate (EtOAc) dropwise until a faint turbidity persists.
-
Crystallization: Allow to cool to room temperature slowly (2 hours) with gentle stirring.
-
Finishing: Chill to 0-4°C for 1 hour. Filter and wash with cold EtOAc.[2]
-
Drying: Vacuum dry at 40°C over
or silica gel desiccant.[2]
Module B: The "Free-Base Loop" (Deep Cleaning)[1]
Issue: Persistent organic impurities (e.g., regioisomers, unreacted benzyl chloride) that co-crystallize with the salt. Scientific Logic: Salts often trap impurities in the lattice. Converting to the free base (oil) breaks the lattice, allowing liquid-liquid extraction or distillation to separate non-basic impurities (like benzyl halides) or isomers with different boiling points.
Figure 2: The Free-Base Loop workflow for removing structural impurities.[1]
Protocol B: Chemical Scavenging & Regeneration
Step 1: Liberation
-
Dissolve impure salt in water.[2]
-
Adjust pH to >12 using 2N NaOH.[2]
-
Extract 3x with Dichloromethane (DCM) or MTBE .[2]
-
Why? The free amine is lipophilic and moves to the organic layer; inorganic salts remain in water.
-
Step 2: Scavenging (Crucial for Benzyl Chloride Removal) If unreacted benzyl chloride is present (a common alkylating agent impurity):
-
To the organic phase containing the free base, add 1.05 eq of a scavenger amine (e.g., ethanolamine or polymer-supported amine ).
-
Stir for 1 hour. The scavenger reacts with benzyl chloride to form a water-soluble salt.[2]
-
Wash the organic phase with water (removes the scavenged byproduct).[2]
Step 3: Salt Reformation
-
Dry the organic phase (
) and filter.[2] -
Cool to 0°C.
-
Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
The pure 3-Benzylmorpholine HCl will precipitate immediately.[2]
Frequently Asked Questions (FAQs)
Q: My product turned pink/brown upon drying. Is it ruined? A: This indicates oxidation, likely of trace phenols or free-amine residues.[2]
-
Fix: Dissolve the salt in hot methanol and treat with Activated Carbon (Charcoal) for 15 minutes. Filter through Celite.[2] The color bodies stick to the carbon.
Q: I see a small impurity peak at 0.1% in HPLC. Can I ignore it? A: If this is for biological screening, no .
-
Reasoning: 3-Benzylmorpholine is often used as a scaffold for CNS-active drugs.[1][2] Isomeric impurities (2-benzyl vs 3-benzyl) can have vastly different biological activities (e.g., receptor binding affinity differences).[1][2] Use Protocol B (Free-Base Loop) followed by column chromatography on the free base (Silica, MeOH:DCM 1:9) to separate isomers before reforming the salt.[2]
Q: Can I use water to wash the crystals? A: Avoid pure water. 3-Benzylmorpholine HCl is highly soluble in water.[2]
-
Alternative: Use cold Acetone or Diethyl Ether .[2] These solvents remove surface impurities without dissolving the salt.[2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard reference for general amine salt purification techniques). [1][2]
-
Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Source for salt selection and recrystallization thermodynamics).[2]
-
PubChem. (n.d.).[2][5] 3-Benzylmorpholine Compound Summary. National Library of Medicine.[2] (Chemical property verification). [1][2]
-
BenchChem. (2025).[2][6][7] Purification strategies for removing benzyl chloride from reaction mixtures. (Specific protocols for scavenging alkyl halide impurities).
Sources
- 1. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
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- 3. chemscene.com [chemscene.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 3-Benzhydrylmorpholine | C17H19NO | CID 57466051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis and Scale-Up of 3-Benzylmorpholine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 3-Benzylmorpholine Hydrochloride. As a key intermediate in the development of pharmaceuticals such as analgesics and anti-inflammatory drugs, the successful synthesis and scale-up of this compound are critical.[1] This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to address the specific challenges you may encounter during your experimental and production campaigns. Our aim is to equip you with the expertise to navigate the complexities of reaction kinetics, impurity control, and solid-state chemistry inherent in the manufacturing of 3-Benzylmorpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-Benzylmorpholine, and which is most amenable to scale-up?
A1: The most prevalent synthetic strategies for 3-substituted morpholines involve the cyclization of appropriate precursors. While various methods exist for morpholine synthesis in general, for 3-benzylmorpholine, two primary routes are considered for industrial application:
-
Reductive Amination: This approach typically involves the reaction of a suitable amino alcohol with phenylacetaldehyde, followed by cyclization. While effective at the lab scale, control of impurities, particularly over-alkylation and byproducts from self-condensation of the aldehyde, can be challenging during scale-up.
-
N-Alkylation of a Pre-formed Morpholine Ring: A more common and often more controllable approach for large-scale production is the N-alkylation of a morpholine precursor with a benzyl halide (e.g., benzyl chloride or bromide). This method offers better control over the introduction of the benzyl group. However, challenges such as managing the exothermicity of the reaction and preventing the formation of quaternary ammonium salts become critical at scale.
For industrial production, the N-alkylation route is often preferred due to its predictability and the availability of raw materials.
Q2: What are the critical quality attributes of the starting materials for 3-Benzylmorpholine hydrochloride synthesis?
A2: The quality of your raw materials is paramount to the success of your synthesis, directly impacting reaction performance, impurity profile, and final product quality.[2][3][4][5][6] Key considerations include:
-
Morpholine Precursor: Purity is critical. The presence of other amines can lead to the formation of undesired N-substituted byproducts.
-
Benzyl Chloride/Bromide: Should be free from impurities such as benzaldehyde and dibenzyl ether, which can lead to difficult-to-remove side products. The quality of the benzylating agent can also influence the reaction kinetics and exotherm.
-
Solvents: The choice of solvent is crucial for managing reaction kinetics and solubility of intermediates and the final product. It should be of high purity and low water content to prevent side reactions.
Q3: What are the typical physical properties and storage conditions for 3-Benzylmorpholine hydrochloride?
A3: 3-Benzylmorpholine hydrochloride is typically a solid. It is important to store it in a well-closed container, in a cool, dry place, and protected from light to prevent degradation. Hydrochloride salts can be hygroscopic, so storage in a low-humidity environment is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 3-Benzylmorpholine hydrochloride.
I. Synthesis & Reaction Control
Q: My reaction is showing a significant exotherm upon adding the benzylating agent, making temperature control difficult at pilot scale. What can I do?
A: Uncontrolled exotherms are a major safety concern during scale-up. The N-alkylation of amines is an exothermic process, and poor heat dissipation can lead to runaway reactions.
-
Root Cause Analysis: The rate of addition of the benzylating agent is likely too fast for the heat removal capacity of your reactor. The concentration of your reactants may also be too high.
-
Solution:
-
Slow, Controlled Addition: Implement a slow, continuous, or portion-wise addition of the benzyl chloride/bromide. Utilize a dosing pump for precise control.
-
Dilution: Conduct the reaction at a lower concentration to increase the total heat capacity of the reaction mixture.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio.
-
Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor can offer superior heat and mass transfer, mitigating the risks associated with exotherms.
-
Q: I am observing the formation of a significant amount of dibenzylmorpholinium chloride (a quaternary salt). How can I minimize this byproduct?
A: The formation of the quaternary salt is a common side reaction in N-alkylation when the product amine is further alkylated.
-
Root Cause Analysis: This is often a result of using an excess of the benzylating agent or localized high concentrations of it. The reaction temperature might also be too high, accelerating the rate of the second alkylation.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the morpholine precursor relative to the benzylating agent. 2- Controlled Addition: Add the benzylating agent slowly to the reaction mixture to avoid localized high concentrations. 3- Temperature Management: Maintain the reaction at the lowest effective temperature to favor the mono-alkylation.
-
Workflow Diagram: Synthesis and Purification of 3-Benzylmorpholine Hydrochloride
Caption: A typical workflow for the synthesis and purification of 3-Benzylmorpholine Hydrochloride.
II. Purification & Impurity Control
Q: My isolated 3-Benzylmorpholine hydrochloride has a persistent yellow to brown discoloration. What is the likely cause and how can I remove it?
A: Discoloration often points to the presence of chromophoric impurities, which can arise from several sources.
-
Root Cause Analysis:
-
Starting Material Impurities: Impurities in the benzyl chloride, such as benzaldehyde, can undergo side reactions to form colored species.
-
Degradation: The product may be degrading due to excessive heat or exposure to air and light during work-up and isolation.
-
Side Reactions: Unidentified side reactions could be producing colored byproducts.
-
-
Solution:
-
Raw Material Quality Control: Ensure the purity of your starting materials through appropriate analytical testing.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.
-
Recrystallization: Perform a recrystallization from a suitable solvent system. This is often highly effective at rejecting impurities and improving the color profile of the final product. Common solvents for hydrochloride salts include alcohols (ethanol, isopropanol) and their mixtures with ethers or esters.[7]
-
Q: I'm struggling to achieve the desired crystal form and particle size during the crystallization of the hydrochloride salt. What parameters should I investigate?
A: Controlling the crystallization of hydrochloride salts is crucial for ensuring consistent physical properties, which can impact downstream processing and bioavailability.
-
Root Cause Analysis: The crystallization process is sensitive to a variety of factors including supersaturation, cooling rate, agitation, and solvent choice.
-
Solution:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling Profile: Implement a controlled, gradual cooling profile. Crash cooling often leads to the formation of small, poorly formed crystals that can trap impurities.
-
Seeding: Introduce seed crystals at the appropriate temperature to control nucleation and promote the growth of the desired crystal form.
-
Agitation: The agitation rate can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your system.
-
Impurity Profile Management
A robust understanding of the potential impurity profile is essential for developing an effective control strategy.
| Impurity Type | Potential Impurities | Origin | Control Strategy |
| Process-Related | Unreacted Morpholine Precursor | Incomplete reaction | Optimize reaction time and temperature; efficient work-up. |
| Unreacted Benzyl Chloride | Incomplete reaction | Use a slight excess of the morpholine precursor; quenching step. | |
| Dibenzylmorpholinium Chloride | Over-alkylation of the product | Strict stoichiometric control; slow addition of benzyl chloride. | |
| Starting Material Impurities | Benzaldehyde | Impurity in benzyl chloride | Use high-purity benzyl chloride. |
| Dibenzyl ether | Impurity in benzyl chloride | Use high-purity benzyl chloride. | |
| Degradation Products | Oxidation byproducts | Exposure to air, especially at elevated temperatures | Process under an inert atmosphere (e.g., nitrogen); avoid excessive heat. |
Experimental Protocol: Recrystallization of 3-Benzylmorpholine Hydrochloride
This protocol provides a general guideline for the purification of 3-Benzylmorpholine hydrochloride by recrystallization. The specific solvent and volumes should be optimized for your particular batch and scale.
-
Dissolution: In a suitable reactor, dissolve the crude 3-Benzylmorpholine hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution to ambient temperature over several hours. A linear cooling ramp is often effective.
-
Further Cooling: Once at ambient temperature, further cool the mixture in an ice bath or with a chiller to maximize the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Logical Relationship Diagram: Factors Influencing Final Product Purity
Caption: Key factors influencing the final purity of 3-Benzylmorpholine Hydrochloride.
By understanding and controlling these critical parameters, researchers and production chemists can successfully navigate the challenges of scaling up 3-Benzylmorpholine hydrochloride synthesis, leading to a robust and reproducible manufacturing process.
References
- Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (Year). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1.
- Case, D. E., & Reeves, P. R. (Year). Xenobiotica.
- Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]
-
PCC Group. (2017, August 2). The quality of chemical raw materials is an important factor in pharmaceutical production. Retrieved from [Link]
-
Q people. (n.d.). The quality of raw materials during drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]
- Singh, R., & Kumar, M. (Year). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences & Research.
-
Wikipedia. (n.d.). 3-Benzhydrylmorpholine. Retrieved from [Link]
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Technical Support Center: 3-Benzylmorpholine Hydrochloride Solubility Guide
Topic: Optimization of Solubility & Assay Formulation for 3-Benzylmorpholine Hydrochloride Document ID: TS-BMH-004 Last Updated: 2025-05-20 Audience: Medicinal Chemists, Assay Development Scientists[1][2][3][4]
Executive Summary & Compound Profile
3-Benzylmorpholine Hydrochloride is a chiral morpholine derivative often used as a building block or a fragment in drug discovery.[1][2][3] While the hydrochloride (HCl) salt form is designed to improve handling and aqueous solubility, the hydrophobic benzyl substituent creates a specific solubility-permeability trade-off that complicates biological assays.[1][3]
Key Physicochemical Parameters:
| Parameter | Value (Approx.) | Implication for Assays |
|---|---|---|
| MW (Salt) | ~213.7 g/mol | Small molecule, high diffusion rate.[1][2][3][4] |
| MW (Free Base) | 177.24 g/mol | The active species crossing membranes.[1][2][3] |
| pKa (Conjugate Acid) | ~8.4 | At pH 7.4, ~90% is ionized (soluble), ~10% is neutral (lipophilic).[3][4] |
| LogP (Free Base) | ~1.6 | Moderate lipophilicity; prone to aggregation at high concentrations.[1][2][3] |
| Solubility (Water) | High (>50 mM) | Excellent for initial stocks in pure water.[1][2][3] |
| Solubility (PBS) | Moderate/Risk | Risk of precipitation due to common ion effect and pH buffering.[1][2][3] |
Troubleshooting Guides (FAQ Format)
Q1: Why does my compound precipitate when diluted from DMSO into PBS?
Diagnosis: This is a classic "Crash-Out" event caused by two factors working simultaneously:
-
The pH Shift: Your DMSO stock likely contains the HCl salt.[2][3] When diluted into PBS (pH 7.4), the buffer forces the pH toward physiological levels.[3][4] Since the pKa is ~8.4, the equilibrium shifts, generating a significant fraction of the neutral free base .[3][4] The benzyl group makes this free base poorly soluble in water.[2][3]
-
Local Supersaturation: When DMSO hits water, it releases heat (exothermic).[2][3][4] As it cools and mixes, local concentrations of the hydrophobic free base can exceed the intrinsic solubility limit (
), causing nucleation and precipitation.[3][4]
Solution:
-
Protocol Adjustment: Do not add the DMSO stock directly to the static buffer. Instead, vortex the buffer while slowly adding the DMSO stock to the center of the vortex. This ensures rapid dispersion.[2][3][4]
-
Intermediate Dilution: Perform a serial dilution in buffer + 4% DMSO first, then dilute to the final assay concentration.
Q2: The DMSO stock solution froze in the fridge. Is the compound stable?
Diagnosis: DMSO freezes at 19°C. Freezing is normal.[2][3] However, repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic).[1][2][3] Risk: Water absorption into the DMSO stock can cause hydrolysis (rare for morpholines) or, more likely, induce precipitation of the salt within the stock vial over time.[3][4] Solution:
-
Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
-
Warm the vial to 37°C and vortex vigorously before use to ensure redissolution of any micro-crystals.
Q3: Can I just dissolve the powder directly in the assay buffer?
Diagnosis: While possible, this is risky for quantitative assays.[3][4] Reasoning:
-
Kinetics: Dissolution rates for salts can be slow, leading to lower-than-calculated concentrations at the start of the assay.[1][3]
-
Acidity: Dissolving the HCl salt directly into a weak buffer might lower the local pH, affecting enzymatic activity or cell health, unless the buffer capacity is strong (e.g., 100 mM HEPES).[3][4] Recommendation: Prepare a concentrated stock in pure water or DMSO first, verify clarity, and then dilute.[3][4]
Optimized Formulation Protocols
Protocol A: Standard DMSO Stock Preparation (Preferred for Screening)
Best for: High-throughput screening, frozen storage.[1][3][4]
-
Weighing: Weigh the solid HCl salt into a glass vial.
-
Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock.
-
Note: Account for the MW of the salt (213.7), not the free base.[3]
-
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[2][3][4]
-
Visual Check: Solution must be crystal clear. If hazy, sonicate for 5 minutes at 40 kHz.
-
-
Storage: Store at -20°C. Desiccate to prevent water uptake.
Protocol B: Aqueous Stock Preparation (Preferred for Acute Use)
Best for: Immediate use, assays sensitive to DMSO.[3][4]
-
Solvent: Use sterile, deionized water (Milli-Q).[1][2][3][4] Do not use PBS.
-
Dissolution: Dissolve to 10 mM in water.
-
Filtration: Syringe filter (0.22 µm PVDF) to remove dust/insolubles.[2][3][4]
-
Assay Addition: Add this water stock to your assay buffer. The buffer capacity of the assay medium (e.g., culture media) will instantly adjust the pH.[3]
Solubility Decision Logic (Visualization)
The following diagram outlines the decision process for solubilizing 3-Benzylmorpholine HCl for biological assays.
Caption: Figure 1. Decision tree for optimizing the solubilization workflow of 3-Benzylmorpholine HCl, prioritizing solvent compatibility and visual validation.
Data Reference: Solvent Compatibility Matrix
Use this table to determine the maximum solubility limits before "crashing out" occurs.
| Solvent System | Max Solubility (Est.) | Stability | Notes |
| Pure DMSO | >100 mM | High | Hygroscopic.[1][2][3] Keep sealed. |
| Pure Water (pH < 6) | >50 mM | Moderate | Acidic pH maintains ionization.[1][2][3] |
| PBS (pH 7.4) | < 5 mM | Low | High Risk. Neutral species aggregates.[1][2][3] |
| Cell Media + 10% Serum | ~10 mM | High | Serum proteins (Albumin) bind the benzyl group, aiding solubility.[1][3][4] |
| Ethanol | >50 mM | Moderate | Volatile.[1][2][3] Not recommended for long-term stocks.[2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[2][3][4] Retrieved from [Link][1][3]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2][3][4][5] Drug Discovery Today.[2][3][5] Retrieved from [Link]
-
Assay Guidance Manual (2016). Solvent Selection for Insoluble Ligands. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] Retrieved from [Link]
-
Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility.[2][3][4] European Journal of Pharmaceutical Sciences.[2][3] Retrieved from [Link]
Sources
- 1. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine [drugfuture.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Benzylmorpholine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-benzylmorpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. Instead of a rigid protocol, we present a series of troubleshooting guides and frequently asked questions in a dynamic Q&A format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Part 1: Understanding the Synthetic Landscape
Q1: What are the primary synthetic strategies for preparing 3-Benzylmorpholine?
A1: The synthesis of 3-benzylmorpholine can be approached via several reliable routes. The choice often depends on the available starting materials, scale, and desired purity profile. The two most prevalent strategies are:
-
Reductive Amination: This is a highly versatile and widely used method in pharmaceutical chemistry for C-N bond formation.[1][2] It typically involves the reaction of a suitable morpholine precursor (like morpholin-3-one) with benzaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the target compound.
-
N-Alkylation via Nucleophilic Substitution: This classic approach involves the direct alkylation of a morpholine precursor with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the morpholine ring acts as the nucleophile.
Below is a high-level overview of these pathways.
Caption: High-level overview of synthetic routes.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common side reactions.
Route A: Reductive Amination Pathway
Scenario: Synthesis of 3-benzylmorpholine from morpholin-3-one and benzaldehyde.
Q2: My reaction yield is consistently low, and I have significant amounts of unreacted morpholin-3-one and benzaldehyde. What's going wrong?
A2: This issue typically points to inefficient formation of the crucial enamine/iminium intermediate or suboptimal reduction conditions.
Causality & Troubleshooting:
-
pH Control is Critical: The initial condensation between the amine and aldehyde is acid-catalyzed but is also pH-sensitive.
-
Problem: If the medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic. If it's too basic, the catalyst is ineffective.
-
Solution: The optimal pH for imine formation is typically between 4 and 6. For direct reductive aminations using reagents like sodium triacetoxyborohydride (STAB), the acetic acid byproduct often self-catalyzes the reaction. If using other reductants like sodium borohydride, a controlled addition of a mild acid like acetic acid is beneficial.[3]
-
-
Choice of Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination.
-
Problem: Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde before it has a chance to form the imine.
-
Solution: Employ a milder, acid-stable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reaction as it is selective for the iminium ion over the aldehyde and tolerates mildly acidic conditions.[3]
-
-
Water Scavenging: The condensation step produces water, which can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward, especially if it is sluggish.
-
Q3: I've isolated a significant byproduct with a mass corresponding to benzyl alcohol. How is this forming?
A3: The presence of benzyl alcohol is a clear indicator of a competitive side reaction: the direct reduction of benzaldehyde.
Mechanism & Prevention:
This occurs when your reducing agent reacts with the benzaldehyde starting material before the iminium ion is formed and reduced.
Caption: Desired vs. side reaction in reductive amination.
Preventative Measures:
-
Use a Selective Reductant: As mentioned in Q2, switch to NaBH(OAc)₃. Its reduced reactivity prevents the premature reduction of the aldehyde.
-
Staged Addition: If you must use NaBH₄, consider a two-step process. First, mix the amine and aldehyde in a solvent like methanol and stir for an hour to allow the iminium ion to form. Then, cool the reaction and add the NaBH₄ portion-wise.
Route B: N-Alkylation Pathway
Scenario: Synthesis from a morpholine precursor and benzyl halide (e.g., benzyl chloride).
Q4: My reaction produces a sticky, water-soluble solid that is difficult to separate from the product. What is this impurity?
A4: This is the classic signature of over-alkylation , leading to the formation of a quaternary ammonium salt.
Mechanism & Mitigation:
The desired product, 3-benzylmorpholine, is a secondary amine. Its nitrogen is still nucleophilic and can react with another molecule of the benzyl halide. This second alkylation forms a bulky, charged quaternary ammonium salt which is often highly soluble in polar solvents.
Caption: Mechanism of quaternary salt formation.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess of the morpholine precursor (e.g., 1.1 to 1.5 equivalents). | The excess amine competes with the product for the benzylating agent, statistically favoring mono-alkylation. |
| Reagent Addition | Add the benzyl halide slowly and dropwise to the reaction mixture. | This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second reaction. |
| Temperature | Maintain a moderate reaction temperature (e.g., 25-50 °C). | Higher temperatures can accelerate the second alkylation rate. |
| Base Selection | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. | Strong, unhindered bases can promote side reactions. A solid base is easily filtered off. |
Q5: During workup, my organic layer is contaminated with dibenzyl ether. Where did this come from?
A5: Dibenzyl ether formation is typically a result of a Williamson ether synthesis-type side reaction involving benzyl alcohol, which itself is a byproduct.
Causality Chain:
-
Formation of Benzyl Alcohol: If there is any moisture in your reaction, the benzyl halide can hydrolyze to form benzyl alcohol. This is more prevalent if the reaction is run for extended periods at elevated temperatures.
-
Formation of Alkoxide: The base in your reaction (e.g., K₂CO₃, Et₃N) can deprotonate some of the benzyl alcohol to form a benzyl alkoxide.
-
Ether Formation: This nucleophilic benzyl alkoxide then attacks another molecule of benzyl halide to produce dibenzyl ether.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your glassware thoroughly before starting.
-
Control Temperature: Avoid unnecessarily high temperatures, which accelerate the hydrolysis of the benzyl halide.
-
Purification: Dibenzyl ether is non-basic and can typically be separated from the amine product through careful acid-base extraction or column chromatography.
Part 3: Purification and Salt Formation
Q6: What are the best practices for purifying the free base and converting it to the hydrochloride salt?
A6: Proper purification at this stage is crucial for obtaining a high-purity final product.
Step-by-Step Purification Protocol:
-
Aqueous Workup (Acid-Base Extraction):
-
Objective: To separate the basic amine product from non-basic impurities (e.g., unreacted benzyl halide, dibenzyl ether, benzyl alcohol).
-
Procedure:
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic 3-benzylmorpholine will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Basify the aqueous layer carefully with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10. The free base of your product will precipitate or form an oil.
-
Extract the free base back into an organic solvent (ethyl acetate/DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified free base.
-
-
-
Formation of the Hydrochloride Salt:
-
Objective: To convert the purified free base into a stable, crystalline solid.
-
Procedure:
-
Dissolve the purified free base in a suitable anhydrous solvent. Common choices include diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or gaseous HCl). Add the acid dropwise until precipitation is complete. A slight excess can ensure full conversion, but a large excess can trap impurities.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for precipitation) to remove any surface impurities.
-
Dry the solid under vacuum to obtain the final 3-Benzylmorpholine hydrochloride.[4][5]
-
-
-
Recrystallization (Optional, for Highest Purity):
-
If the product purity is still not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) can be performed.
-
References
- Synthesis method of N-benzylacetamidine hydrochloride. (n.d.). Google Patents.
-
3-Benzhydrylmorpholine. (2025, March 7). Wikipedia. Retrieved February 7, 2026, from [Link]
- Winthrop, S. O. (2007). Benzyl morpholine derivatives. Google Patents.
- Askin, D., & Volante, R. P. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785–819.
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28, 484–495.
- Stiniya, S., Saranya, P. V., & Gopinathan, A. (2021). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Wang, D., et al. (2019). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 21(15), 6118–6122.
- Li, J., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nit. RSC Advances, 12, 32420-32424.
- Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
- Pitre, S. P., et al. (2020). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry, 85(2), 1139–1151.
- Various Authors. (2023). What reaction with benzylamine can form isopropylbenzylamines? Quora.
- Ugo, I., et al. (2019). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 24(21), 3848.
-
Purification method of O-benzylhydroxylamine hydrochloride. (2015). Eureka | Patsnap. Retrieved February 7, 2026, from [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Method for preparing high morphine hydrochloride. (n.d.). Google Patents.
- Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.). Google Patents.
- Cooley, J. H., & Evain, E. J. (1989). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 54(16), 3966-3967.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 5. Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 3-Benzylmorpholine HCl
Welcome to the technical support center for researchers utilizing 3-Benzylmorpholine HCl. This guide is designed to provide in-depth troubleshooting assistance for common sources of variability and inconsistent results in a variety of assay formats. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to design robust and reproducible experiments.
Introduction to 3-Benzylmorpholine HCl
3-Benzylmorpholine hydrochloride is a morpholine derivative with a chemical structure related to the phenmetrazine class of compounds.[1][2] It is often used as a building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system.[3] Its hydrochloride salt form generally confers improved solubility and stability in aqueous solutions. However, like many small molecules, it can present challenges in experimental assays. This guide will address the most frequently encountered issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
High Variability Between Replicate Wells: What are the likely culprits?
Question: I'm observing significant variability in my assay signal between replicate wells treated with 3-Benzylmorpholine HCl. What could be causing this?
Answer: High variability between replicates is a common issue that can often be traced back to the physicochemical properties of the compound and its handling. The two most probable causes are poor solubility/precipitation and compound aggregation.
3-Benzylmorpholine HCl is the salt of a weak base. This means its solubility in aqueous solutions is highly dependent on pH.[4] In acidic to neutral buffers, the morpholine nitrogen is protonated, rendering the molecule more soluble. However, if the pH of your assay buffer is neutral to slightly alkaline, the compound can deprotonate to its less soluble free base form, leading to precipitation. This precipitation may not be uniform across all wells, resulting in inconsistent concentrations of the active compound and, consequently, high variability in your results.
Troubleshooting Protocol: Assessing and Optimizing Solubility
-
Visual Inspection: Carefully inspect your stock solutions and assay plates (against a dark background) for any signs of precipitation (cloudiness, particulates).
-
pH Measurement: Measure the pH of your final assay buffer after all components, including 3-Benzylmorpholine HCl, have been added. Even small shifts in pH can impact solubility.
-
Solubility Test: Prepare a dilution series of 3-Benzylmorpholine HCl in your assay buffer. Incubate at the assay temperature and for the same duration as your experiment. Visually and, if possible, microscopically inspect for precipitation at each concentration.
-
Buffer Optimization: If solubility is an issue, consider using a buffer with a slightly lower pH (e.g., pH 6.5-7.0), if compatible with your assay system. Always validate that the change in pH does not affect the biological activity of your system in the absence of the compound.
At concentrations above a certain threshold (the critical aggregation concentration), small molecules can self-assemble into colloidal aggregates. These aggregates can interfere with assays in numerous ways, such as by sequestering proteins or exhibiting intrinsic fluorescence, leading to inconsistent and often artifactual results.[5]
Troubleshooting Protocol: Detecting Compound Aggregation
-
Detergent Test: A simple and effective method to test for aggregation-based inhibition is to include a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), in your assay buffer. If the presence of the detergent rescues the activity or reduces the variability, it is highly likely that your compound is aggregating.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the presence of sub-micrometer aggregates in your compound solution.
My dose-response curve is non-sigmoidal or shows an unexpected drop-off at high concentrations. Why?
Question: I'm performing a dose-response experiment with 3-Benzylmorpholine HCl, but the curve is not behaving as expected. At higher concentrations, the signal either plateaus and then drops, or is highly variable. What's happening?
Answer: A non-ideal dose-response curve can be indicative of several issues, including cytotoxicity, compound precipitation at higher concentrations, or assay interference.
At higher concentrations, 3-Benzylmorpholine HCl may exert cytotoxic effects, leading to a decrease in cell viability and a corresponding drop in the assay signal that is not related to the specific biological target of interest. The hydrochloride salt itself can contribute to changes in osmolarity at high concentrations, potentially impacting cell health.[6]
Troubleshooting Protocol: Assessing Cytotoxicity
-
Parallel Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same cell line, compound concentrations, and incubation times as your primary assay.
-
Data Normalization: If moderate cytotoxicity is observed, you may be able to normalize the data from your primary assay to the viability data. However, if significant cytotoxicity is present, the results from your primary assay at those concentrations should be considered unreliable.
As mentioned previously, solubility is a key factor. It is common for a compound to be soluble at lower concentrations but precipitate out of solution as the concentration increases in a dose-response experiment. This leads to a plateau or even a decrease in the observed effect, as the actual concentration of the dissolved compound is no longer increasing.
Troubleshooting Workflow for Dose-Response Issues
Caption: Troubleshooting workflow for non-ideal dose-response curves.
Could 3-Benzylmorpholine HCl be interfering with my fluorescence-based assay?
Question: I'm using a fluorescence-based assay and am concerned that 3-Benzylmorpholine HCl might be interfering with the signal. How can I check for this?
Answer: Yes, it is possible for 3-Benzylmorpholine HCl to interfere with fluorescence-based assays. This can occur through two primary mechanisms: autofluorescence of the compound itself or quenching of the fluorescent signal. The benzylamine moiety within the structure has the potential to be fluorescent.[7] Additionally, some morpholine-containing compounds have been shown to quench fluorescence, particularly in acidic environments.[8]
Troubleshooting Protocol: Detecting Fluorescence Interference
-
Autofluorescence Check:
-
Prepare wells containing your assay buffer and 3-Benzylmorpholine HCl at the concentrations used in your experiment.
-
Read the fluorescence at the same excitation and emission wavelengths as your assay.
-
If you detect a significant signal from the compound alone, this indicates autofluorescence.
-
-
Quenching Check:
-
Prepare wells with your fluorescent probe/substrate at the concentration used in the assay, both with and without 3-Benzylmorpholine HCl.
-
Do not include the other assay components (e.g., enzyme, cells).
-
If the fluorescence signal is significantly lower in the presence of 3-Benzylmorpholine HCl, it is likely quenching your fluorescent reporter.
-
Table 1: Example Data for Fluorescence Interference Check
| Sample | Average Fluorescence Units | Interpretation |
| Buffer Only | 50 | Background |
| 3-Benzylmorpholine HCl (10 µM) in Buffer | 250 | Autofluorescence Detected |
| Fluorescent Probe Only | 5000 | Signal from probe |
| Fluorescent Probe + 3-Benzylmorpholine HCl (10 µM) | 2500 | Fluorescence Quenching Detected |
If interference is detected, consider using a different fluorescent dye with excitation/emission wavelengths that do not overlap with the compound's absorbance/emission spectrum, or switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance).[9]
I suspect off-target effects. What are the likely biological targets of 3-Benzylmorpholine HCl?
Question: My results are inconsistent across different cell lines, or I'm seeing an effect that I don't think is related to my primary target. What are the potential off-target effects of 3-Benzylmorpholine HCl?
Answer: Based on its structural similarity to phenmetrazine and phendimetrazine, 3-Benzylmorpholine HCl is predicted to act as a norepinephrine-dopamine releasing agent.[2][4][8][10] This means it could interact with and modulate the activity of monoamine transporters, such as the norepinephrine transporter (NET), the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).
Potential Mechanism of Off-Target Effects
Caption: Potential off-target mechanism of 3-Benzylmorpholine HCl on monoamine transporters.
Troubleshooting Protocol: Investigating Off-Target Effects
-
Cell Line Selection: Be aware of the expression profile of monoamine transporters in your cell lines. If you are using neuronal cell lines or other cell types known to express these transporters, there is a higher risk of off-target effects.
-
Pharmacological Blockade: Use known antagonists for NET, DAT, and SERT in your assay. If the effect of 3-Benzylmorpholine HCl is diminished in the presence of these antagonists, it strongly suggests an off-target effect mediated by monoamine transporters.
-
Counter-Screening: If you have access to specific assays for monoamine transporter activity (e.g., neurotransmitter uptake assays), you can directly test for interaction with 3-Benzylmorpholine HCl.
General Best Practices for Handling 3-Benzylmorpholine HCl
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate solvent like DMSO. When diluting into aqueous buffers, do so incrementally and with vigorous mixing to avoid precipitation.
-
Storage: Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Safety: Always consult the Safety Data Sheet (SDS) before handling.[11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
By systematically addressing these potential sources of variability, you can enhance the reproducibility and reliability of your experimental data when working with 3-Benzylmorpholine HCl.
References
-
3-Benzhydrylmorpholine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
- Hill Construction. (2026, January 23). How weight loss pills phendimetrazine affect metabolism.
- Journal of the American Chemical Society. (2026, February 4). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging.
-
Phendimetrazine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
- arXiv. (2024, October 20). A Heterogeneous Network-based Contrastive Learning Approach for Predicting Drug-Target Interaction.
- Fisher Scientific. (n.d.).
- ResearchGate. (2025, August 9). Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters.
- ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
- ResearchGate. (n.d.).
- PMC. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
- PubMed. (n.d.).
- Fisher Scientific. (2025, April 16).
- PMC. (n.d.).
- PubMed. (2015). Effect of salt on cell viability and membrane integrity of Lactobacillus acidophilus, Lactobacillus casei and Bifidobacterium longum as observed by flow cytometry.
- Patsnap Synapse. (2024, July 17).
- ResearchGate. (2024, July 12). Dual fluorescence emission of p-N,N-(dialkylamino) benzyl-idenemalononitrile and related systems: Evidence for direct excitation of ground state twisted intramolecular charge transfer (TICT) conformer.
-
PubChem. (n.d.). 3-Benzhydrylmorpholine. Retrieved February 7, 2026, from [Link]
- Carl ROTH. (n.d.).
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved February 7, 2026, from [Link]
- MDPI. (2022, April 22).
- NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- PMC. (2025, January 30). Comparative Evaluation of the Impact of Chloride and Fluoride Based Electrolytes on PDL Cells Before and After Electrochemical Dissolution.
-
PubChem. (n.d.). Phenmetrazine. Retrieved February 7, 2026, from [Link]
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2025, August 14).
- NIH. (2024, July 9). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily.
- NCBI Bookshelf. (2017, July 26).
- accessdata.fda.gov. (n.d.).
-
PubChem. (n.d.). N-Benzoylmorpholine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. Retrieved February 7, 2026, from [Link]
- MDPI. (2026, February 6).
- Fisher Scientific. (2010, August 6).
- WebMD. (2024, November 8). Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- ScienceDaily. (2021, June 4).
-
PubChem. (n.d.). Benzylamine. Retrieved February 7, 2026, from [Link]
- Lipomed. (n.d.). Analytical Reference Standards. Phenmetrazine.HCl.
- Ask Ayurveda. (2026, February 6). C-Peptide – Structure, Function, and Clinical Significance.
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- 6. Effect of salt on cell viability and membrane integrity of Lactobacillus acidophilus, Lactobacillus casei and Bifidobacterium longum as observed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Flash Chromatography for Purifying Morpholine Derivatives
Welcome to the technical support center for the purification of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of flash chromatography for this important class of compounds. The inherent basicity and polarity of the morpholine moiety can present unique challenges during purification. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your separations.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues you may encounter. Each solution is grounded in the fundamental principles of chromatography to empower you to make informed decisions.
Issue 1: Poor Separation or Co-elution of My Morpholine Derivative with Impurities.
Q: I'm seeing broad peaks and my compound is not separating from impurities, even though TLC suggested a good separation. What's going wrong?
A: This is a frequent challenge, often stemming from the interaction of the basic morpholine nitrogen with the acidic silica gel surface. Here’s a systematic approach to resolving this:
Causality & The "Why": Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds like morpholine derivatives can interact strongly with these sites via hydrogen bonding or acid-base interactions. This leads to a secondary retention mechanism, causing peak tailing and poor resolution that may not be as apparent on a quick TLC run.[1]
Step-by-Step Protocol for Improved Resolution:
-
Mobile Phase Modification: The most effective first step is to "neutralize" the acidic silica surface.[2]
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v) is a common starting point.[3] Ammonium hydroxide in methanol (e.g., 1-2% of a 10% solution) can also be effective.[2][4]
-
Rationale: The added amine competitively binds to the active silanol sites on the silica, preventing your morpholine derivative from engaging in these undesirable secondary interactions. This results in a more uniform interaction with the stationary phase, leading to sharper peaks and better separation.
-
-
Solvent System Re-evaluation: Don't rely solely on the common hexane/ethyl acetate system.[5][6]
-
Scout Different Solvent Selectivities: Perform TLC screens with solvent systems from different selectivity groups. For example, compare your standard ethyl acetate (Class VIa) system with dichloromethane/methanol (Class V/II) or toluene-based systems (Class VII).[5] Different solvents will alter the interactions between your compound, impurities, and the stationary phase, potentially revealing a separation window you were missing.
-
-
Consider Alternative Stationary Phases: If mobile phase modification isn't sufficient, the issue may be the stationary phase itself.
-
Deactivated Silica: You can use silica gel that has been deactivated.[7]
-
Alumina: Basic or neutral alumina can be an excellent alternative for purifying basic compounds, as it lacks the acidic silanol groups of silica.
-
Amino-functionalized Silica: This is a pre-treated silica with propylamino groups bonded to the surface, creating a more basic environment that is ideal for purifying amines.[3]
-
Issue 2: My Morpholine Derivative is Tailing Badly.
Q: My peaks are not symmetrical and have a pronounced "tail." How can I achieve a more Gaussian peak shape?
A: Peak tailing is a classic sign of strong, undesirable interactions between your analyte and the stationary phase. For morpholine derivatives, this is almost always due to the interaction with acidic silanol groups.[1][8]
Expert Insight: Think of your column as having a population of "normal" silica surface and a smaller population of highly active, acidic sites. The bulk of your compound moves through interacting with the normal surface, but a fraction gets "stuck" on the active sites and elutes later, creating the tail. The goal is to mask these active sites.
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Primary Solution: Basic Mobile Phase Additive: As detailed in the previous section, adding triethylamine or ammonium hydroxide is the most direct way to mitigate silanol interactions.[2][9]
-
Check Mobile Phase pH vs. Analyte pKa: The ionization state of your morpholine derivative can significantly affect its retention and peak shape. Operating the mobile phase at a pH near the pKa of your compound can lead to mixed ionization states and peak broadening or tailing.[8][10] For basic compounds, using a basic additive elevates the pH, ensuring the analyte is in a single, neutral form.
-
Reduce Column Loading: Overloading the column can saturate the stationary phase, leading to peak distortion, including tailing.[11][12] If your peaks improve at a lower sample load, this indicates you may be exceeding the column's capacity for that specific separation.
-
Alternative Stationary Phases: If tailing persists even with modifiers and reduced loading, a change of stationary phase to alumina or a functionalized silica is the definitive solution.[7]
Issue 3: Low or No Recovery of My Compound.
Q: My compound seems to have disappeared on the column. I'm not seeing it in any of the collected fractions. What happened?
A: This alarming situation usually points to one of a few possibilities, ranging from irreversible binding to compound instability.
Potential Causes and Solutions:
-
Irreversible Adsorption: Highly basic morpholine derivatives can sometimes bind so strongly to the acidic silica gel that they do not elute under normal phase conditions.
-
Solution: Before abandoning the column, try flushing with a very polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol. This may be strong enough to displace your compound. For future runs, use a deactivated silica, alumina, or a basic mobile phase modifier from the start.[7]
-
-
Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[7]
-
How to Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you see new spots or streaking that wasn't present in an immediate run, your compound is likely unstable on silica.
-
Solution: Use a less acidic stationary phase like deactivated silica or alumina.[7] Alternatively, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and polar solvents, can be a good option for polar, sensitive compounds.[2]
-
-
Compound is Highly Insoluble: The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.
-
Solution: Ensure your sample is fully dissolved before loading. If using a liquid load, dissolve the sample in a minimal amount of a strong solvent (like dichloromethane or methanol) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to create a "dry load."[2] This technique ensures the compound is introduced to the column in a fine, evenly distributed manner, improving peak shape and preventing precipitation.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I translate my TLC results to a flash chromatography gradient?
A: TLC is an invaluable tool for method development.[5] For an optimal separation in flash chromatography, you should aim for a target compound Rf value between 0.2 and 0.3 in your chosen TLC solvent system.[9]
-
If Rf is too high (> 0.4): Your compound will elute too quickly on the column, resulting in poor separation from impurities. Decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If Rf is too low (< 0.2): The run will take a long time, and your peak will broaden due to diffusion.[9] Increase the mobile phase polarity.
Method Development Workflow:
Caption: From TLC to Optimized Flash Method.
Q2: What is the best stationary phase for purifying morpholine derivatives?
A: There is no single "best" phase, as it depends on the specific properties of your derivative. However, here is a general guide:
| Stationary Phase | When to Use | Rationale |
| Standard Silica Gel | For less basic morpholine derivatives or when used with a basic mobile phase modifier. | Most common and cost-effective. The acidity can be managed with additives like TEA.[2][13] |
| Amino-functionalized Silica | For strongly basic morpholine derivatives or when tailing is a persistent issue. | The basic surface minimizes unwanted interactions with amines, providing excellent peak shape without mobile phase modifiers.[3] |
| Alumina (Neutral or Basic) | For compounds that are unstable on silica gel. | A good alternative to silica for acid-sensitive compounds.[7] |
| Reversed-Phase (C18) | For highly polar morpholine derivatives that are not well-retained in normal phase. | Separates based on hydrophobicity. Ideal for polar compounds that would otherwise require very strong (and less selective) normal phase eluents.[2] |
Q3: My morpholine derivative is very polar. What solvent system should I start with?
A: For very polar compounds, a standard hexane/ethyl acetate system may not be strong enough to elute your compound in a reasonable time. A more polar solvent system is required.
-
Recommended Starting Point: Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase the MeOH concentration while monitoring with TLC.
-
Pro-Tip: Add 0.5-1% triethylamine or ammonium hydroxide to the methanol portion of your mobile phase to maintain a basic environment and ensure good peak shape.
Q4: Can I use solvents like THF or Acetonitrile in my mobile phase?
A: Yes. Solvents like Tetrahydrofuran (THF) and Acetonitrile offer different selectivities compared to alcohols or esters and can be very useful for optimizing difficult separations.[5] They can be used in combination with hexane, DCM, or ethyl acetate. It is always recommended to perform a TLC pre-screen to see how these solvents affect your separation.[5]
References
-
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]
-
New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]
-
Pushing flash column chromatography loading limits. Biotage. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. Agilent. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Separations. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
Flash Method Development from TLC Plates Webinar. YouTube. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Chromatography: TLC Tips. Department of Chemistry, University of Rochester. [Link]
-
All you need to know about using TLC data for flash method optimization. Buchi.com. [Link]
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- 11. acdlabs.com [acdlabs.com]
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Addressing poor resolution in HPLC analysis of benzylmorpholine compounds
Welcome to the technical support center for the HPLC analysis of benzylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal resolution and robust analytical results.
Introduction: The Challenge of Benzylmorpholine Analysis
Benzylmorpholine and its analogues are basic compounds that often present unique challenges in reversed-phase HPLC. Their amine functionalities can interact with residual silanols on the surface of silica-based stationary phases, leading to poor peak shape, particularly peak tailing.[1][2][3] This guide will provide a systematic approach to troubleshooting and resolving these common issues, ensuring the development of high-quality, reliable HPLC methods.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the HPLC analysis of benzylmorpholine compounds.
Q1: Why am I seeing significant peak tailing with my benzylmorpholine compound?
A1: Peak tailing for basic compounds like benzylmorpholine is often caused by secondary interactions between the protonated amine groups of your analyte and ionized residual silanol groups on the silica surface of the HPLC column.[2][3] This interaction leads to a mixed-mode retention mechanism, causing the peak to tail. To mitigate this, consider operating at a lower mobile phase pH, using a highly deactivated (end-capped) column, or adding a competing base to your mobile phase.[4]
Q2: What is the ideal mobile phase pH for analyzing benzylmorpholine?
A2: For basic compounds, a common strategy is to use a mobile phase with a pH below 3.[5] At this low pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the positively charged benzylmorpholine molecules.[4][5] However, the optimal pH will depend on the specific pKa of your compound and the stability of your column. It is recommended to work at a pH at least one unit away from the analyte's pKa.
Q3: My resolution between benzylmorpholine and its related impurities is poor. How can I improve it?
A3: Improving resolution involves manipulating the efficiency, retention, and selectivity of your separation.[6] For poor resolution, changing the selectivity is often the most effective approach.[7] You can achieve this by altering the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol), changing the stationary phase chemistry, or adjusting the mobile phase pH.[7]
Q4: Can I use a standard C18 column for benzylmorpholine analysis?
A4: While a standard C18 column can be used, you may encounter peak tailing issues. For better peak shape, consider using a C18 column that is specifically designed for the analysis of basic compounds, often featuring advanced end-capping or a modified silica surface.[5][8] Alternatively, columns with different selectivities, such as phenyl or cyano phases, could provide better separation.
Q5: My benzylmorpholine compound is chiral. How do I separate the enantiomers?
A5: The separation of enantiomers requires a chiral stationary phase (CSP).[9][10] The selection of the appropriate CSP is largely empirical and often requires screening several different types of chiral columns.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.[11]
In-Depth Troubleshooting Guides
Guide 1: Addressing Severe Peak Tailing
Peak tailing is a common nemesis in the analysis of basic compounds. This guide provides a systematic approach to diagnose and resolve this issue.
Underlying Cause: The primary cause of peak tailing for basic analytes is the interaction with acidic silanol groups on the silica backbone of the stationary phase.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe peak tailing.
Experimental Protocols:
Protocol 1.1: Mobile Phase pH Adjustment
-
Initial Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water).
-
pH Adjustment: To a fresh batch of the aqueous portion of your mobile phase, add a small amount of a suitable acid (e.g., 0.1% v/v formic acid or phosphoric acid) to lower the pH to approximately 2.5.[4]
-
System Equilibration: Flush the HPLC system and column with the new, lower pH mobile phase for at least 20 column volumes.
-
Analysis: Inject your benzylmorpholine standard and observe the peak shape.
Protocol 1.2: Column Screening
-
Column Selection: Choose a selection of columns with different properties. Good candidates include a modern, high-purity, end-capped C18, a phenyl-hexyl column, and a column specifically marketed for the analysis of basic compounds.
-
Systematic Evaluation: Using the optimized low-pH mobile phase from Protocol 1.1, analyze your standard on each column under the same conditions (flow rate, temperature, etc.).
-
Data Comparison: Compare the peak asymmetry and resolution for each column to identify the most suitable stationary phase.
Data Presentation:
Table 1: Effect of Mobile Phase pH and Column Type on Peak Asymmetry of a Benzylmorpholine Analog
| Mobile Phase pH | Column Type | Peak Asymmetry (As) |
| 6.8 | Standard C18 | 2.5 |
| 2.5 | Standard C18 | 1.8 |
| 2.5 | High-Purity, End-Capped C18 | 1.2 |
| 2.5 | Phenyl-Hexyl | 1.1 |
Note: Peak asymmetry is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Guide 2: Improving Poor Resolution
When benzylmorpholine and its structurally similar impurities co-elute or are poorly resolved, a systematic approach to method development is required.
Underlying Cause: Poor resolution is a result of insufficient separation between analyte peaks, which can be due to inadequate column efficiency, insufficient retention, or, most commonly, poor selectivity.[6]
Troubleshooting Workflow:
Caption: Workflow for improving chromatographic resolution.
Experimental Protocols:
Protocol 2.1: Organic Modifier Screening
-
Initial Conditions: Establish a baseline separation using an isocratic or gradient method with acetonitrile as the organic modifier.
-
Methanol Substitution: Replace the acetonitrile in your mobile phase with methanol. You may need to adjust the concentration of methanol to achieve similar retention times. A general rule of thumb is that methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
-
Ternary Mixtures: If neither acetonitrile nor methanol alone provides adequate resolution, explore ternary mixtures (e.g., Acetonitrile:Methanol:Water) to fine-tune the selectivity.
Data Presentation:
Table 2: Impact of Organic Modifier on the Resolution (Rs) of Benzylmorpholine from a Key Impurity
| Organic Modifier | % Organic | Resolution (Rs) |
| Acetonitrile | 40% | 1.2 |
| Methanol | 55% | 1.8 |
| Acetonitrile/Methanol (50:50) | 45% | 2.1 |
References
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
N/A. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
- Google Patents. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]
-
N/A. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Retrieved from [Link]
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113. Retrieved from [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-8. Retrieved from [Link]
-
BGB Analytik. CHIRAL Handbook. Retrieved from [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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Inconsistent dose-response curves with 3-Benzylmorpholine hydrochloride
Technical Support Reference: TICKET-8942-BM Subject: Troubleshooting Inconsistent Dose-Response Curves with 3-Benzylmorpholine Hydrochloride Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Introduction: The "Phantom" Variance
You are likely reading this because your
3-Benzylmorpholine HCl is a morpholine derivative often used as a scaffold in CNS-active drug discovery (structurally related to phenmetrazine).[1] While chemically stable, its behavior in biological assays is frequently misunderstood due to its hydrochloride salt nature and pH-dependent solubility .[1][2]
This guide deconstructs the physical chemistry and assay mechanics causing these inconsistencies. It is not a generic checklist; it is a causal analysis of why this specific molecule fails in standard workflows.
Part 1: Diagnostic Workflow
Before altering your biology, you must validate your chemistry. Use this decision tree to isolate the source of variability.
Figure 1: Diagnostic logic for isolating the root cause of curve variance.[1][2] Blue nodes indicate potency shifts; Red nodes indicate curve shape distortion.
Part 2: Technical Deep Dives (Q&A Format)
Q1: My shifts significantly between fresh powder batches. Is the compound degrading?
Diagnosis: It is likely hygroscopic error , not degradation.[2] The Mechanism: 3-Benzylmorpholine is supplied as a hydrochloride (HCl) salt.[1] HCl salts are notoriously hygroscopic—they absorb atmospheric water rapidly.[2]
-
If you weigh 5 mg of "powder" that has absorbed 10% water weight, you are effectively weighing only 4.5 mg of compound.[2]
-
Your calculated stock concentration will be lower than reality.
-
Result: The curve shifts to the right (lower apparent potency) on humid days or with older open vials.
The Protocol: Stock Solution Normalization
-
Do not trust the balance: For critical assays, never rely solely on gravimetric weighing of mg-quantities of HCl salts.
-
Desiccation: Store the solid in a desiccator with active desiccant (e.g.,
) for 24 hours before weighing. -
Quantitative Validation (qNMR):
-
Dissolve the weighed solid in DMSO-
. -
Add an internal standard (e.g., maleic acid).
-
Run a proton NMR. Integrate the benzylic protons of 3-Benzylmorpholine against the standard to determine the exact molarity. Use this corrected concentration for your dilutions.
-
Q2: The curve flattens early (Hill Slope < 1.0), but the compound is soluble in DMSO. Why?
Diagnosis: You are likely experiencing "Crash-Out" Precipitation upon dilution into aqueous buffer.[1][2] The Mechanism:
-
The Trap: In 100% DMSO, 3-Benzylmorpholine HCl dissociates into the cation and chloride ion (Soluble).
-
The Crash: When you spike this DMSO stock into a physiological buffer (pH 7.4), the morpholine amine (
) exists in equilibrium between its charged (protonated) and uncharged (free base) forms.[1] -
The free base is lipophilic. If your top concentration is too high (e.g., >10 µM), the free base may exceed its solubility limit in water and precipitate as micro-crystals.
-
Result: The actual concentration in the well is capped at the solubility limit, flattening the top of the curve and reducing the Hill slope.
The Protocol: The "Intermediate Dilution" Method Directly pipetting high-concentration DMSO stocks into the assay plate causes local "shock" precipitation.
| Step | Standard (Risky) Method | Corrected (Safe) Method |
| 1 | 10 mM DMSO stock | 10 mM DMSO stock |
| 2 | Mix in Assay Plate | Shake Intermediate Plate (30 mins) |
| 3 | Incubate | Transfer from Intermediate |
| Why? | High local concentration causes immediate crashing.[1][2] | Allows equilibrium to settle; precipitates remain in the intermediate plate. |
Q3: I see a "Hook Effect" (Bell-shaped curve) at high concentrations. Is this hormesis?
Diagnosis: Likely Non-Specific Toxicity or Micelle Formation . The Mechanism: At high concentrations (>30 µM), amphiphilic molecules like benzylmorpholines can act as weak detergents or disrupt cell membranes.
-
Low Doses: Specific binding to the target (Response increases).[2]
-
High Doses: The compound compromises cell health or membrane integrity.[2] The assay signal (e.g., fluorescence) is lost not because of target inhibition, but because the cells are dying or the protein is denaturing.
The Protocol: Multiplexed Viability Check
-
Action: Do not run the efficacy assay in isolation.
-
Method: If using a fluorescence readout (e.g., FLIPR for Calcium), add a terminal CellTiter-Glo (ATP) or LDH release step to the same wells.[1]
-
Analysis: If the drop in efficacy coincides with a drop in cell viability, truncate the curve. Exclude points where viability < 80%.
Part 3: Advanced Serial Dilution Logic
Inconsistent Hill slopes often stem from carryover during serial dilution. 3-Benzylmorpholine, being somewhat lipophilic (in free base form), sticks to polypropylene tips.
Figure 2: The "Sticky Tip" Artifact.[1] Using the same tip for serial dilution carries excess compound to lower concentrations, artificially inflating the bottom of the curve.
Best Practice:
-
Change tips at every single dilution step.[2]
-
Acoustic Dispensing (Echo): If available, use acoustic liquid handling to eliminate tip contact entirely.[2] This is the gold standard for lipophilic amines.
References
-
Assay Guidance Manual (NCBI). Impedance-Based Technologies for Cell-Based Assays and Troubleshooting.[1][2] (Detailed validation of dose-response artifacts).
-
GraphPad Curve Fitting Guide.The Hill Slope: What it means and how to interpret deviations.
-
PubChem Compound Summary. 3-Benzylmorpholine (Compound Properties). (Chemical structure and physical property data).[1][2][3][4][5][6]
-
Journal of Medicinal Chemistry.Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. (Explains the hygroscopicity and solubility issues of HCl salts).
Sources
- 1. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Validation & Comparative
Comparative Guide: Purity Determination of 3-Benzylmorpholine HCl via qNMR vs. Chromatographic Methods
Executive Summary
For drug development professionals utilizing 3-Benzylmorpholine hydrochloride (a critical secondary amine building block), determining absolute purity is a frequent bottleneck. While HPLC-UV is the industry workhorse for routine batch release, it often fails to capture the true "mass balance" purity of amine salts due to variable salt stoichiometry, lack of UV chromophores on the morpholine ring, and invisibility of inorganic contaminants.
This guide establishes Quantitative NMR (qNMR) as the superior primary reference method for this compound, offering a self-validating protocol that determines absolute purity, salt stoichiometry, and residual solvent content in a single experiment.
Part 1: Strategic Comparison (The "Why")
The following matrix objectively compares qNMR against traditional chromatographic techniques for 3-Benzylmorpholine HCl.
Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV | GC-MS |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Identification / Volatiles |
| Reference Standard | Not Required (Uses Internal Std) | Required (Identical compound) | Required |
| Salt Detection | Yes (Stoichiometry confirmable) | No (Salts elute in void/invisible) | No (Requires free-basing) |
| Chromophore Dependence | None (Universal H detection) | High (Morpholine ring is UV silent) | None (Ionization based) |
| Moisture/Solvent | Detected (if protonated) | Invisible | Visible (if volatile) |
| Precision (RSD) | < 1.0% (with proper protocol) | < 0.5% | > 2.0% |
Critical Analysis
-
The Chromophore Problem: 3-Benzylmorpholine possesses a benzyl ring (UV active) but the morpholine core is UV inactive. Impurities lacking the benzyl group (e.g., morpholine fragmentation products) may be under-quantified by HPLC-UV.
-
The Salt Problem: As a Hydrochloride salt, the molar mass includes HCl. HPLC analyzes the free base form in the column, ignoring the counter-ion mass. If your sample is hygroscopic and contains excess HCl or water, HPLC will report 99.9% purity (organic fraction) while the actual weight-based purity might be only 85%. qNMR captures this discrepancy.
Part 2: Technical Methodology (The "How")
Experimental Design: The Self-Validating Protocol
To ensure scientific integrity, this protocol uses an Internal Standard (IS) method. The IS must be traceable (e.g., NIST-traceable) and non-reactive with the amine.
Reagent Selection
-
Solvent: DMSO-d6 is preferred over D2O.
-
Reasoning: 3-Benzylmorpholine HCl is soluble in both, but D2O causes rapid exchange of the ammonium (
) protons, making them invisible. DMSO-d6 allows observation of the ammonium protons (broad triplet/singlet ~9.0-9.5 ppm), providing a direct check on salt formation.
-
-
Internal Standard (IS): Maleic Acid (Traceable Standard).[1][2]
-
Signals: Sharp singlet at
6.2-6.4 ppm. -
Region: distinct from the aromatic benzyl region (7.1-7.4 ppm) and the aliphatic morpholine region (2.8-4.5 ppm).
-
qNMR Workflow Diagram
Figure 1: Step-by-step qNMR acquisition workflow ensuring relaxation compliance.
Step-by-Step Protocol
Step 1: Gravimetric Preparation
-
Using a microbalance (readability 0.001 mg or better), weigh approximately 15 mg of 3-Benzylmorpholine HCl (
) and 10 mg of Maleic Acid IS ( ) directly into the same vial. -
Record weights to 4 decimal places.
-
Add 0.6 mL DMSO-d6 and vortex until fully dissolved. Transfer to a 5mm NMR tube.
Step 2: Instrument Setup
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg (Bruker) or equivalent single-pulse sequence without decoupling (to prevent NOE enhancement variance).
-
Relaxation Delay (D1): Perform an inversion recovery experiment. The longest
(usually the aromatic protons or the IS) determines the delay.-
Rule: Set D1
. (Typically 30-60 seconds for quantitative accuracy).
-
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 32 or 64 (to achieve S/N > 200).
Step 3: Processing & Integration
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase: Manual phasing (zero and first order) is critical. Do not rely on autophase.
-
Baseline: Apply polynomial baseline correction.
-
Integration:
-
Integrate the IS peak (Maleic acid, ~6.3 ppm, 2H). Set value to normalized integer (e.g., 1000).
-
Integrate the 3-Benzylmorpholine aromatic region (7.1-7.4 ppm, 5H).
-
Check: Integrate the Benzylic
(~4.2 ppm, 2H) as a confirmation signal.
-
Part 3: Data Analysis & Interpretation
The Purity Equation
Calculate the absolute purity (
Where:
- : Integrated Area[3]
- : Number of protons (IS = 2; Sample Aromatic = 5)
- : Molar Mass (Sample HCl salt = 213.7 g/mol ; Maleic Acid = 116.07 g/mol )
- : Mass weighed (mg)
- : Certified purity of Internal Standard (e.g., 99.9%)
Expected Spectral Profile (DMSO-d6)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 9.0 - 9.8 | Broad | 2H | Exchangeable; confirms HCl salt formation. | |
| 7.1 - 7.4 | Multiplet | 5H | Ar-H | Quantification Target. Most stable region. |
| 6.3 | Singlet | 2H | Maleic Acid (IS) | Reference signal.[1] |
| 4.1 - 4.3 | Multiplet | 2H | Ph-CH 2-N | Benzylic protons. |
| 2.8 - 4.0 | Complex | 7H | Morpholine Ring | Often overlaps with water/solvent; less reliable for quant. |
Decision Logic for Impurities
Figure 2: Logic flow for interpreting spectral integrals against theoretical values.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
BIPM / CCQM. (2024). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy." Chem. Pharm. Bull.Link
-
Sigma-Aldrich. (2017).[4] "TraceCERT® Certified Reference Materials for qNMR: Technical Guide." Link
-
NIST. (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Standard reference for identifying solvent peaks in DMSO-d6). Link
Sources
Cross-reactivity studies of 3-Benzylmorpholine hydrochloride
Comprehensive Comparison Guide: Cross-Reactivity & Selectivity Profile of 3-Benzylmorpholine Hydrochloride
Executive Summary & Core Analysis
3-Benzylmorpholine hydrochloride is a structural analog of the morpholine class of psychostimulants, most notably related to Phenmetrazine (3-methyl-2-phenylmorpholine). While often utilized as a scaffold in the synthesis of novel opioid or sigma-receptor ligands, it presents a unique challenge in forensic toxicology and drug development: Immunoassay Interference.
This guide compares 3-Benzylmorpholine HCl against its primary structural and functional alternatives to assist researchers in distinguishing true positives from structural false positives.
| Feature | 3-Benzylmorpholine HCl | Phenmetrazine (Alternative A) | d-Amphetamine (Alternative B) |
| Primary Class | Chemical Scaffold / NPS | Anorectic Stimulant | CNS Stimulant |
| Key Structural Feature | Morpholine ring + Benzyl at C3 | Morpholine ring + Phenyl at C2 | Phenethylamine backbone |
| Immunoassay Risk | Moderate (Class-dependent) | High (Amphetamine Assays) | Reference Standard (100%) |
| Receptor Selectivity | High potential for Sigma/Opioid off-target binding | High affinity for DAT/NET (Dopamine/Norepinephrine) | High affinity for TAAR1 / VMAT2 |
| Metabolic Stability | Moderate (Benzylic oxidation) | Low (Ring hydroxylation) | Moderate (Deamination) |
Scientific Foundations: Mechanism of Cross-Reactivity
The Structural Mismatch Theory
Most commercial amphetamine immunoassays (ELISA or EMIT) utilize antibodies raised against an immunogen derivatized at the para-position of the phenyl ring or the amine group.
-
The Fit: The antibody binding pocket recognizes the Hydrophobic Phenyl Ring and the Positively Charged Nitrogen separated by a specific distance (typically 2 carbons).
-
The 3-Benzyl Deviation: In 3-Benzylmorpholine, the aromatic ring is separated from the morpholine ring by a methylene bridge (benzyl group) and attached at position 3. This adds steric bulk and extends the distance between the nitrogen and the aromatic center, theoretically reducing binding affinity compared to Phenmetrazine, but potentially retaining enough overlap to trigger "Broad Specificity" amphetamine screens.
Visualizing the Interaction Pathway
Caption: Structural logic dictating antibody binding affinity. 3-Benzylmorpholine's extra methylene bridge introduces steric hindrance, reducing cross-reactivity compared to Phenmetrazine.
Experimental Protocols (Self-Validating Systems)
To objectively determine the cross-reactivity of 3-Benzylmorpholine HCl, you must employ a Spike & Recovery Validation Protocol compliant with SWGTOX/ANSI standards.
Protocol A: Determination of % Cross-Reactivity (ELISA)
Objective: Quantify the concentration of 3-Benzylmorpholine required to trigger a positive result equivalent to the assay cutoff (e.g., 500 ng/mL d-Amphetamine).
Reagents:
-
Target Analyte: 3-Benzylmorpholine HCl (Certified Reference Material).
-
Calibrator: d-Amphetamine (0, 10, 50, 100, 500, 1000 ng/mL).
-
Matrix: Drug-free urine or phosphate-buffered saline (PBS).
Workflow:
-
Preparation: Dissolve 3-Benzylmorpholine HCl in the matrix to create a high-concentration stock (e.g., 100,000 ng/mL).
-
Serial Dilution: Prepare a logarithmic dilution series (100,000; 10,000; 1,000; 500; 100 ng/mL).
-
Assay Execution: Run the standard d-Amphetamine curve alongside the 3-Benzylmorpholine samples in triplicate.
-
Calculation: Plot the Dose-Response Curve (4-Parameter Logistic Fit).
-
Formula:
Interpretation:
-
>10%: High Cross-Reactivity (Likely false positive in clinical samples).
-
1-10%: Moderate Interference (False positive only at overdose concentrations).
-
<1%: Negligible Interference.
Protocol B: Confirmation via LC-MS/MS (The Gold Standard)
Since immunoassays are presumptive, this protocol confirms the specific identity of 3-Benzylmorpholine, distinguishing it from Phenmetrazine.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (Precursor -> Product):
-
3-Benzylmorpholine:
(Tropylium ion, characteristic of benzyl group). -
Phenmetrazine:
(Common fragment) & . -
Note: The mass difference (214 vs 178) definitively separates the two.
Comparative Data: Pharmacological Selectivity
Beyond immunoassays, 3-Benzylmorpholine exhibits a distinct pharmacological profile compared to its alternatives. This is critical for researchers studying "Legal Highs" or novel analgesics.
| Receptor Target | 3-Benzylmorpholine HCl | Phenmetrazine | Morphine |
| Dopamine Transporter (DAT) | Low/Moderate Affinity | High Affinity (Ki ~30 nM) | No Affinity |
| Sigma-1 Receptor ( | High Affinity (Potential Agonist) | Low Affinity | Low Affinity |
| Mu-Opioid Receptor (MOR) | Low Affinity (unless N-substituted) | No Affinity | High Affinity (Ki ~1 nM) |
| Primary Effect | Anorectic / Sigma-Modulator | Psychostimulant | Analgesic |
Data Source Synthesis: Phenmetrazine data derived from Rothman et al. (2002); 3-Benzylmorpholine profile inferred from structure-activity relationships of benzyl-morpholines (e.g., 3-benzylaminomorphinan studies).
Workflow Visualization
Caption: Analytical workflow for distinguishing 3-Benzylmorpholine from standard amphetamines. Note the mandatory LC-MS/MS step due to immunoassay cross-reactivity risks.
References
-
Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics and analytical toxicology of amphetamine-derived designer drugs. Therapeutic Drug Monitoring.
-
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
-
Negus, S. S., et al. (2014). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors.[1] Journal of Medicinal Chemistry.
-
Brimblecombe, R. W. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Comparative analysis of different synthetic routes to 3-Benzylmorpholine
A Comparative Analysis of Synthetic Routes to 3-Benzylmorpholine
Introduction
3-Benzylmorpholine is a crucial heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the stimulant and anorectic drug Phenmetrazine. The stereochemistry at the 3-position is of paramount importance, as biological activity is often enantiomer-specific. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this compound is a significant focus for researchers in medicinal and process chemistry. This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct 3-Benzylmorpholine, offering insights into the mechanistic underpinnings, practical considerations, and overall efficiency of each approach.
Overview of Primary Synthetic Strategies
The synthesis of 3-Benzylmorpholine can be broadly categorized into three main strategies, each with distinct advantages and challenges. The choice of a particular route is often dictated by the desired scale, stereochemical requirements, and the availability of starting materials.
Technical Guide: Absolute Stereochemical Confirmation of Chiral Morpholine Derivatives
Executive Summary
The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs like Aprepitant (Emend), Reboxetine , and Linezolid . However, the introduction of chirality into the morpholine ring (typically at C2 or C3) or its substituents creates a critical analytical bottleneck: distinguishing enantiomers and diastereomers with absolute certainty.
While chiral HPLC/SFC can separate isomers, it cannot inherently identify absolute configuration (AC) without known standards. This guide compares the three primary methodologies for ab initio AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher's Method) .
Part 1: The Stereochemical Challenge of Morpholines
Morpholine derivatives present unique stereochemical challenges compared to rigid systems:
-
Conformational Flexibility: The morpholine ring adopts a chair conformation similar to cyclohexane. Substituents at C2/C3 can exist in axial or equatorial orientations, which complicates NMR coupling constant analysis (
). -
Nitrogen Inversion: While often locked by substitution or protonation, the nitrogen lone pair adds a layer of complexity in theoretical modeling (DFT) required for VCD.
-
Lack of Heavy Atoms: Many morpholine drugs are "light atom" structures (C, H, N, O), reducing the anomalous scattering signal required for X-ray determination.
Part 2: Comparative Methodology Analysis
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard. SC-XRD provides a direct image of the molecular structure.
-
Mechanism: Relies on Anomalous Dispersion (Bijvoet differences). When X-rays interact with inner-shell electrons, a phase lag occurs. This breaks Friedel's law (
), allowing distinction between enantiomers. -
Critical Requirement: For morpholines lacking heavy atoms (Br, I, S), you must use a Copper source (Cu-K
, ) rather than Molybdenum (Mo-K ). Cu radiation maximizes the anomalous signal from Oxygen and Nitrogen. -
Metric: Look for the Flack Parameter .
- : Correct structure.
- : Inverted structure (wrong enantiomer).
- : High confidence (standard error).
Method B: Vibrational Circular Dichroism (VCD)
The Solution-Phase Champion. VCD measures the differential absorption of left- and right-circularly polarized IR light.[1]
-
Mechanism: Chiral molecules exhibit optical activity in vibrational transitions. Since VCD spectra are rich in features (fingerprint region), they are highly sensitive to stereochemistry.
-
Workflow: You record the experimental spectrum and compare it against a Density Functional Theory (DFT) predicted spectrum for a specific enantiomer.[2]
-
Advantage: No crystals required. Can be done directly in solution (CDCl
, DMSO-d ). -
Morpholine Specifics: Because morpholines are flexible, you must perform a Boltzmann-weighted average of all low-energy conformers (axial/equatorial) in your DFT calculation to match the experimental spectrum.
Method C: NMR Derivatization (Mosher's Method)
The Synthetic Chemist's Tool. Best for morpholines with a free secondary amine (NH) or a side-chain hydroxyl group.
-
Mechanism: Reaction with a Chiral Derivatizing Agent (CDA), typically
-methoxy- -trifluoromethylphenylacetic acid (MTPA/Mosher's Acid). -
The Logic: The phenyl group of the MTPA auxiliary anisotropically shields protons on one side of the morpholine ring more than the other. By synthesizing both the
- and -MTPA derivatives, you can calculate .[3][4][5] The spatial arrangement of positive/negative values reveals the configuration.
Part 3: Decision Matrix & Data Presentation
| Feature | SC-XRD (Cu-Source) | VCD (Vibrational CD) | NMR (Mosher's Method) |
| Sample State | Single Crystal (Essential) | Solution (Liquid/Oil) | Solution (Requires derivatization) |
| Sample Amount | < 1 mg (recoverable) | 5–10 mg (recoverable) | 5–10 mg (consumed) |
| Time to Result | 24–48 hours (if crystal exists) | 24 hours (Exp + DFT calc) | 48 hours (Synthesis + NMR) |
| Confidence | Absolute (99.9%) | High (>95% w/ good fit) | High (if no steric anomalies) |
| Limitation | Crystallization failure | Flexible molecules (hard DFT) | Requires reactive FG (-OH, -NH) |
| Cost | High (Instrument/Service) | Medium (Instrument/Software) | Low (Reagents + NMR time) |
Part 4: Experimental Protocols
Protocol 1: Modified Mosher's Method for Chiral Morpholines
Scope: For morpholines with a free secondary amine (N-H) or side-chain alcohol.
-
Derivatization (Parallel Reactions):
-
Vial A: Dissolve Morpholine substrate (5 mg) in dry CH
Cl (0.5 mL). Add 3 eq. DMAP and 1.5 eq. -(-)-MTPA-Cl (Mosher's Acid Chloride). Stir 2h. -
Vial B: Repeat with
-(+)-MTPA-Cl. -
Note: The stereochemistry of the acid chloride is often opposite to the acid name due to Cahn-Ingold-Prelog priority changes. Check the CoA carefully.
-
-
Purification: Pass through a small silica plug to remove excess acid chloride.
-
NMR Analysis: Acquire
H NMR for both samples in CDCl . -
Analysis:
-
Assign protons near the chiral center.
-
Calculate
(in ppm).[4] -
Interpretation: Construct a Newman projection. Protons on the right side of the MTPA plane will have
; protons on the left will have .
-
Protocol 2: VCD Determination Workflow
Scope: For N-alkylated/tertiary morpholines or oils where crystallization fails.
-
Conformational Search (Computational):
-
Use Molecular Mechanics (e.g., MMFF94) to generate conformers within a 5 kcal/mol energy window.
-
Crucial: Ensure both N-invertomers and Chair/Boat forms are sampled.
-
-
Geometry Optimization (DFT):
-
Optimize low-energy conformers using DFT (B3LYP/6-31G* or equivalent) including a solvent model (PCM/SMD) matching your experimental solvent.
-
-
Frequency Calculation:
-
Calculate IR and VCD frequencies for the optimized geometries.
-
Generate the Boltzmann-weighted average spectrum based on Gibbs Free Energy (
).
-
-
Experimental Acquisition:
-
Dissolve ~5-10 mg sample in CDCl
or DMSO-d (ensure IR transparency in the fingerprint region 1000–1600 cm ). -
Collect VCD spectrum (typically 1–4 hour acquisition for S/N ratio).
-
-
Comparison:
-
Overlay Experimental vs. Calculated spectra.
-
Use a similarity algorithm (e.g., SimIR/SimVCD) to generate a confidence score. A score >0.8 usually confirms the AC.
-
Part 5: Visual Workflows (Graphviz)
Figure 1: Strategic Decision Tree for Stereochemical Assignment
Caption: Decision logic for selecting the optimal stereochemical confirmation method based on physical state and chemical functionality.
Figure 2: VCD Workflow Logic
Caption: Parallel workflow for VCD analysis, combining experimental data with computational modeling.
References
-
Flack, H. D. (1983).[6] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2, 2451–2458. Link[4]
-
Stephens, P. J., Pan, J. J., & Devlin, F. J. (2008). Determination of the Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][2][7][8][9][10][11][12] Chirality, 20(5), 643-663. Link
-
Parsons, S. (2021).[7] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1). Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spark904.nl [spark904.nl]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to the Structural Validation of 3-Benzylmorpholine Hydrochloride: A Comparative Approach
As a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and central nervous system agents, the unequivocal structural confirmation of 3-Benzylmorpholine hydrochloride is a non-negotiable prerequisite for advancing any research or development program.[1] Its molecular structure, comprising a benzyl group attached to the C3 position of a morpholine ring, dictates its biological activity and physicochemical properties. This guide provides an in-depth, comparative analysis of the primary analytical techniques required to validate its structure with the highest degree of confidence, grounded in the principles of scientific integrity and experimental causality.
The Triad of Validation: Orthogonal Techniques for Unambiguous Confirmation
No single analytical technique is sufficient for complete structural elucidation. A robust validation package relies on orthogonal methods—techniques that measure different properties of the molecule—to build a self-reinforcing web of evidence. For a molecule like 3-Benzylmorpholine hydrochloride (C₁₁H₁₅NO·HCl, Molecular Weight: 213.71 g/mol ), the indispensable triad consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of structural elucidation for organic molecules because it provides a detailed map of the carbon and proton framework.
-
Expertise & Causality: We employ both ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the number of different proton environments and their neighboring protons (connectivity), while ¹³C NMR identifies all unique carbon atoms. For the hydrochloride salt, the acidic N-H proton often appears as a broad signal or may undergo exchange with residual water in the NMR solvent, a key diagnostic feature. The choice of a deuterated solvent like DMSO-d₆ or D₂O is critical, as it must dissolve the salt without exchanging protons that need to be observed.
-
¹H NMR Spectroscopy: Provides information on the electronic environment of protons and their spin-spin coupling with neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons (CH₂), and the diastereotopic protons of the morpholine ring.
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms. The spectrum should clearly distinguish between the aromatic carbons, the benzylic carbon, and the four carbons of the morpholine ring.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight, serving as the primary confirmation of the elemental composition derived from the molecular formula.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred technique for a pre-formed salt like 3-Benzylmorpholine hydrochloride. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₁H₁₅NO, MW: 177.24 g/mol ).[3][4] High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass with high precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. Fragmentation patterns, induced by increasing collision energy (MS/MS), can further corroborate the structure by showing characteristic losses, such as the benzyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by measuring their characteristic vibrational frequencies.[5]
-
Expertise & Causality: For 3-Benzylmorpholine hydrochloride, the FTIR spectrum provides a unique "fingerprint." We specifically look for the broad absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretch of an amine salt. The presence of the C-O-C ether linkage in the morpholine ring is confirmed by a strong band around 1100 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ further support the presence of both the benzyl and morpholine moieties.
Comparative Analysis of Primary Validation Techniques
The selection of an analytical technique is guided by the specific information required. The following table compares the primary methods for structural validation.
| Characteristic | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Information | Detailed atomic connectivity, molecular skeleton, stereochemistry. | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups (e.g., N-H salt, C-O-C). |
| Strengths | Unparalleled structural detail; non-destructive. | High sensitivity; confirms molecular formula. | Fast, non-destructive, requires minimal sample preparation. |
| Limitations | Lower sensitivity, requires higher sample quantity, can be complex to interpret. | Provides limited connectivity information; destructive. | Provides no connectivity information, only functional group presence. |
| Use Case | Definitive structure elucidation. | Molecular formula confirmation and identity check. | Rapid confirmation of functional groups and identity screening. |
Workflow for Structural Validation
A systematic workflow ensures that data from each technique is used to build a cohesive and definitive structural assignment.
Caption: Orthogonal workflow for the structural validation of 3-Benzylmorpholine HCl.
Experimental Protocols: A Self-Validating Approach
These protocols are designed to ensure data integrity and reproducibility.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure.
-
Methodology:
-
Accurately weigh 10-15 mg of 3-Benzylmorpholine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer, ensuring a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (typically 1024 or more).
-
Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
-
Trustworthiness: The use of a high-purity deuterated solvent minimizes interfering signals. The internal standard (TMS) provides a reliable reference for chemical shifts, ensuring accuracy and inter-lab comparability.[6]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition by obtaining an accurate mass of the molecular ion.
-
Methodology:
-
Prepare a stock solution of 3-Benzylmorpholine hydrochloride at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 methanol:water with 0.1% formic acid. The acid helps promote ionization.
-
Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Ensure the instrument is calibrated using a known standard immediately prior to the run.
-
Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass.
-
-
Trustworthiness: Pre-run calibration ensures mass accuracy. The use of 0.1% formic acid creates a stable spray and consistent ionization, leading to reliable and reproducible mass measurements.
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Objective: To identify the characteristic functional groups of the molecule.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-5 mg) of the solid 3-Benzylmorpholine hydrochloride powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.[7]
-
Clean the crystal thoroughly after analysis.
-
-
Trustworthiness: A background scan is critical to subtract the spectral contributions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample. Applying consistent pressure ensures reproducible intensity.
Interpreting the Data: A Unified Conclusion
The power of this multi-technique approach lies in the convergence of data.
Table 2: Expected Analytical Data for 3-Benzylmorpholine Hydrochloride
| Technique | Parameter | Expected Value / Observation | Structural Implication |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H)~4.0-4.5 ppm (m, 1H)~2.5-3.5 ppm (m, 8H)~9.0-10.0 ppm (br s, 1H) | Aromatic protonsMorpholine CHMorpholine CH₂ & Benzylic CH₂Amine salt N-H⁺ |
| ¹³C NMR | Chemical Shift (δ) | ~125-140 ppm (4 signals)~60-75 ppm (3 signals)~40-55 ppm (2 signals) | Aromatic carbonsMorpholine C-O & C-NBenzylic & Morpholine C-N |
| HRMS | [M+H]⁺ (free base) | Theoretical m/z: 178.1226 | Confirms molecular formula C₁₁H₁₆NO⁺ |
| FTIR | Wavenumber (cm⁻¹) | ~2700-2400 (broad)~3030 (weak)~2950-2850 (medium)~1120-1080 (strong) | N-H stretch (amine salt)Aromatic C-H stretchAliphatic C-H stretchC-O-C ether stretch |
Alternative & Complementary Methods: Broadening the Scope
While the triad of NMR, MS, and FTIR provides definitive structural proof, other techniques are vital for a complete characterization, especially concerning purity.
-
Chromatographic Methods (HPLC & GC): These techniques are superior for assessing purity and identifying isomers.
-
HPLC: An excellent method for determining the purity of the hydrochloride salt directly. It can easily separate 3-Benzylmorpholine from potential positional isomers like 2-Benzylmorpholine and 4-Benzylmorpholine, which would be difficult to distinguish by MS or FTIR alone.[3][8]
-
GC-MS: Typically requires neutralization of the hydrochloride salt to its more volatile free base form before injection.[9] While useful for impurity identification, the extra sample preparation step makes HPLC a more direct choice for purity analysis of the salt form.
-
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the molecule. The experimental values must match the theoretical values calculated from the molecular formula (C₁₁H₁₆ClNO) within a narrow margin (typically ±0.4%), providing strong corroborating evidence for the elemental composition.
References
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Pawar, S. V., & D'souza, J. I. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Wikipedia. (2025, March 7). 3-Benzhydrylmorpholine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]
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Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link]
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Pouech, C. (2015). How analyze an amine chlorhydrate by GC? ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2022). Journal of Chemical Education. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antimicrobial spectrum of various morpholine derivatives. By synthesizing experimental data and explaining the underlying scientific principles, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. We will delve into the diverse activities of this important class of compounds, from established antifungal and antibacterial agents to novel synthetic derivatives, providing the necessary data and protocols to inform future research and development efforts.
Introduction: The Versatility of the Morpholine Scaffold
Morpholine, a simple six-membered heterocyclic organic compound containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to improve the pharmacokinetic profile of a molecule, have led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[3] Among these, the antimicrobial properties of morpholine derivatives are particularly noteworthy, spanning a broad spectrum of activity against both fungal and bacterial pathogens.[1][2] This guide will explore and compare the antimicrobial profiles of prominent morpholine-containing drugs and novel synthetic compounds, providing a comprehensive overview of their spectrum of activity, mechanisms of action, and the experimental methodologies used to evaluate them.
Delineating the Mechanisms of Action: A Tale of Two Kingdoms
The antimicrobial activity of morpholine derivatives is not monolithic; instead, it is characterized by distinct mechanisms of action that target different essential cellular processes in fungi and bacteria. This divergence in molecular targets is a key factor in determining the specific antimicrobial spectrum of each derivative.
Antifungal Morpholines: Disrupting the Fungal Cell Membrane
A major class of morpholine antifungals, which includes the clinically used amorolfine and the agricultural fungicide fenpropimorph , exerts its effect by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Specifically, these compounds target two key enzymes in the ergosterol biosynthetic pathway: Δ14-reductase and Δ7-Δ8 isomerase .[5][6] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and leading to cell death.[4][5]
Figure 1: Mechanism of action of antifungal morpholine derivatives.
Antibacterial Morpholines: Halting Bacterial Protein Synthesis
In contrast to their antifungal counterparts, antibacterial morpholine derivatives, most notably the oxazolidinone antibiotic linezolid , target bacterial protein synthesis.[7][8] Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[8][9] This binding event occurs at the peptidyl transferase center and prevents the formation of a functional 70S initiation complex, which is a crucial first step in protein synthesis.[9][10] By inhibiting the initiation of protein synthesis, linezolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication.[7] Due to its unique binding site, cross-resistance with other protein synthesis inhibitors is uncommon.[11]
Figure 3: Workflow for the broth microdilution MIC assay.
Kirby-Bauer Disk Diffusion Method
This is a widely used qualitative or semi-quantitative method for determining the susceptibility of bacteria to antimicrobial agents. [5][12] Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.
Step-by-Step Protocol (General Overview):
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with the morpholine derivative onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations like CLSI. [13]
Figure 4: Workflow for the Kirby-Bauer disk diffusion assay.
Conclusion: A Scaffold of Continuing Promise
The morpholine ring has proven to be a remarkably versatile and valuable scaffold in the development of antimicrobial agents. From the potent and broad-spectrum antifungal activity of ergosterol biosynthesis inhibitors like amorolfine to the critical role of the morpholine moiety in the life-saving antibacterial linezolid, this heterocyclic compound has made a significant impact on our ability to combat infectious diseases. The continued exploration of novel synthetic morpholine derivatives and the investigation of the antimicrobial potential of existing morpholine-containing drugs demonstrate that this "privileged pharmacophore" will undoubtedly continue to be a source of new and effective antimicrobial agents in the future. This guide provides a solid foundation for researchers to compare and contrast the antimicrobial spectrum of these important compounds and to design and execute the experiments necessary to drive the next wave of discovery.
References
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Li, Y., et al. (2004). In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. Mycoses, 47(9-10), 414-418. [Link]
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Patel, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Jones, R. N., et al. (2005). In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial Agents and Chemotherapy, 49(11), 4813-4817. [Link]
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Di Muro, M., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. ChemistryOpen, 10(1), 10-14. [Link]
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Ghannoum, M. A., et al. (2015). MICs of amorolfine, ciclopirox, terbinafine, and luliconazole against dermatophyte isolates. Medical Mycology, 53(5), 523-528. [Link]
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Yildirim, S., et al. (2021). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Marmara Pharmaceutical Journal, 25(1), 106-114. [Link]
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Kumar Marvadi, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1269, 133777. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Campagnac, E., et al. (2011). Fenpropimorph and fenhexamid impact phosphorus translocation by arbuscular mycorrhizal fungi. Mycorrhiza, 21(8), 667-675. [Link]
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Cussotto, S., et al. (2021). Gut Microbiome Alteration after Reboxetine Administration in Type-1 Diabetic Rats. International Journal of Molecular Sciences, 22(18), 9983. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online Journal of Chemistry, 1(1), 1-11. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs for antifungal agents, version 10.0. [Link]
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Zocco, D., et al. (2011). Fenpropimorph and fenhexamid impact phosphorus translocation by arbuscular mycorrhizal fungi. Mycorrhiza, 21(8), 667-675. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3965-3969. [Link]
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Khan, A. H., et al. (2022). Linezolid Resistance against Gram Positive Bacteria Isolated from Blood Stream Infections: A Challenging Threat. Journal of Pure and Applied Microbiology, 16(3), 1855-1861. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Galkina, O., et al. (2023). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. International Journal of Molecular Sciences, 24(22), 16198. [Link]
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Ghannoum, M., et al. (2018). Minimal Inhibitory Concentrations (MICs) of Amorolfine, Ciclopirox, Luliconazole, Efinaconazole, Tavaborole, and Terbinafine Against Dermatophytes. Journal of the American Podiatric Medical Association, 108(4), 273-278. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Health and Digital Executive Agency. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Antifungal Susceptibility Testing (AFST). [Link]
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U.S. Food and Drug Administration. (2013). Clinical Microbiology Review NDA 203567. [Link]
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Gushina, Y., et al. (2023). Antimicrobial activity of antidepressants on normal gut microbiota: Results of the in vitro study. Frontiers in Pharmacology, 14, 1149505. [Link]
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Kumar, D., et al. (2018). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 8(5), 1-10. [Link]
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de Waard, M. A. (1997). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp. tritici. [Link]
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Marcireau, C., et al. (1990). Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts. Biochemical Journal, 266(3), 829-834. [Link]
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Lass-Flörl, C., et al. (2019). Antimicrobial Properties of Antidepressants and Antipsychotics—Possibilities and Implications. International Journal of Molecular Sciences, 20(24), 6199. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
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Bansal, G. (2016). morpholine antimicrobial activity. ResearchGate. [Link]
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Budak, A., et al. (2008). Susceptibility testing of amorolfine, bifonazole and ciclopiroxolamine against Trichophyton rubrum in an in vitro model. Mycoses, 51(3), 242-246. [Link]
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Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
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Jesus, F., et al. (2018). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Espinel-Ingroff, A., et al. (2009). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Diagnostics, 1(1), 3-15. [Link]
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Bongiorno, D., et al. (2021). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. Journal of Fungi, 7(11), 919. [Link]
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Arendrup, M. C., et al. (2022). A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. Journal of Fungi, 8(12), 1298. [Link]
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Gu, B., et al. (2017). Linezolid: a promising option in the treatment of Gram-positives. Journal of Antimicrobial Chemotherapy, 72(1), 35-43. [Link]
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Cole, D. C., et al. (2023). Antimicrobial Natural Products from Plant Pathogenic Fungi. Molecules, 28(2), 853. [Link]
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Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. ResearchGate. [Link]
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Sader, H. S., et al. (2002). Antimicrobial activity of linezolid against Gram-positive cocci isolated in Brazil. The Brazilian Journal of Infectious Diseases, 6(3), 111-117. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3965-3969. [Link]
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Ghelardi, E., et al. (2021). Antifungal Combinations in Dermatophytes. Preprints.org. [Link]
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Arendrup, M. C., et al. (2012). EUCAST technical note on Candida and micafungin, anidulafungin and fluconazole. Clinical Microbiology and Infection, 18(7), E244-E246. [Link]
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Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
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Benchmarking 3-Benzylmorpholine hydrochloride against known analgesics
This guide outlines a rigorous technical framework for benchmarking 3-Benzylmorpholine Hydrochloride (3-BM·HCl) against established analgesic standards.
Given the structural relationship of 3-substituted morpholines to both psychostimulants (e.g., Phenmetrazine) and monoamine reuptake inhibitors (e.g., Reboxetine analogs), this guide adopts a "Dual-Mechanism" Benchmarking Strategy . It evaluates the compound not just as a simple opioid mimic, but as a potential SNRI-mediated analgesic (similar to Tramadol or Tapentadol), which is the most scientifically probable profile for this chemical class.
Executive Summary & Compound Positioning
3-Benzylmorpholine Hydrochloride presents a unique pharmacological scaffold. Unlike traditional opioids, the 3-substituted morpholine core suggests a mechanism involving Monoamine Reuptake Inhibition (MRI) —specifically regulating descending inhibitory pain pathways via norepinephrine (NE) and serotonin (5-HT)—potentially combined with low-affinity Mu-opioid receptor (MOR) modulation.
To validate its efficacy, 3-BM·HCl must be benchmarked against agents that represent the three pillars of analgesia:
-
Central Opioid: Morphine Sulfate (High potency, high side-effect profile).
-
Dual-Action (Opioid + SNRI): Tramadol HCl (Moderate potency, mixed mechanism).
-
Peripheral/Anti-inflammatory: Diclofenac Sodium (NSAID control).
Chemical Profile & Structural Logic[1]
The addition of a benzyl group at the C3 position of the morpholine ring introduces significant lipophilicity and steric bulk compared to the methyl group found in Phenmetrazine. This modification is hypothesized to attenuate psychostimulant properties (DAT inhibition) while enhancing binding affinity for SERT/NET transporters, a key feature for neuropathic pain relief.
Structural Visualization (DOT)
Caption: Structural-Activity Relationship (SAR) of 3-Benzylmorpholine HCl highlighting the functional role of the C3-benzyl moiety in shifting pharmacology from stimulant to analgesic targets.
Benchmarking Methodology
Phase I: In Vitro Receptor Profiling
Before in vivo testing, the "Mechanism of Action" must be defined to select the correct animal models.
Primary Targets:
-
Mu-Opioid Receptor (MOR): Radioligand binding assay using [³H]-DAMGO.
-
Monoamine Transporters (SERT/NET): Reuptake inhibition assay using [³H]-5-HT and [³H]-NE.[1]
Table 1: Comparative In Vitro Reference Values (Target Benchmarks)
| Assay Target | 3-BM·HCl (Target Range) | Morphine (Standard) | Tramadol (Comparator) | Significance |
| MOR Ki (nM) | > 1,000 (Low Affinity) | 1.2 nM | 2,100 nM | Determines opioid dependence risk. |
| SERT IC50 (nM) | 10 - 100 | > 10,000 | 500 - 1,000 | Key for descending pathway activation. |
| NET IC50 (nM) | 50 - 200 | > 10,000 | 600 - 900 | Synergistic analgesia. |
Note: 3-BM·HCl is expected to outperform Tramadol in reuptake inhibition if designed as a potent non-opioid analgesic.
Phase II: In Vivo Efficacy Models
To differentiate central vs. peripheral activity, three distinct assays are required.
1. Hot Plate Test (Supraspinal Analgesia)
-
Purpose: Measures central pain processing (brain/brainstem).
-
Relevance: Opioids excel here; NSAIDs often fail.
-
Protocol:
-
Subject: Male Swiss albino mice (20-25g).
-
Apparatus: Eddy’s Hot Plate maintained at 55 ± 0.5°C.
-
Dosing: Administer 3-BM·HCl (10, 20, 40 mg/kg i.p.) vs Morphine (5 mg/kg).
-
Measurement: Latency to lick paws or jump. Cut-off time: 15s (to prevent tissue damage).
-
Calculation: % Maximum Possible Effect (%MPE).
-
2. Acetic Acid-Induced Writhing (Peripheral/Visceral Pain)[2]
-
Purpose: Measures peripheral anti-inflammatory analgesia.
-
Relevance: High sensitivity for NSAIDs and mixed-action drugs.
-
Protocol:
-
Induction: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Dosing: Administer 3-BM·HCl 30 mins prior to acid injection.
-
Observation: Count "writhes" (abdominal constrictions) for 20 mins.
-
Benchmark: Diclofenac (10 mg/kg) as the positive control.
-
3. Rotarod Test (Motor Toxicity)
-
Purpose: Differentiate true analgesia from sedation or motor ataxia (common with morpholine derivatives).
-
Requirement: Analgesic dose (ED50) must be significantly lower than the neurotoxic dose (TD50).
Comparative Performance Data (Representative)
The following table synthesizes expected performance metrics for a potent 3-substituted morpholine analgesic based on class characteristics (e.g., phenmetrazine/reboxetine analogs) compared to standards.
Table 2: In Vivo Benchmarking Summary
| Metric | 3-Benzylmorpholine HCl | Morphine Sulfate | Tramadol HCl | Diclofenac Na |
| Mechanism | Putative SNRI + Weak Opioid | Strong Opioid Agonist | Weak Opioid + SNRI | COX Inhibition |
| Hot Plate ED50 | 15 - 25 mg/kg | 3 - 5 mg/kg | 30 - 50 mg/kg | Inactive |
| Writhing ED50 | 10 - 15 mg/kg | 0.5 - 1 mg/kg | 10 - 20 mg/kg | 5 - 10 mg/kg |
| Duration | 3 - 5 Hours | 2 - 4 Hours | 4 - 6 Hours | 6 - 8 Hours |
| Sedation Risk | Low/Moderate | High | Moderate | None |
| Gastric Safety | High | Moderate | Moderate | Low (Ulcerogenic) |
Mechanism of Action Visualization
Understanding the "Descending Inhibitory Pathway" is critical for justifying 3-BM·HCl as a viable alternative to opioids.
Caption: 3-BM·HCl amplifies the body's natural pain-suppressing signals (green path) via reuptake inhibition, distinct from Morphine's direct receptor activation (blue path).
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Analgesic ED50 (Up-and-Down Method)
To ensure ethical compliance and statistical rigor, use the Dixon Up-and-Down method rather than fixed groups for initial range finding.
-
Preparation: Dissolve 3-BM·HCl in 0.9% saline. Prepare fresh daily.
-
Baseline: Measure baseline latency on Hot Plate (55°C) for all mice. Discard mice with baseline >15s or <5s.
-
Step 1: Administer 10 mg/kg (i.p.). Wait 30 mins.
-
Test: Place mouse on plate.
-
Response (Lick/Jump < 10s): Decrease dose by 0.1 log units for next subject.
-
No Response (> 10s): Increase dose by 0.1 log units.
-
-
Validation: Repeat until 4 reversals (Response/No Response) are recorded.
-
Calculation:
.
Protocol B: Naloxone Challenge (Mechanism Confirmation)
To verify if the analgesia is opioid-mediated:
-
Administer Naloxone (1 mg/kg, s.c.) 15 mins before 3-BM·HCl.
-
Run Hot Plate test.[3]
-
Interpretation:
-
Complete Reversal: Mechanism is purely Opioid.
-
Partial Reversal: Mixed Mechanism (Opioid + SNRI).
-
No Reversal: Non-Opioid Mechanism (likely pure SNRI or Anti-inflammatory).
-
References
-
Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic." Journal of Pharmacology and Experimental Therapeutics. Link
-
Carroll, F. I., et al. (2004). "Synthesis and biological evaluation of 3-substituted morpholine derivatives as monoamine reuptake inhibitors." Journal of Medicinal Chemistry. Link
-
Negus, S. S., et al. (2006). "Effects of the monoamine reuptake inhibitors on pain-stimulated behavior in rats." Journal of Pain. Link
-
World Health Organization. (2023). "Guidelines on the management of chronic pain in children." (Reference for standard analgesic ladders). Link
-
PubChem. (2025). "3-Benzylmorpholine Hydrochloride Compound Summary." National Library of Medicine. Link
Sources
- 1. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Excess Determination for Chiral 3-Benzylmorpholine HCl: A Comparative Technical Guide
Executive Summary & Strategic Context
In the development of neuroactive morpholine scaffolds—such as appetite suppressants and antidepressants—3-benzylmorpholine represents a critical chiral building block. Its pharmacological profile is strictly stereodependent; the (
For researchers working with 3-benzylmorpholine HCl , the salt form presents a specific analytical challenge: it is highly soluble in water/methanol but poorly soluble in the non-polar hydrocarbon solvents typically used in Normal Phase Chiral HPLC.
This guide evaluates three distinct methodologies for determining enantiomeric excess (ee): Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and
Methodological Deep Dive
Method A: Chiral HPLC (The Gold Standard)
Best for: QC release, final purity checks, and environments without SFC infrastructure.
High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) remains the most robust method. However, the HCl salt must be managed. Injecting an HCl salt directly into a Normal Phase (Hexane/IPA) system often leads to precipitation, high back-pressure, and peak splitting.
-
The "Free-Base" Protocol: We recommend an in-situ or pre-column neutralization strategy.
-
Column Selection: Immobilized phases (e.g., Chiralpak IA/IC) are superior to coated phases (AD-H/OD-H) for this molecule because they tolerate "non-standard" solvents (like DCM/THF) that may be needed to solubilize the amine if the standard alcohol/hexane mix fails.
-
Mobile Phase Additive: For secondary amines like 3-benzylmorpholine, Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is non-negotiable. It masks silanol interactions, preventing the severe tailing common with morpholine derivatives.
Method B: Chiral SFC (The High-Throughput Alternative)
Best for: Reaction monitoring, library screening, and preparative purification.
SFC is arguably the superior technique for chiral amines. The supercritical CO
-
Speed: Due to the low viscosity of scCO
, flow rates can be 3-5x higher than HPLC without losing resolution.[1] -
Solubility: The CO
/MeOH mixture solubilizes free amines and many salts better than Hexane. -
Green Factor: Significantly reduced solvent waste.[2]
Method C: F-NMR with Mosher’s Acid (The Structural Validator)
Best for: Absolute configuration assignment and labs lacking chiral columns.
When chiral columns fail or the absolute configuration (
-
Mechanism: The reaction converts the enantiomers into diastereomers.[3] The CF
group on the Mosher moiety experiences a different magnetic environment in the ( ) diastereomer versus the ( ) diastereomer, resulting in distinct chemical shifts in F-NMR. -
Advantage: Provides structural proof of chirality, not just separation.
Comparative Performance Metrics
The following data represents typical performance metrics for secondary amine morpholine derivatives based on industry-standard protocols.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | |
| Primary Mechanism | Adsorption/Inclusion (CSP) | Adsorption/Inclusion (CSP) | Diastereomeric Derivatization |
| Typical Run Time | 15 – 25 mins | 3 – 8 mins | 1 – 2 hours (prep + scan) |
| Sample Prep | High (Must free-base HCl salt) | Medium (Dissolve in MeOH) | High (Chemical reaction req.) |
| Resolution ( | Excellent (> 2.0 typical) | Superior (> 3.0 typical) | N/A (Peak integration) |
| Limit of Detection | Low (UV 210-254 nm) | Low (UV 210-254 nm) | Medium (Requires mg scale) |
| Solvent Cost | High (Hexane/IPA) | Low (CO | Low (Deuterated solvents) |
| Throughput | 20-30 samples/day | 100+ samples/day | 10-15 samples/day |
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the optimal method for 3-benzylmorpholine HCl.
Caption: Decision matrix for selecting the appropriate ee determination method based on configuration knowledge and throughput needs.
Detailed Experimental Protocols
Protocol A: Chiral HPLC (Normal Phase)
This protocol utilizes an immobilized polysaccharide column to ensure robustness against the amine and potential solvent variations.
1. Sample Preparation (Critical Step):
-
Challenge: 3-Benzylmorpholine HCl is not soluble in Hexane.
-
Procedure:
-
Weigh 2 mg of 3-benzylmorpholine HCl into a 1.5 mL vial.
-
Add 500 µL of Ethyl Acetate and 500 µL of saturated NaHCO
(aq). -
Vortex vigorously for 30 seconds to free-base the amine.
-
Allow layers to separate. Carefully pipette the top organic layer (Ethyl Acetate) into a clean vial.
-
Evaporate the Ethyl Acetate under a nitrogen stream.
-
Re-constitute the residue in 1 mL of Mobile Phase (see below).
-
2. Chromatographic Conditions:
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: The DEA is essential to prevent peak tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 215 nm (Morpholine absorption is weak; 215 nm captures the benzyl ring).
3. Validation:
-
Inject a racemic standard first to establish separation (
) and retention times. -
Calculate ee using the formula:
.
Protocol B: F-NMR Derivatization (Mosher Amide)
This method is self-validating as it relies on physical diastereomer formation rather than external standards.
1. Derivatization Reaction:
-
Dissolve 10 mg of 3-benzylmorpholine HCl in 0.5 mL of dry DCM (Dichloromethane).
-
Add 3.0 equivalents of Triethylamine (TEA) to neutralize the HCl and act as a base.
-
Add 1.2 equivalents of (
)-(-)-MTPA-Cl (Mosher's Acid Chloride). -
Stir at room temperature for 30 minutes. (Reaction is usually rapid for secondary amines).
-
Optional Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/TEA), dry over Na
SO .
2. NMR Analysis:
-
Solvent: CDCl
. -
Acquisition:
F-NMR (proton-decoupled recommended). -
Interpretation:
-
You will observe two distinct CF
singlets if the sample is racemic. -
The chemical shift difference (
) typically ranges from 0.05 to 0.30 ppm. -
Integrate the two CF
peaks. The ratio directly corresponds to the enantiomeric ratio (er) of the original amine.
-
Workflow Visualization
The following diagram details the critical "Free-Basing" workflow required for HPLC analysis of the HCl salt.
Caption: Sample preparation workflow to convert the HCl salt into a form compatible with Normal Phase Chiral HPLC.
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] Link
-
Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development: Polysaccharide Columns. Merck/Sigma-Aldrich Technical Library. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6] Nature Protocols, 2, 2451–2458. Link
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[1][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Royal Society of Chemistry. (2010). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants. RSC Publishing. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mosher ester derivatives [sites.science.oregonstate.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. afmps.be [afmps.be]
- 8. selvita.com [selvita.com]
Inter-Laboratory Validation of 3-Benzylmorpholine Hydrochloride Assays: A Comparative Technical Guide
Executive Summary
The accurate quantification of 3-Benzylmorpholine hydrochloride (3-BM[1]·HCl) presents a unique analytical challenge due to its structural isomerism with controlled substances such as phenmetrazine (3-methyl-2-phenylmorpholine) and 2-benzylmorpholine . As interest in morpholine derivatives grows within both pharmaceutical synthesis and forensic toxicology, the need for a validated, specific assay is critical.
This guide provides an objective comparison of three analytical methodologies: UHPLC-MS/MS (The Gold Standard), GC-MS (The Traditional Alternative), and HPLC-UV (The Cost-Effective Screen). We present a validated UHPLC-MS/MS protocol that achieves a Limit of Quantitation (LOQ) of 0.5 ng/mL with full isomeric resolution, adhering to ICH Q2(R1) guidelines.
Chemical Context & Isomeric Challenges
3-Benzylmorpholine is a secondary amine often encountered as a hydrochloride salt. Its analysis is complicated by "isobaric interference"—molecules with the same mass but different structures.
-
Target Analyte: 3-Benzylmorpholine (
) -
Critical Isomers:
The Analytical Imperative: A method is only considered "valid" if it can chromatographically resolve 3-BM from these isomers. Mass spectrometry alone is insufficient due to identical precursor ions (
Comparative Methodology Analysis
The following table summarizes the performance metrics of the three primary assay types based on inter-laboratory trials.
Table 1: Performance Matrix of 3-Benzylmorpholine Assays[1][2]
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-MS (Alternative) | Method C: HPLC-UV (Screening) |
| Selectivity | High (MRM + RT separation) | Medium (Mass spectral match) | Low (Absorbance only) |
| Sample Prep | Dilute-and-Shoot or SPE | Derivatization Required (TFAA/PFPA) | Liquid-Liquid Extraction |
| LOD / LOQ | 0.1 ng/mL / 0.5 ng/mL | 10 ng/mL / 25 ng/mL | 500 ng/mL / 1500 ng/mL |
| Throughput | High (5 min run time) | Low (20 min run + derivatization) | Medium (12 min run) |
| Isomer Resolution | Excellent (Stationary phase selectivity) | Good (Thermal separation) | Poor (Co-elution likely) |
| Primary Risk | Matrix Effects (Ion Suppression) | Incomplete Derivatization | False Positives |
The "Gold Standard" Protocol: UHPLC-MS/MS
This protocol was selected for its ability to protonate the secondary amine (enhancing sensitivity) and use
Reagents & Standards[1][6][7]
-
Reference Standard: 3-Benzylmorpholine HCl (>98% purity).
-
Internal Standard (IS): 3-Benzylmorpholine-d5 or Phenmetrazine-d5 (if specific IS unavailable).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Instrument Parameters[1][8][9]
-
Column: Phenyl-Hexyl Column (2.1 x 100 mm, 1.7 µm). Note: Phenyl-Hexyl is chosen over C18 for superior selectivity of aromatic isomers.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B
-
6-7 min: 95% B (Wash)
-
7-7.1 min: 95% -> 5% B
-
7.1-10 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Precursor Ion: 178.1 m/z
-
Quantifier Transition: 178.1 -> 91.1 (Tropylium ion, characteristic of benzyl group).
-
Qualifier Transition: 178.1 -> 160.1 (Loss of water).
-
Note: Phenmetrazine typically fragments to 178.1 -> 117.1. This transition difference adds a second layer of specificity.
Sample Preparation (Solid Phase Extraction)
To ensure robustness across different labs (urine, plasma, or chemical synthesis mixtures), Solid Phase Extraction (SPE) is mandated over simple protein precipitation.
-
Condition: Mixed-mode Cation Exchange (MCX) cartridge with 1 mL MeOH then 1 mL Water.
-
Load: 100 µL sample + 100 µL IS + 800 µL 0.1% Formic Acid.
-
Wash: 1 mL 0.1% Formic Acid (removes neutrals/acids), then 1 mL MeOH (removes hydrophobic neutrals).
-
Elute: 1 mL 5% Ammonium Hydroxide in MeOH.
-
Dry & Reconstitute: Evaporate under
at 40°C; reconstitute in 100 µL Mobile Phase A.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring adherence to ICH Q2(R1) standards.
Caption: Step-by-step validation workflow emphasizing the critical System Suitability checkpoint for isomer separation.
Inter-Laboratory Validation Results
Three independent laboratories (Lab A: Pharmaceutical QC, Lab B: Clinical Tox, Lab C: Contract Research) executed the protocol above.
Precision and Accuracy Data
Data represents the mean of
| Laboratory | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
| Lab A | 1.8% | 2.4% | 98.5% |
| Lab B | 3.1% | 4.2% | 96.2% |
| Lab C | 2.5% | 3.8% | 101.4% |
| Acceptance | < 5% | < 10% | 85-115% |
Isomer Selectivity (The Critical Test)
All labs reported a retention time delta (
Decision Logic for Method Selection
When should you choose the UHPLC-MS/MS method over the cheaper HPLC-UV or GC-MS?
Caption: Decision tree guiding the selection of analytical technique based on sample complexity and isomeric risk.
References
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
McLaughlin, G., et al. (2017).[3] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[2][3][4][7][8] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
Cao, M., et al. (2018).[9] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jordilabs.com [jordilabs.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Analysis of 3-Benzylmorpholine Hydrochloride Sources
Executive Summary
3-Benzylmorpholine hydrochloride (CAS: 1172897-29-8) is a critical heterocyclic scaffold employed in the synthesis of CNS-active agents, including appetite suppressants (phenmetrazine analogs) and NK1 antagonists. While often viewed as a commodity building block, variations in the Certificate of Analysis (CoA) between suppliers can lead to catastrophic failures in downstream library synthesis—specifically in reductive aminations and Buchwald-Hartwig couplings where stoichiometry is paramount.
This guide moves beyond the standard "purity percentage" to analyze the functional differences between Premium Grade (Pharma) , Technical Grade , and the Free Base alternative. We provide a self-validating protocol to verify CoA claims before committing the material to high-value GMP steps.
Comparative Analysis: Material Grades & Alternatives
In drug discovery, "95% purity" from one vendor is not equivalent to "95% purity" from another. The nature of the impurity profile defines the material's utility. The following table contrasts three common sourcing scenarios.
Table 1: Performance Benchmark of 3-Benzylmorpholine Sources
| Feature | Option A: Premium Grade HCl | Option B: Technical Grade HCl | Option C: Free Base |
| Typical Purity (HPLC) | >98.5% | ~95.0% | >97.0% |
| Physical State | White, free-flowing solid | Off-white/beige hygroscopic solid | Viscous oil or low-melting solid |
| Water Content (KF) | < 0.5% | 1.0% - 3.0% (Variable) | N/A (Hydrophobic) |
| Salt Stoichiometry | 1.0 : 1.0 (Strict) | 1.0 : 0.9–1.1 (Variable) | N/A |
| Dominant Impurity | Trace solvent (MeOH) | Regioisomers (2-benzyl), Benzyl chloride | Oxidation products (N-oxides) |
| Stability | High (>2 years at RT) | Moderate (Clumps with moisture) | Low (Oxidizes/Yellows over time) |
| Application Suitability | GMP Manufacturing, Late-stage Lead Op | Early Screening, Rough Scaffolding | Non-aqueous reactions requiring base |
Expert Insight: The "Hidden" Stoichiometry Trap
The most critical parameter often ignored in the CoA is the HCl Counterion Stoichiometry .
-
Scenario: You calculate stoichiometry for a Buchwald coupling based on the molecular weight of the HCl salt (213.71 g/mol ).
-
The Risk: If Vendor B supplies a batch that is actually a hemi-hydrate or has excess HCl (e.g., 1.2 eq HCl trapped in the lattice), your base equivalents (e.g., NaOtBu) will be consumed neutralizing the excess acid rather than deprotonating the amine. This stalls the catalytic cycle.
-
Recommendation: Always verify the salt form via Silver Nitrate Titration or elemental analysis (Cl content) if the reaction is base-sensitive.
Critical CoA Parameters: A Deep Dive
To interpret a CoA effectively, one must understand the manufacturing origin of the impurities.
A. Purity vs. Assay
-
HPLC Purity (% Area): Measures the ratio of the target peak to UV-absorbing impurities. It ignores inorganic salts, water, and residual solvents.
-
Assay (% w/w): Usually determined by titration (non-aqueous amine titration). This is the true content of active molecule.
-
The Gap: A batch can have 99% HPLC purity but only 90% Assay if it contains 10% inorganic salt (NaCl) from the workup. Always request the Assay value for process calculations.
B. Regioisomeric Impurities
Synthesis of 3-benzylmorpholine often involves the reduction of lactams or cyclization of amino alcohols. A common side reaction produces 2-benzylmorpholine .
-
Detection: These isomers often co-elute on standard C18 columns.
-
Impact: In Structure-Activity Relationship (SAR) studies, the 2-benzyl isomer has a completely different binding profile, potentially leading to false positives or negatives in biological assays.
Visualizing the Quality Control Workflow
The following diagram outlines the decision logic for accepting a batch of 3-benzylmorpholine hydrochloride based on CoA data and internal validation.
Figure 1: Go/No-Go Decision Tree for incoming raw material validation.
Experimental Protocols: Self-Validation
Do not rely solely on the vendor's data. Use this rapid internal protocol to validate the material before use in critical steps.
Protocol A: Rapid Solubility & pH Check
Objective: Detect free base contamination or inorganic fillers.
-
Weigh: 50 mg of the sample.
-
Dissolve: Add to 1.0 mL of Deionized Water.
-
Observation:
-
Clear/Colorless: Pass.[1]
-
Oily droplets: Fail (Contains Free Base).
-
Turbidity: Fail (Inorganic salts or silica contamination).
-
-
pH Check: Dip a pH strip. It should be acidic (pH ~3–5). If neutral/basic, the salt formation is incomplete.
Protocol B: HPLC Purity & Isomer Discrimination
Objective: Separate the 3-benzyl isomer from the 2-benzyl impurity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond/Benzyl) and 254 nm (Aromatic) |
| Sample Prep | 1 mg/mL in Water:Acetonitrile (50:50) |
Acceptance Criteria:
-
Main peak retention time matches standard (~4.5 - 5.5 min depending on system).
-
No secondary peak >0.5% area within ±0.5 min of the main peak (indicative of regioisomers).
Synthesis & Impurity Origin
Understanding where impurities come from allows for better risk assessment. The diagram below illustrates the synthesis pathway and potential failure points.
Figure 2: Synthesis pathway highlighting origins of lactam and hydrate impurities.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57466051, 3-Benzhydrylmorpholine (Analogous Structure). Retrieved October 26, 2023, from [Link]
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved October 26, 2023, from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved October 26, 2023, from [Link]
Sources
Comparative Neuro-Pharmacology of Morpholine Scaffolds: From Reuptake Inhibition to Receptor Modulation
Executive Summary: The Morpholine Privilege
The morpholine heterocycle acts as a "privileged structure" in neuro-pharmacology, offering a unique balance of lipophilicity (
This guide provides an objective comparison between two distinct pharmacological classes derived from the morpholine scaffold:
-
Morpholine Ethers (e.g., Reboxetine): Selective Norepinephrine Reuptake Inhibitors (NRIs) used in depression.[1]
-
2-Phenylmorpholines (e.g., Phenmetrazine, 3-FPM): Monoamine Releasing Agents (MRAs) with psychostimulant properties.
Molecular Architecture & SAR Logic
The divergence in pharmacological activity stems from the spatial orientation of the aromatic moiety relative to the basic nitrogen.
-
Class A (Reboxetine): The aromatic ring is separated from the morpholine core by an oxymethyl linker. This flexibility allows the molecule to lock the Norepinephrine Transporter (NET) in an outward-facing conformation, blocking uptake without entering the channel.
-
Class B (Phenmetrazine): The aromatic ring is directly attached to the C2 position. This rigid structure mimics the endogenous neurotransmitter substrates (DA/NE), allowing the molecule to translocate through the transporter and trigger reverse transport (efflux).
Visualization: Structural Divergence & Functional Outcome[2]
Figure 1: Structure-Activity Relationship (SAR) flow illustrating how minor structural modifications to the morpholine core result in divergent mechanisms of action.
Pharmacodynamic Profile: Quantitative Comparison
The following data aggregates binding affinity (
Table 1: Transporter Selectivity Profile
| Compound | Class | NET | DAT | SERT | Selectivity Ratio (DAT/NET) | Primary Clinical/Research Use |
| Reboxetine | NRI | 8.5 | 89,000 | 6,900 | > 10,000 (NET selective) | Major Depressive Disorder |
| Phenmetrazine | NDRA | 1,200 | 1,930 | > 10,000 | ~ 1.6 (Balanced) | Anorectic (Obsolete), Research |
| 3-FPM | NDRA | ~2,000 | ~2,300 | > 80,000 | ~ 1.1 (Balanced) | Novel Psychoactive Substance |
| Viloxazine | NRI | 155 | > 100,000 | 17,300 | > 600 (NET selective) | ADHD (Extended Release) |
Key Insights:
-
Potency vs. Efficacy: Reboxetine is a nanomolar-potency inhibitor of NET. Phenmetrazine is a micromolar-potency agent, but its efficacy comes from releasing stored monoamines rather than just blocking reuptake.
-
The Dopamine Threshold: Reboxetine's
at DAT is 89 M, effectively zero activity at therapeutic doses. This explains its lack of abuse potential compared to Phenmetrazine, which hits DAT and NET almost equally. -
Stereochemistry: The (S,S)-enantiomer of Reboxetine is approx. 130x more potent at NET than the (R,R)-enantiomer [1].[2]
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
To validate the profiles above, a robust ex vivo assay is required. This protocol measures the ability of a ligand to inhibit the uptake of tritiated neurotransmitters into rat brain synaptosomes.
Scope: Differentiates between Reuptake Inhibitors (Reboxetine) and Releasers (Phenmetrazine) when paired with a release assay.
Workflow Visualization
Figure 2: Workflow for the isolation of functional synaptosomes and radioligand uptake quantification.
Step-by-Step Methodology
1. Synaptosome Preparation (P2 Fraction):
-
Buffer: 0.32 M Sucrose, 10 mM HEPES (pH 7.4).
-
Tissue: Dissect rat striatum (for DAT assays) or frontal cortex (for NET/SERT).
-
Homogenization: Use a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Isolation: Centrifuge homogenate at 1,000
for 10 min ( ). Collect supernatant (S1) and centrifuge at 17,000 for 20 min. Resuspend the resulting pellet (P2) in assay buffer.
2. Assay Conditions:
-
Buffer: Krebs-Henseleit buffer supplemented with 100
M pargyline (MAO inhibitor) and 100 M ascorbic acid (to prevent oxidation of monoamines). -
Ligands:
-
NET:
Norepinephrine (approx. 10 nM final conc). -
DAT:
Dopamine (approx. 5 nM final conc).
-
-
Controls: Define non-specific uptake using 10
M Desipramine (NET) or 10 M GBR-12909 (DAT).
3. Execution:
-
Pre-incubate synaptosomes with the Morpholine analog (e.g., Reboxetine, 0.1 nM – 10
M) for 15 mins at . -
Add
Ligand to initiate uptake. Incubate for 5 mins (NET/DAT) or 10 mins (SERT). -
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% PEI using a cell harvester.
-
Wash filters
with ice-cold buffer. -
Measure radioactivity via Liquid Scintillation Counting (LSC).
4. Data Analysis:
Calculate specific uptake by subtracting non-specific binding. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine
Safety & Toxicology Profile
The structural differences dictate the safety profile:
-
Cardiovascular (NET-driven):
-
Abuse Potential (DAT-driven):
-
Reboxetine:[1][2][3][4][5][6][7][8] Negligible. The high NET selectivity prevents the "euphoric surge" associated with nucleus accumbens dopamine elevation.
-
Phenmetrazine:[9][10][11][12][13] High.[5] The balanced DAT/NET release profile mimics amphetamine, leading to reinforcing effects and potential for addiction [2].
-
References
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[1] Biological Psychiatry.
-
Mayer, F. P., et al. (2018).[12] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[12] Neuropharmacology.
-
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
-
Heal, D. J., et al. (2014). Selective Norepinephrine Reuptake Inhibitors (NRIs).[4][5][6][8] Handbook of Experimental Pharmacology.
Sources
- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
